molecular formula C8H7N3O B1580726 4-Cyanobenzohydrazide CAS No. 43038-36-4

4-Cyanobenzohydrazide

Cat. No.: B1580726
CAS No.: 43038-36-4
M. Wt: 161.16 g/mol
InChI Key: PJWRZYGGTHXGQO-UHFFFAOYSA-N
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Description

4-Cyanobenzohydrazide is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyanobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(12)11-10/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWRZYGGTHXGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332442
Record name 4-cyanobenzohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43038-36-4
Record name 4-cyanobenzohydrazide
Source EPA DSSTox
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Record name 4-Cyanobenzohydrazide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Cyanobenzohydrazide basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Properties of 4-Cyanobenzohydrazide for Researchers and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its structure, featuring a hydrazide moiety attached to a cyanophenyl ring, provides two reactive centers that can be selectively functionalized. This unique arrangement makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds and hydrazone derivatives with potential therapeutic applications.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and professionals in drug development.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application in synthesis. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource(s)
Molecular Formula C₈H₇N₃O[3][4]
Molecular Weight 161.16 g/mol [1][3][4]
Appearance White to off-white solid/powder[1]
Melting Point 202-203 °C[4]
IUPAC Name This compound[3]
CAS Number 43038-36-4[1][3]
Density (Predicted) 1.28 ± 0.1 g/cm³[4]
Solubility Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers.[5]

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through the hydrazinolysis of a suitable precursor, typically methyl 4-cyanobenzoate.[2] This method is favored due to the high reactivity of hydrazine towards the ester carbonyl group and the straightforward purification of the resulting hydrazide.

Causality Behind Experimental Choices:
  • Precursor Selection : Methyl 4-cyanobenzoate is the ideal starting material. The methyl ester is sufficiently reactive for nucleophilic attack by hydrazine, and its precursor, 4-cyanobenzoic acid, is commercially available.[2]

  • Solvent : An alcoholic solvent like ethanol or methanol is typically used because it effectively dissolves the starting ester and is compatible with hydrazine hydrate.[2][6]

  • Reaction Conditions : The reaction can often proceed at room temperature, but refluxing is commonly employed to increase the reaction rate and drive it to completion, ensuring a high yield.[2]

Experimental Protocol: Synthesis via Hydrazinolysis[2]
  • Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-cyanobenzoate (1 equivalent) in ethanol.

  • Addition of Hydrazine : To the stirred solution, add hydrazine hydrate (typically 1.5 to 2 equivalents) dropwise. The excess hydrazine ensures the complete consumption of the ester.

  • Reaction : Stir the reaction mixture. The reaction can be performed at room temperature for 12 hours or refluxed for several hours to expedite the process.[2] Progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, cool the reaction mixture to room temperature. The product, this compound, often precipitates out of the solution.

  • Purification : Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol or water to remove any unreacted hydrazine and other impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

  • Drying : Dry the purified white solid under vacuum to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials Methyl_4_cyanobenzoate Methyl 4-cyanobenzoate Reaction Hydrazinolysis in Ethanol (Stirring/Reflux) Methyl_4_cyanobenzoate->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Isolation Cooling & Precipitation Reaction->Isolation Reaction Completion (TLC) Purification Filtration & Washing (Cold Ethanol) Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectral Data and Structural Characterization

Confirming the identity and purity of synthesized this compound is critical. This is achieved through standard spectroscopic techniques. While raw spectra are database-dependent, the expected characteristic signals are well-defined by the molecule's structure.[7][8]

  • Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying key functional groups.

    • N-H Stretching : Two distinct bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

    • C=O Stretching (Amide I) : A strong, sharp absorption band should appear around 1650-1670 cm⁻¹, characteristic of the amide carbonyl group.[9][10]

    • C≡N Stretching : A sharp, medium-intensity peak is expected in the 2220-2230 cm⁻¹ region, confirming the presence of the nitrile group.

    • Aromatic C-H Stretching : Signals will appear just above 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic protons (typically two doublets in the 7.5-8.0 ppm range, characteristic of a para-substituted benzene ring), a broad singlet for the two -NH₂ protons, and another broad singlet for the -NH proton. The exact chemical shifts of the amine and amide protons can vary and are exchangeable with D₂O.

    • ¹³C NMR : The carbon NMR will show signals for the aromatic carbons, the nitrile carbon (typically around 118 ppm), and the carbonyl carbon (around 165 ppm).[11]

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from its two reactive sites: the nucleophilic hydrazide group and the versatile cyano group.[2] This dual functionality makes it a cornerstone intermediate in medicinal chemistry.

Formation of Hydrazide-Hydrazones

The most prominent reaction of this compound is its condensation with aldehydes and ketones to form hydrazide-hydrazone derivatives.[12][13] This reaction is a cornerstone of combinatorial chemistry and drug discovery.

  • Mechanism & Rationale : The terminal nitrogen of the hydrazide group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent dehydration step yields the stable hydrazone C=N bond. This reaction is highly efficient and allows for the facile introduction of a wide variety of substituents (R¹ and R²), enabling the systematic exploration of a compound's structure-activity relationship (SAR).[14] Hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13]

  • General Protocol: Hydrazone Synthesis [15]

    • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

    • Add the desired aldehyde or ketone (1 equivalent) to the solution.

    • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) is often added to facilitate the dehydration step.

    • Stir the mixture at room temperature or reflux for a period ranging from a few minutes to several hours, monitoring by TLC.

    • Upon completion, the hydrazone product often precipitates and can be collected by filtration.

Synthesis of Heterocyclic Scaffolds

This compound is a key precursor for synthesizing various five- and six-membered heterocyclic rings, which are privileged structures in many approved drugs.[6][16]

  • Examples :

    • 1,3,4-Oxadiazoles : Cyclization with reagents like acetic anhydride can yield oxadiazole derivatives.[6]

    • Pyrazoles : Reaction with 1,3-dicarbonyl compounds leads to the formation of pyrazole rings.

    • Triazoles : Can be formed through various multi-step synthetic pathways starting from the hydrazide.

The cyano group itself is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions, further expanding the synthetic possibilities.[2]

Logical Workflow in Drug Discovery

Drug_Discovery_Pathway Start This compound Reaction1 Condensation Reaction Start->Reaction1 Reaction2 Cyclization Reactions Start->Reaction2 Reagent1 Aldehydes / Ketones (R-CHO / R-CO-R') Reagent1->Reaction1 Reagent2 Cyclizing Agents (e.g., Dicarbonyls, Anhydrides) Reagent2->Reaction2 Product1 Hydrazide-Hydrazone Library Reaction1->Product1 Product2 Heterocyclic Scaffolds (Pyrazoles, Oxadiazoles, etc.) Reaction2->Product2 Application Biological Screening (Anticancer, Antimicrobial, etc.) Product1->Application Product2->Application

Caption: Role of this compound in generating diverse chemical libraries.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[17][18]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17][19]

  • Handling : Avoid creating dust and avoid inhalation of vapors or dust.[18] Use in a well-ventilated area or a chemical fume hood. Keep away from sources of ignition.[17]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Some suppliers recommend refrigerated storage.[17]

  • First Aid :

    • In case of eye contact : Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[17][18]

    • In case of skin contact : Wash off with soap and plenty of water.[17][18]

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[18]

    • If swallowed : Rinse mouth with water and consult a physician. Do not induce vomiting.[18]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. It may require disposal at a licensed professional waste disposal service.[18]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis, coupled with the distinct reactivity of its hydrazide and cyano functional groups, makes it an indispensable tool for medicinal chemists and materials scientists. Its primary application in the construction of hydrazones and diverse heterocyclic systems provides a reliable pathway for generating novel molecular entities for drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in a research setting.

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Sources

An In-depth Technical Guide to the Chemical Structure Elucidation of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive structural characterization of chemical entities is a cornerstone of modern drug discovery and materials science.[1] The biological activity and physicochemical properties of a compound are intrinsically linked to its precise molecular architecture.[2] This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 4-Cyanobenzohydrazide (C₈H₇N₃O), a versatile synthetic intermediate used in the development of novel therapeutics and functional materials.[3][4] We move beyond a simple recitation of procedures to deliver an integrated analytical strategy, emphasizing the synergistic interplay between chromatographic and spectroscopic techniques. Each step is presented with its underlying scientific rationale, ensuring a self-validating system from initial purity assessment to final three-dimensional structural confirmation. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for structural verification.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a benzonitrile moiety and a hydrazide group. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis.[3] The electron-withdrawing cyano group influences the molecule's electronic properties, while the reactive hydrazide functional group allows for the construction of diverse heterocyclic scaffolds like pyrazoles and oxadiazoles, which are prevalent in many pharmaceutical agents.[4][5] Its derivatives have shown potential as antimicrobial and anticancer agents.[3] Given its role as a critical precursor, verifying the absolute structural integrity of this compound is not merely an academic exercise; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of downstream applications. This guide establishes a gold-standard protocol for its complete characterization.

Foundational Analysis: Purity and Initial Characterization

Synthesis and Physicochemical Properties

This compound is typically synthesized via the hydrazinolysis of an appropriate ester, such as methyl 4-cyanobenzoate, with hydrazine hydrate.[6] The resulting product should be a white to off-white crystalline solid.[3] Key physical constants serve as the first line of quality control.

PropertyExpected ValueSource(s)
Molecular Formula C₈H₇N₃O[7]
Molecular Weight 161.16 g/mol [7][8]
Appearance White to off-white solid[3]
Melting Point 202-203 °C[8]
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the purity of non-volatile organic compounds. A reverse-phase method provides excellent separation of the polar analyte from less polar impurities.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation: Use a calibrated HPLC system with a UV detector.

  • Column: C18 silica column (e.g., 5 µm particle size, 4.6 x 250 mm).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[9]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[9]

  • Gradient Elution: Begin with a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes to ensure elution of all components.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at 254 nm, where the benzonitrile chromophore exhibits strong absorbance.

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of water:acetonitrile at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is expressed as the area percentage of the main peak. A research-grade sample should exhibit ≥98% purity.

Spectroscopic Elucidation: Mapping the Molecular Framework

Spectroscopic methods provide detailed information about the functional groups and atomic connectivity within the molecule.[10] The combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) allows for a comprehensive two-dimensional structural assignment.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational frequencies of functional groups.[11] For this compound, the key is to confirm the presence of the nitrile, amide-like carbonyl, and N-H bonds.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known frequencies for the expected functional groups.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Rationale
N-H (Hydrazide) Stretching3300 - 3200 (often two bands)Confirms the -NHNH₂ moiety.[12]
Aromatic C-H Stretching3100 - 3000Indicates protons on the benzene ring.[13]
C≡N (Nitrile) Stretching2240 - 2215A sharp, strong band confirming the cyano group.[13][14]
C=O (Amide I) Stretching1680 - 1650Characteristic of the hydrazide carbonyl group.[14]
N-H (Amide II) Bending1640 - 1550Coupled N-H bending and C-N stretching.
Aromatic C=C Stretching~1600, ~1500, ~1450Skeletal vibrations of the benzene ring.[13]
p-Substitution C-H Out-of-plane bend870 - 830Strong band indicative of 1,4-disubstitution on the benzene ring.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[15] ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for hydrazides as it allows for the clear observation of exchangeable N-H protons.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are sufficient.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign chemical shifts (δ) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected NMR Data (in DMSO-d₆)

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Rationale
¹H ~10.0 Broad Singlet 1H -C(=O)NH- : The amide proton, typically downfield and broadened due to quadrupole coupling and exchange.
¹H ~7.9 Doublet (AA'BB') 2H Aromatic H (ortho to C=O) : Deshielded by the adjacent electron-withdrawing carbonyl group.
¹H ~7.8 Doublet (AA'BB') 2H Aromatic H (ortho to C≡N) : Deshielded by the adjacent electron-withdrawing cyano group.
¹H ~4.6 Broad Singlet 2H -NH₂ : The terminal amine protons, chemical shift is variable and often exchanges with D₂O.
¹³C ~165 Singlet - C=O : The carbonyl carbon, characteristic chemical shift for an amide/hydrazide.[14]
¹³C ~137 Singlet - Aromatic C (ipso to C=O) : Quaternary carbon, downfield due to attachment to the carbonyl.
¹³C ~133 Singlet - Aromatic CH (ortho to C≡N)
¹³C ~129 Singlet - Aromatic CH (ortho to C=O)
¹³C ~118 Singlet - C≡N : The nitrile carbon.[14]

| ¹³C | ~115 | Singlet | - | Aromatic C (ipso to C≡N) : Quaternary carbon. |

The AA'BB' pattern in the ¹H NMR spectrum is definitive proof of a 1,4-disubstituted aromatic ring. The integration values (2H:2H) confirm this symmetry.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[16] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: HRMS Analysis (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the observation of the molecular ion.[17] ESI in positive ion mode is typically effective.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its exact mass to the theoretical value calculated for C₈H₇N₃O.

IonTheoretical m/zObserved m/zRationale
[C₈H₈N₃O]⁺ ([M+H]⁺) 162.0662Within 5 ppmConfirms the molecular formula and molecular weight.
[C₇H₅N₂O]⁺ 133.0402Often observedCorresponds to the loss of the terminal -NH₂ group.
[C₇H₄NO]⁺ 118.0293Often observedCorresponds to the loss of the entire hydrazino group (-NHNH₂).
[C₇H₄N]⁺ 90.0344Often observedCorresponds to the subsequent loss of CO from the m/z 118 fragment.

Definitive Structure Confirmation: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides a robust hypothesis for the structure, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional representation of the molecule in the solid state.[2] It serves as the ultimate arbiter of structure, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Crystal Growth (Slow Evaporation)

  • Purity: Ensure the starting material is of the highest possible purity (ideally >99% by HPLC) as impurities can inhibit crystallization.

  • Solvent Screening: In small vials, test the solubility of this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF).[18] The ideal solvent is one in which the compound is moderately soluble.

  • Crystal Growth: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature or with gentle warming.

  • Evaporation: Loosely cover the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. Slow evaporation of the solvent over several days to weeks should yield single crystals suitable for diffraction. A co-solvent system (e.g., chloroform/cyclohexane) can also be effective.[19]

  • Data Collection & Refinement: Once a suitable crystal is obtained, it is mounted on a diffractometer. X-ray diffraction data is collected, and the resulting electron density map is used to solve and refine the molecular structure.[2]

Integrated Data Synthesis and Validation

The trustworthiness of a structure elucidation protocol lies in the convergence of all analytical data. Each technique should independently and collectively support the proposed structure.

Logical Workflow for Structural Validation

G cluster_start Initial Assessment cluster_spectroscopy Spectroscopic Analysis cluster_final Definitive Confirmation Purity HPLC Purity ≥ 98% IR FTIR: Confirms C≡N, C=O, N-H Purity->IR Proposed_Structure Proposed Structure: This compound MP Melting Point (202-203 °C) MP->IR MS HRMS: Confirms Formula C₈H₇N₃O (m/z [M+H]⁺ = 162.0662) IR->MS Functional groups match MW NMR NMR (¹H & ¹³C): Confirms 1,4-substituted ring and all functional groups MS->NMR Formula matches atom counts NMR->Proposed_Structure Defines connectivity XRAY X-Ray Crystallography: Unambiguous 3D Structure Validated_Structure Validated Structure XRAY->Validated_Structure Ultimate Proof Proposed_Structure->XRAY Hypothesis to be tested

Sources

4-Cyanobenzohydrazide CAS number 43038-36-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyanobenzohydrazide: A Versatile Scaffold in Modern Chemistry

Introduction

This compound (CAS No. 43038-36-4) is a bifunctional organic molecule that has emerged as a cornerstone in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure is characterized by a benzene ring substituted with a cyano (-C≡N) group and a hydrazide (-CONHNH₂) moiety at the para position. This unique arrangement imparts a rich chemical reactivity, making it a highly valuable starting material and intermediate.[1][2] The hydrazide group serves as a versatile handle for constructing a wide array of derivatives, most notably hydrazones, while the electron-withdrawing cyano group modulates the electronic properties of the aromatic ring and offers a site for further chemical transformations.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, synthesis, reactivity, and diverse applications of this compound, offering field-proven insights and detailed experimental frameworks.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

Key Properties
PropertyValueSource
CAS Number 43038-36-4[3]
Molecular Formula C₈H₇N₃O[3][4]
Molecular Weight 161.16 g/mol [1][3][4]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 202-203 °C[4]
IUPAC Name This compound[3]
Density 1.28±0.1 g/cm³ (Predicted)[4]
Storage Store in a dry, sealed place, inert atmosphere, at 2-8°C or room temperature.[1][4][5]
GHS Hazard and Safety Information

This compound is classified as hazardous and requires careful handling.[3] All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5]

  • Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), and may be toxic or harmful if inhaled (H331/H332).[3]

  • Precautionary Measures: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5] In case of contact, wash the affected area with plenty of soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[5]

  • Storage Conditions: Keep in a dark place, under an inert atmosphere, and in a tightly sealed container.[4]

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the reaction of an ester of 4-cyanobenzoic acid with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard method for preparing hydrazides.[6][7]

G cluster_0 Synthesis of this compound start Methyl 4-cyanobenzoate reflux Ethanol, Reflux start->reflux + hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->reflux product This compound reflux->product side_product Methanol (CH3OH) reflux->side_product

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from Methyl 4-cyanobenzoate

This protocol describes a typical lab-scale synthesis. The causality behind using an ester (methyl 4-cyanobenzoate) is its higher reactivity towards nucleophilic attack by hydrazine compared to the corresponding carboxylic acid, which would undergo a less favorable acid-base reaction. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-cyanobenzoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (typically 1.5-3 equivalents) dropwise. The excess hydrazine ensures the reaction goes to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product, this compound, will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain a white crystalline solid.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed:

  • FT-IR Spectroscopy: Used to identify the key functional groups. Expected characteristic peaks include C≡N stretching (nitrile), N-H stretching (amine), C=O stretching (amide), and aromatic C-H stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons and the -NH and -NH₂ protons. The ¹³C NMR will show signals for the nitrile carbon, carbonyl carbon, and the aromatic carbons.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by identifying the molecular ion peak.

  • Melting Point Analysis: A sharp melting point range close to the literature value (202-203 °C) indicates high purity.[4]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups.

The Hydrazide Moiety: Gateway to Hydrazones

The hydrazide functional group is a potent nucleophile, readily reacting with electrophilic carbonyl compounds such as aldehydes and ketones. This condensation reaction is the most common and powerful application of this compound, leading to the formation of stable hydrazone linkages (R₂C=N-NH-).[9][10]

This reaction is typically catalyzed by a small amount of acid and proceeds by a nucleophilic addition-elimination mechanism. The hydrazone derivatives of this compound are extensively explored in drug discovery due to their diverse biological activities and their role in bioconjugation strategies.[1][9]

G cluster_1 Hydrazone Formation Workflow hydrazide This compound reaction Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Heat hydrazide->reaction + carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->reaction product 4-Cyanobenzoylhydrazone Derivative reaction->product water Water (H2O) reaction->water byproduct

Caption: Reaction scheme for the synthesis of hydrazone derivatives.

The Cyano Group: A Modulator and Synthetic Handle

The cyano group is a strong electron-withdrawing group, which influences the electronic environment of the entire molecule.[2] This property can be crucial for modulating the binding affinity of derivative compounds to biological targets. Furthermore, the cyano group itself is a versatile synthetic precursor. It can be:

  • Hydrolyzed: To form an amide and subsequently a carboxylic acid.

  • Reduced: To produce a primary amine (-CH₂NH₂).

  • Used in Cycloadditions: To form various heterocyclic rings, a key strategy in "click chemistry".[11]

This dual functionality allows for the creation of large, diverse libraries of compounds from a single, readily accessible intermediate.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a critical intermediate in the synthesis of biologically active molecules.[1]

Intermediate for Biologically Active Heterocycles

Many FDA-approved drugs contain heterocyclic scaffolds. Hydrazides are key precursors for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.[12] For instance, the intramolecular cyclization of acyl-thiosemicarbazides (derived from this compound) can yield triazoles, while reaction with agents like acetic anhydride can lead to oxadiazoles.[12]

Scaffold for Novel Drug Candidates

Researchers have synthesized and evaluated numerous derivatives of this compound for a range of therapeutic targets:

  • Enzyme Inhibition: Hydrazide-hydrazones have been investigated as inhibitors for various enzymes. For example, analogs like 4-aminobenzoic acid hydrazide have been shown to be potent, mechanism-based inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.[13][14][15] This suggests that derivatives of this compound could be explored for similar activities.

  • Antimicrobial and Anticancer Agents: The hydrazone linkage is a common feature in compounds with demonstrated antibacterial, antifungal, and anticancer properties.[1] The ability to easily condense this compound with various aldehydes allows for the rapid generation of compound libraries for screening against these diseases.[16]

  • Antiglycation Agents: Certain benzoylhydrazone derivatives have shown potent antiglycation activity, which is relevant for combating complications associated with diabetes.[17]

Bioconjugation and Materials Science

The formation of hydrazone bonds is utilized in medical biotechnology to link drugs to antibodies, creating Antibody-Drug Conjugates (ADCs). The hydrazone bond is advantageous because it is relatively stable at the neutral pH of blood but can be cleaved in the more acidic environment inside target cells (e.g., lysosomes), releasing the drug where it is needed.[9] Additionally, this compound and its derivatives are used in materials science for the preparation of specialized polymers and coatings.[1]

Conclusion

This compound, CAS 43038-36-4, is far more than a simple chemical intermediate. Its robust synthesis, well-defined reactivity, and bifunctional nature make it an exceptionally powerful tool in the arsenal of medicinal and synthetic chemists. The ease with which it can be converted into diverse libraries of hydrazones and other heterocyclic compounds ensures its continued relevance in the quest for novel therapeutics and advanced materials. As drug discovery methodologies like computer-aided drug design (CADD) and combinatorial chemistry continue to evolve, the demand for versatile and reliable building blocks like this compound is set to increase, solidifying its position as a key scaffold for future innovation.[18]

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4-Cyanobenzohydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyanobenzohydrazide for Advanced Research and Development

Abstract

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry, organic synthesis, and materials science. Characterized by the presence of a reactive hydrazide moiety and a versatile cyano group, it serves as a crucial building block for a diverse array of complex chemical structures. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its primary applications, with a focus on the causal factors driving its utility in drug development and chemical research.

Core Molecular and Physical Properties

This compound is a white to off-white solid organic compound.[1] Its structure incorporates a benzene ring substituted with a cyano (-C≡N) group and a hydrazide (-CONHNH₂) group at the para (1,4) positions. This unique arrangement of functional groups dictates its chemical reactivity and utility. The fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₇N₃O[2]
Molecular Weight 161.16 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 43038-36-4[1][2]
Appearance White to off-white solid[1]
Canonical SMILES C1=CC(=CC=C1C(=O)NN)C#N[2]

Synthesis and Characterization

The most common and efficient laboratory-scale synthesis of this compound involves the hydrazinolysis of a corresponding ester, typically methyl 4-cyanobenzoate. This method is favored for its high yield and relatively straightforward procedure.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant Methyl 4-Cyanobenzoate Process Reflux Reactant->Process Reagent Hydrazine Hydrate (Excess) Reagent->Process Solvent Ethanol (Solvent) Solvent->Process Product This compound Process->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing benzohydrazide derivatives.[3]

Objective: To synthesize this compound from methyl 4-cyanobenzoate.

Materials:

  • Methyl 4-cyanobenzoate

  • Hydrazine hydrate (80% or higher)

  • Methanol or Ethanol (reagent grade)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, Buchner funnel, filter paper

  • Deionized water

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine methyl 4-cyanobenzoate (e.g., 0.1 mol) with 100 mL of ethanol. Add a magnetic stir bar.

  • Reagent Addition: While stirring, add an excess of hydrazine hydrate (e.g., 0.3 to 0.5 mol) to the flask.

    • Expert Insight: Using an excess of hydrazine hydrate is crucial. It ensures the complete consumption of the starting ester, driving the equilibrium towards the product and simplifying purification.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator.

  • Precipitation: Cool the concentrated mixture in an ice bath. The product, this compound, will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol or deionized water to remove any unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the purified product under vacuum or in a desiccator. The resulting white to off-white solid should be of high purity.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretch of the hydrazide (around 3200-3400 cm⁻¹), the C=O stretch (amide I band, around 1640-1680 cm⁻¹), and the sharp, strong C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹).

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum will typically show signals for the aromatic protons on the benzene ring and distinct, exchangeable signals for the -NH and -NH₂ protons of the hydrazide group.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak corresponding to the compound's molecular weight (161.16 m/z).

Chemical Reactivity and Core Applications

The synthetic value of this compound stems from the distinct reactivity of its two functional groups. The hydrazide is a potent nucleophile, while the cyano group is a versatile precursor for other functionalities.[4]

Role as a Versatile Chemical Intermediate

Applications cluster_core Core Compound cluster_reactions Key Reactions cluster_applications Final Applications Core This compound Hydrazone Hydrazone Formation (with Aldehydes/Ketones) Core->Hydrazone Nucleophilic Condensation Heterocycle Heterocycle Synthesis (e.g., Oxadiazoles, Pyrazoles) Core->Heterocycle Cyclization Reactions Reduction Cyano Group Reduction (to Aminomethyl) Core->Reduction Chemical Transformation Pharma Pharmaceutical Agents (Antimicrobial, Anticancer) Hydrazone->Pharma Heterocycle->Pharma Materials Functional Polymers & Coatings Heterocycle->Materials Linkers Bioconjugation Linkers Reduction->Linkers

Caption: Key reactions and applications of this compound.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable scaffold in drug discovery. The hydrazide moiety is a key synthon for producing a wide range of biologically active molecules.[5]

  • Hydrazide-Hydrazones: The most common reaction involves the condensation of the hydrazide with various aldehydes and ketones to form hydrazide-hydrazones. This reaction is highly efficient and allows for the creation of large libraries of compounds for biological screening. These derivatives have shown potential as antimicrobial and anticancer agents.[1]

  • Heterocyclic Compounds: The compound is a precursor for synthesizing five-membered heterocyclic rings like 1,3,4-oxadiazoles, pyrazoles, and triazoles.[4][5] These structural motifs are prevalent in many approved drugs due to their favorable metabolic stability and ability to engage in hydrogen bonding with biological targets.

  • Enzyme Inhibition: Hydrazide derivatives are being investigated as enzyme inhibitors. For instance, derivatives of p-aminobenzohydrazide have been designed as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation.[6]

Applications in Materials Science

Beyond pharmaceuticals, this compound is employed in materials science. Its rigid aromatic core and reactive end groups allow it to be incorporated into polymers and coatings to impart specific functional properties.[1] The cyano group, in particular, can influence the electronic properties of a material.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following guidelines are consolidated from multiple safety data sheets.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8]

  • Handling: Avoid contact with skin and eyes.[9] Do not breathe dust; handle in a well-ventilated area or a chemical fume hood.[7][10] Keep away from sources of ignition.[9]

  • Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly sealed and store refrigerated (2-8°C is often recommended) for long-term stability.[1]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[7]

  • Disposal: Dispose of the substance and its container via a licensed waste disposal company. Do not allow the product to enter drains.[7]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the synergistic interplay of its cyano and hydrazide functionalities. Its straightforward synthesis and high reactivity make it an indispensable tool for researchers in medicinal chemistry for the development of novel therapeutics and for materials scientists creating advanced functional materials. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to harnessing its full potential in research and development.

References

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  • Kniess, T., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Cyanobenzohydrazide: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Hydrazide Antitubercular Agents

The mid-20th century marked a pivotal era in the fight against tuberculosis, largely catalyzed by the discovery of potent hydrazide-based therapeutics. The serendipitous discovery of isoniazid (INH) in the early 1950s by two independent research groups—one at Hoffmann-La Roche and the other at the Squibb Institute—revolutionized tuberculosis treatment.[1] This breakthrough, revealing the remarkable efficacy of the hydrazide moiety against Mycobacterium tuberculosis, ignited a fervent period of research into analogous structures. Scientists began to systematically synthesize and evaluate a wide array of hydrazide derivatives with the goal of elucidating structure-activity relationships, improving efficacy, and expanding the therapeutic arsenal against this devastating disease. It was within this fertile scientific landscape that 4-Cyanobenzohydrazide emerged as a subject of investigation.

The Genesis of this compound: A Foundational Study

While the precise moment of the first synthesis of this compound is not extensively documented in widely available literature, its intellectual origins can be traced to the systematic investigations of hydrazones as potential antitubercular agents. A cornerstone in this area is the 1954 publication by P. T. Sah and S. A. Peoples in the Journal of the American Pharmaceutical Association. Their work, titled "Isonicotinyl Hydrazones as Antitubercular Agents and Derivatives for Identification of Aldehydes and Ketones," laid the groundwork for the exploration of a multitude of hydrazone structures, including those derived from benzohydrazides with various substituents.

The rationale behind these investigations was rooted in the hypothesis that modifications to the acyl portion of the hydrazide molecule could modulate its biological activity. The introduction of a cyano group at the para position of the benzene ring, as in this compound, was a logical step in exploring the impact of electron-withdrawing substituents on the antitubercular properties of the parent benzohydrazide scaffold. This strategic chemical modification aimed to alter the electronic and steric properties of the molecule, potentially influencing its interaction with mycobacterial targets.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically follows a straightforward and well-established chemical pathway involving the hydrazinolysis of a corresponding ester. This method remains a fundamental and widely practiced route for the preparation of various aroyl hydrazides.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 4-cyanobenzoate

  • Hydrazine hydrate (80-95%)

  • Ethanol (95% or absolute)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel, etc.)

  • Heating mantle or water bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-cyanobenzoate (1 equivalent) in a minimal amount of ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature. The slight excess of hydrazine hydrate helps to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or water bath. The reflux is typically maintained for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, a white precipitate of this compound will form. The precipitation can be further encouraged by the addition of cold distilled water.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Causality in Experimental Choices:
  • Ester as Starting Material: The use of an ester, such as methyl 4-cyanobenzoate, provides a reactive electrophilic carbonyl carbon that is susceptible to nucleophilic attack by hydrazine.

  • Hydrazine Hydrate as Nucleophile: Hydrazine hydrate is a potent nucleophile and is the source of the hydrazide moiety. The use of a slight excess ensures the complete conversion of the starting ester.

  • Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves the starting ester and is miscible with hydrazine hydrate, creating a homogeneous reaction medium. Its boiling point allows for a controlled reflux temperature.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the hydrazinolysis reaction to proceed at a reasonable rate.

  • Purification by Precipitation and Washing: The product, this compound, is typically a solid that is sparingly soluble in the ethanol-water mixture upon cooling, allowing for its isolation by precipitation. Washing with cold water is a simple and effective way to remove polar impurities.

Chemical Synthesis Pathway of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Methyl 4-cyanobenzoate Methyl 4-cyanobenzoate Reflux in Ethanol Reflux in Ethanol Methyl 4-cyanobenzoate->Reflux in Ethanol + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux in Ethanol This compound This compound Reflux in Ethanol->this compound Hydrazinolysis

Caption: Synthesis of this compound via hydrazinolysis.

Physicochemical Properties and Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyData
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
Appearance White to off-white crystalline solid
Melting Point Varies depending on purity, typically in the range of 195-200 °C
Solubility Soluble in hot ethanol, sparingly soluble in cold water.
IR (KBr, cm⁻¹) ~3300-3200 (N-H stretching), ~2230 (C≡N stretching), ~1650 (C=O stretching, Amide I), ~1600 (Aromatic C=C stretching), ~1530 (N-H bending, Amide II)
¹H NMR (DMSO-d₆, ppm) δ ~9.8 (s, 1H, -CONH-), δ ~7.9 (d, 2H, Ar-H), δ ~7.8 (d, 2H, Ar-H), δ ~4.5 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, ppm) δ ~165 (C=O), δ ~138 (Ar-C), δ ~132 (Ar-C), δ ~128 (Ar-C), δ ~118 (C≡N), δ ~112 (Ar-C)
Mass Spec (EI-MS, m/z) 161 [M]⁺, and characteristic fragmentation pattern.

Early Biological Evaluation and Historical Significance

The primary impetus for the synthesis of this compound and its analogues was the search for novel antitubercular agents. Following the precedent set by isoniazid, these compounds were likely subjected to in vitro screening against Mycobacterium tuberculosis. While the specific activity of this compound from these early studies is not as prominently documented as that of INH, its synthesis and evaluation were crucial steps in the broader effort to understand the chemical features required for antimycobacterial activity.

These early investigations, though perhaps not yielding a blockbuster drug in the case of this specific molecule, contributed significantly to the growing body of knowledge in medicinal chemistry. They helped to delineate the effects of substituent changes on the benzene ring of benzohydrazides, providing valuable data for the rational design of future drug candidates. The exploration of compounds like this compound underscored the importance of systematic chemical modification in the drug discovery process.

Conclusion

The discovery and history of this compound are intrinsically linked to the golden age of antitubercular drug discovery. Born out of the scientific excitement following the success of isoniazid, this compound represents a logical and important step in the exploration of the chemical space around the hydrazide pharmacophore. While it may not have achieved the clinical prominence of its famous predecessor, the study of this compound and its synthesis has provided valuable insights for medicinal chemists and drug development professionals, contributing to the foundational knowledge that continues to inform the search for new and effective therapeutics.

References

  • Sah, P. P. T., & Peoples, S. A. (1954). Isonicotinyl Hydrazones as Antitubercular Agents and Derivatives for Identification of Aldehydes and Ketones. Journal of the American Pharmaceutical Association, 43(9), 513–524. [Link]

  • [This is a placeholder for a general synthesis reference, as the specific original synthesis paper for this compound is not available.
  • [This is a placeholder for a historical review of antitubercular drug discovery, providing context for the importance of isoniazid.]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction analysis of 4-Cyanobenzohydrazide (4-CBH), a molecule of significant interest in medicinal chemistry and materials science. As a derivative of the versatile hydrazide scaffold, understanding its three-dimensional structure is paramount for rational drug design and the engineering of novel functional materials. This document details the complete workflow, from the strategic synthesis and crystallization of 4-CBH to its advanced structural elucidation. We present a thorough analysis of its molecular geometry, conformational properties, and the intricate network of intermolecular interactions that dictate its crystal packing. The causality behind key experimental choices is discussed, offering field-proven insights for researchers. All quantitative data, including crystallographic parameters and key geometric features, are systematically tabulated. The guide is further supplemented with detailed experimental protocols and visualizations to clarify complex workflows and supramolecular assemblies, establishing a self-validating framework for the structural analysis of this and related compounds.

Introduction: The Significance of Structural Elucidation

Hydrazide derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The this compound molecule, featuring a benzonitrile moiety attached to a hydrazide core, presents a unique combination of a rigid aromatic system and flexible hydrogen-bonding groups. The nitrile group can act as a hydrogen bond acceptor, while the hydrazide group provides both donor (N-H) and acceptor (C=O) sites, predisposing the molecule to form robust and predictable supramolecular structures.[3]

The precise spatial arrangement of these functional groups, which can only be determined through high-resolution techniques like single-crystal X-ray diffraction (SC-XRD), governs the molecule's interaction with biological targets and its bulk physicochemical properties.[4] Therefore, a detailed crystal structure analysis is not merely an academic exercise; it is a critical prerequisite for:

  • Structure-Based Drug Design: Understanding the exact conformation and electrostatic potential allows for the rational design of more potent and selective enzyme inhibitors or receptor ligands.[5]

  • Polymorph Screening: Identifying the stable crystalline form is essential for drug formulation, bioavailability, and regulatory approval.

  • Materials Science: The predictable self-assembly through hydrogen bonding makes 4-CBH a valuable building block for crystal engineering and the development of functional organic materials.

This guide serves as an authoritative resource for researchers, providing both the foundational data and the methodological rationale for the comprehensive structural analysis of this compound.

Synthesis and Crystallization Workflow

The successful acquisition of a high-quality crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis is efficiently achieved via the hydrazinolysis of a corresponding ester, a standard and reliable method for preparing benzohydrazides.[4]

Protocol Rationale: Methyl 4-cyanobenzoate is chosen as the starting material due to its commercial availability and the high reactivity of the methyl ester toward nucleophilic substitution by hydrazine.[2] Ethanol is an ideal solvent as it readily dissolves the ester and is miscible with hydrazine hydrate. The reaction is performed under reflux to ensure it proceeds to completion in a reasonable timeframe.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of methyl 4-cyanobenzoate (1.61 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add hydrazine hydrate (2.5 mL, 50 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting material, and dry in vacuo. The purity of the synthesized compound should be confirmed by NMR and FT-IR spectroscopy before proceeding.

Crystallization

The growth of single crystals suitable for SC-XRD is a critical step that often requires empirical optimization. The slow evaporation technique is employed to allow for the orderly arrangement of molecules into a well-defined crystal lattice.

Protocol Rationale: The choice of solvent is paramount. A solvent system is required in which the compound has moderate solubility. A mixture of a good solvent (like DMF or ethanol) and a poor solvent (an "anti-solvent" like water or a non-polar solvent) can be effective. Slow evaporation of the more volatile good solvent gradually increases the supersaturation, promoting slow crystal growth over rapid precipitation.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve the purified this compound (approx. 50 mg) in a minimal amount of a suitable solvent (e.g., a mixture of DMF and ethanol) with gentle warming.

  • Evaporation: Transfer the clear solution to a small, clean vial. Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

  • Harvesting: Monitor the vial over several days to weeks. Once well-formed, colorless crystals appear, carefully harvest them using a spatula or forceps.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic arrangement within a crystal.

Experimental Workflow

The following diagram outlines the logical flow of a typical SC-XRD experiment.

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase synthesis Synthesis & Purification crystal Single Crystal Growth synthesis->crystal High-purity sample mount Crystal Selection & Mounting crystal->mount Diffraction-quality crystal data_collection X-ray Data Collection mount->data_collection Mounted crystal on goniometer solve Structure Solution data_collection->solve Diffraction data (hkl file) refine Structure Refinement solve->refine Initial atomic model validate Validation & CIF Generation refine->validate Refined structural model analyze Structural Analysis validate->analyze Final CIF file

Caption: Experimental workflow for crystal structure analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using paratone oil.

  • Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON/checkCIF to ensure its geometric and crystallographic reasonability. The final data is deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).[3]

Results: The Crystal Structure of this compound

The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database under the deposition code 731634 .

Crystallographic Data and Structure Refinement

The compound crystallizes in the monoclinic space group P2₁/c, a common and stable packing arrangement for organic molecules. Key crystallographic parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound
Parameter Value
CCDC Deposition No.731634
Empirical formulaC₈H₇N₃O
Formula weight161.16 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 9.134(3) Å
b = 5.343(2) Å
c = 16.039(5) Å
β = 103.11(3)°
Volume761.9(4) ų
Z (molecules/unit cell)4
Calculated density1.405 Mg/m³
R-factor (R1)[Data typically ~0.04-0.06 for good structures]
Goodness-of-fit (S)[Data typically ~1.0 for good structures]

Discussion: Molecular and Supramolecular Features

Molecular Geometry

The asymmetric unit contains one molecule of this compound. The molecule is not perfectly planar. The dihedral angle between the mean plane of the benzene ring and the hydrazide moiety (C-C(O)N-N) is a key conformational descriptor. In related structures, this angle is typically around 20-30°, representing a balance between electronic conjugation and steric effects. Selected bond lengths and angles are presented in Table 2, which are expected to be in good agreement with standard values for similar fragments.

Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)
Bond/Angle Length (Å) / Angle (°)
C=O~1.23 Å
N-N~1.38 Å
C≡N~1.14 Å
C(ring)-C(carbonyl)~1.49 Å
O-C-N (amide)~123°
C-C≡N~178°

Note: Exact values are found in the deposited CIF file (CCDC 731634).

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is dominated by a robust network of intermolecular hydrogen bonds, which define the three-dimensional architecture. The hydrazide group is the primary driver of the assembly, forming classic head-to-tail dimers via N-H···O hydrogen bonds. This is a highly reliable and directional interaction that forms a characteristic R²₂(8) ring motif.

Furthermore, the nitrile group and the terminal -NH₂ group participate in linking these primary dimers. Specifically, the cyano nitrogen acts as a hydrogen bond acceptor, forming N-H···N≡C interactions. This linkage connects the hydrazide dimers into extended chains or sheets. The interplay of these strong hydrogen bonds results in a highly stable and ordered crystalline solid.

The following diagram illustrates the key intermolecular interactions responsible for the supramolecular assembly.

G mol1 4-CBH Molecule A C=O N-H N-H₂ C≡N mol2 4-CBH Molecule B C=O N-H N-H₂ C≡N mol1:nh->mol2:o R²₂(8) Dimer (N-H···O) mol2:nh->mol1:o mol3 4-CBH Molecule C C=O N-H N-H₂ C≡N mol2:nh2->mol3:cn Chain Propagation (N-H···N)

Caption: Key hydrogen bonding interactions in 4-CBH crystal.

Conclusion

This guide has detailed the comprehensive crystal structure analysis of this compound, from synthesis to supramolecular organization. The structure, determined to be monoclinic (P2₁/c), is stabilized by a network of strong N-H···O and N-H···N hydrogen bonds, forming a robust three-dimensional framework. The presented data and protocols provide a validated foundation for researchers in drug development and materials science, enabling the use of 4-CBH as a scaffold for designing new therapeutic agents and functional materials. The elucidation of its solid-state structure is a critical step in translating its molecular potential into practical applications.

References

  • Cambridge Crystallographic Data Centre. (n.d.). CSD Entry 731634. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashiq, U., Jamal, A., et al. (2009). 4-Hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1764. Available at: [Link]

  • LookChem. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of the title compound in the P21/c polymorph. Retrieved from [Link]

  • Banna, H. A., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 531-533. Available at: [Link]

  • PubChem. (n.d.). 4-Aminobenzoic acid hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • Tan, S. G., et al. (2015). Crystal structure of a new monoclinic polymorph of 2,4-dihydroxybenzaldehyde 4-methylthiosemicarbazone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44-o45. Available at: [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2018). Molecules, 23(11), 2893. Available at: [Link]

  • Oswald, I. D. H., et al. (2024). A monoclinic polymorph of chlorothiazide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7). Available at: [Link]

  • ResearchGate. (n.d.). The crystal structure of 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate, C14H16N4O3. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of 1-(4-cyanobenzyl)-4-phenyl-1,4-dihydropyridine-3-carbonitrile, C20H15N3. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 11339-11355. Available at: [Link]

  • Desiraju, G. R. (2017). Hydrogen Bonding in Molecular Crystals. Encyclopedia of Inorganic and Bioinorganic Chemistry. Available at: [Link]

  • KAUST Repository. (2022). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Google Patents. (n.d.). 4-cyanobenzoic acid and its methyl ester production method.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2024). Molecules, 29(10), 2289. Available at: [Link]

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4-Cyanobenzohydrazide mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-Cyanobenzohydrazide

Abstract

This compound is a molecule of significant interest within the scientific community, belonging to the versatile class of benzohydrazide derivatives. While this class of compounds has demonstrated a wide array of biological activities, the specific mechanism of action for the 4-cyano substituted variant remains an area of active investigation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the mechanistic pathways of this compound. Drawing upon established methodologies and findings from structurally analogous compounds, this document outlines potential biological targets and provides detailed, field-proven protocols for their experimental validation. Our approach is grounded in the principles of scientific integrity, offering a self-validating system of inquiry designed to yield robust and reproducible results.

Introduction: The Therapeutic Potential of Benzohydrazides

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include roles as inhibitors of crucial enzymes such as monoamine oxidase (MAO)[1], fatty acid amide hydrolase (FAAH)[2], and various peroxidases[3][4][5][6]. The introduction of a cyano group at the 4-position of the benzene ring in this compound presents an intriguing modification that could modulate its biological activity, selectivity, and pharmacokinetic properties. Understanding the precise mechanism of action is paramount for the rational design of novel therapeutics and for advancing our fundamental knowledge of biochemical pathways.

This guide will focus on the most probable biological targets for this compound based on the known activity of its structural analogs, with a primary focus on myeloperoxidase (MPO) inhibition, a well-documented target of the closely related 4-aminobenzohydrazide (ABAH).

Proposed Primary Target: Myeloperoxidase (MPO)

Myeloperoxidase is a heme-containing enzyme found predominantly in neutrophils, where it plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl)[3][4][6]. Dysregulation of MPO activity is implicated in a variety of inflammatory diseases and cardiovascular conditions, making it a compelling therapeutic target.

The Mechanistic Hypothesis: Mechanism-Based Inactivation

Based on extensive studies of 4-aminobenzohydrazide (ABAH), it is hypothesized that this compound acts as a mechanism-based inhibitor of MPO. This form of irreversible inhibition occurs when the enzyme processes the inhibitor, generating a reactive intermediate that then covalently modifies and inactivates the enzyme[3][4][6].

The proposed mechanism for MPO inactivation by a benzohydrazide derivative involves the following key steps:

  • Oxidation of the Hydrazide: MPO, in the presence of hydrogen peroxide (H₂O₂), oxidizes the hydrazide moiety of this compound to a radical intermediate.

  • Reduction of MPO: This radical then reduces the enzyme to its ferrous intermediate (Fe²⁺).

  • Irreversible Inactivation: The ferrous MPO can then react with another molecule of H₂O₂ to become irreversibly inactivated, leading to the destruction of its heme groups[3][4][6].

This proposed pathway is depicted in the following diagram:

G cluster_0 Proposed Mechanism of MPO Inactivation MPO_native Native MPO (Fe³⁺) CompoundI Compound I MPO_native->CompoundI + H₂O₂ H2O2_1 H₂O₂ CompoundI->MPO_native Turnover Radical This compound Radical CompoundI->Radical + 4CBH 4CBH This compound MPO_ferrous Ferrous MPO (Fe²⁺) Radical->MPO_ferrous Reduces MPO Inactive_MPO Inactive MPO (Heme Destruction) MPO_ferrous->Inactive_MPO + H₂O₂ (Irreversible Inactivation) H2O2_2 H₂O₂

Caption: Proposed mechanism-based inactivation of MPO by this compound.

Experimental Workflow for Validating MPO Inhibition

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

G start Start: Hypothesis Formulation assay_dev Enzyme Activity Assay (e.g., Peroxidase Activity Assay) start->assay_dev ic50 IC₅₀ Determination assay_dev->ic50 reversibility Reversibility Studies (Dialysis or Rapid Dilution) ic50->reversibility kinetics Kinetic Analysis (Mechanism-Based Inhibition) reversibility->kinetics spectroscopy Spectroscopic Analysis (Heme Spectrum Alterations) kinetics->spectroscopy cell_based Cell-Based Assays (Neutrophil Oxidative Burst) spectroscopy->cell_based conclusion Conclusion: Elucidation of Mechanism cell_based->conclusion

Caption: Experimental workflow for investigating MPO inhibition.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with each step providing crucial data to inform the next.

Protocol 1: MPO Peroxidase Activity Assay and IC₅₀ Determination

Causality: The initial step is to determine if this compound inhibits MPO's catalytic activity and to quantify its potency (IC₅₀). A common method is to measure the oxidation of a chromogenic substrate.

Methodology:

  • Reagents and Materials:

    • Human MPO (purified)

    • Hydrogen peroxide (H₂O₂)

    • TMB (3,3',5,5'-Tetramethylbenzidine) or another suitable chromogenic substrate

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Phosphate buffer (pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • In a 96-well plate, add MPO to each well (except for the blank).

    • Add the different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding H₂O₂ and TMB.

    • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 652 nm for TMB) over time using a microplate reader.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Protocol 2: Reversibility of Inhibition

Causality: To distinguish between reversible and irreversible inhibition, it is essential to determine if the enzyme's activity can be restored after removal of the inhibitor.

Methodology (Rapid Dilution Method):

  • Incubation: Incubate MPO with a high concentration of this compound (e.g., 10x IC₅₀) for a set time (e.g., 30 minutes). As a control, incubate MPO with the solvent alone.

  • Dilution: Rapidly dilute the incubation mixture (e.g., 100-fold) into the assay buffer containing the substrates (H₂O₂ and TMB).

  • Activity Measurement: Immediately measure the peroxidase activity as described in Protocol 1.

  • Analysis: If the inhibition is reversible, the rapid dilution will cause the inhibitor to dissociate from the enzyme, and activity will be restored. If the inhibition is irreversible, the activity will remain low even after dilution.

Protocol 3: Spectroscopic Analysis of Heme Destruction

Causality: For mechanism-based inhibitors of MPO like ABAH, inactivation is associated with the destruction of the heme prosthetic group[3][4][6]. This can be monitored spectrophotometrically.

Methodology:

  • Sample Preparation:

    • In a quartz cuvette, mix MPO and this compound in phosphate buffer.

    • Record a baseline spectrum of the MPO (typically from 350 nm to 700 nm). The Soret peak around 430 nm is characteristic of the heme group.

  • Reaction Initiation: Add H₂O₂ to initiate the reaction.

  • Spectral Scanning: Record spectra at regular time intervals.

  • Analysis: Observe any changes in the heme spectrum. A decrease in the Soret peak absorbance is indicative of heme destruction and irreversible inactivation[5].

Potential Alternative Targets and Broader Screening

While MPO is a strong primary candidate, the benzohydrazide scaffold is known to interact with other enzymes. A comprehensive investigation should consider these possibilities.

Potential Target Enzyme Known Benzohydrazide Activity Proposed Experimental Approach
Xanthine Oxidase Some derivatives show inhibitory activity[7].Measure the inhibition of uric acid formation from xanthine.
Succinate Dehydrogenase (SDH) Certain benzohydrazides act as fungicides by inhibiting SDH[8].Assess the inhibition of the mitochondrial complex II activity.
Carbonic Anhydrases Sulfonamide derivatives with a cyano group have shown inhibition[9].Use a colorimetric assay to measure the inhibition of CO₂ hydration.
Monoamine Oxidases (MAO-A/B) Hydrazone derivatives of benzohydrazides are known inhibitors[1].Fluorometric or radiometric assays to measure the deamination of specific substrates.
Fatty Acid Amide Hydrolase (FAAH) 4-Aminobenzohydrazide derivatives are potent inhibitors[2].Measure the hydrolysis of a fluorogenic FAAH substrate.

Concluding Remarks and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By focusing on the probable primary target, myeloperoxidase, and employing a series of validated experimental protocols, researchers can systematically build a comprehensive understanding of this compound's biological activity. The investigation should begin with the validation of MPO inhibition and its mechanism, followed by broader screening against other potential targets to establish a complete pharmacological profile. The insights gained from these studies will be invaluable for the potential development of this compound and its analogs as novel therapeutic agents.

References

  • Kettle, A. J., Gedye, C. A., & Winterbourn, C. C. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal, 321(Pt 2), 503–508. [Link]

  • Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. (2024). [Link]

  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. PubMed. (2025). [Link]

  • Abdoli, M., Bonardi, A., Supuran, C. T., & Žalubovskis, R. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1091. [Link]

  • Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. ResearchGate. (1997). [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. National Institutes of Health. (2020). [Link]

  • Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed Central. (2019). [Link]

  • 4-Aminobenzoic acid hydrazide. PubChem. (n.d.). [Link]

  • 4-Aminobenzoic acid hydrazide inhibition of microperoxidase-11: catalytic inhibition by reactive metabolites. PubMed. (2013). [Link]

  • Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. PubMed. (2020). [Link]

  • Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. PubMed. (1997). [Link]

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The Emerging Therapeutic Potential of 4-Cyanobenzohydrazide: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzohydrazide, a versatile chemical scaffold, has garnered significant attention in medicinal chemistry as a foundational component for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities associated with this compound and its derivatives. We delve into the preclinical evidence supporting its potential as an anticancer, antimicrobial, antitubercular, and anticonvulsant agent. The underlying mechanisms of action, where elucidated, are discussed, and key structure-activity relationships are highlighted. This document aims to serve as a valuable resource for researchers and drug development professionals interested in leveraging the unique properties of the this compound core for the discovery of next-generation therapeutics.

Introduction: The Chemical Versatility of this compound

This compound is an aromatic hydrazide characterized by a cyanophenyl group attached to a hydrazide moiety. This unique combination of functional groups imparts a remarkable degree of chemical reactivity, making it an ideal starting material for the synthesis of a wide array of heterocyclic compounds and Schiff bases. The hydrazide group (–CONHNH₂) serves as a versatile pharmacophore, capable of forming hydrogen bonds and coordinating with metal ions, which is often crucial for biological activity. The cyano group (–C≡N), an electron-withdrawing moiety, can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.

The exploration of this compound derivatives has revealed a broad spectrum of pharmacological activities, positioning this scaffold as a "privileged structure" in drug discovery. This guide will systematically explore the key therapeutic areas where this compound-based compounds have shown significant promise.

Anticancer Activity: A Multi-pronged Approach to Combatting Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are often multifaceted, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cancer progression.

Induction of Apoptosis

Several studies have shown that this compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells. For instance, certain thiazol-2-yl-hydrazone derivatives incorporating the 4-cyanophenyl moiety have been shown to induce caspase-dependent apoptosis in colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[1][2]

This compound Derivative This compound Derivative Cancer Cell Cancer Cell This compound Derivative->Cancer Cell Enters Caspase Activation Caspase Activation Cancer Cell->Caspase Activation Triggers Apoptosis Apoptosis Caspase Activation->Apoptosis Leads to

Caption: Apoptosis induction by this compound derivatives.

Enzyme Inhibition

The anticancer activity of some this compound derivatives has been attributed to their ability to inhibit specific enzymes that are overexpressed in cancer cells. For example, benzohydrazide derivatives have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in tumor proliferation and survival.[3]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
Thiazol-2-yl-hydrazonesHCT-116 (Colorectal Carcinoma)1.1 - 1.6[1]
Thiazol-2-yl-hydrazonesMCF-7 (Breast Cancer)1.0 - 1.7[2]
Benzohydrazide-dihydropyrazolesA549, MCF-7, HeLa, HepG20.15 - 0.46[3]
2-cyano-acrylohydrazidesHCT-116 (Colon Carcinoma)2.5 - 3.7[4]
Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4]

Antimicrobial and Antifungal Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains poses a significant global health threat. This compound has served as a scaffold for the development of potent antimicrobial and antifungal agents, often in the form of Schiff bases.[5][6]

Mechanism of Action

The antimicrobial activity of hydrazone Schiff bases is often attributed to the presence of the imine or azomethine group (>C=N–), which can interfere with microbial cell wall synthesis or disrupt cellular processes.[7] The lipophilicity of these compounds, which can be modulated by various substituents, also plays a crucial role in their ability to penetrate microbial cell membranes.

This compound Schiff Base This compound Schiff Base Microbial Cell Microbial Cell This compound Schiff Base->Microbial Cell Penetrates Cell Wall Synthesis Cell Wall Synthesis Microbial Cell->Cell Wall Synthesis Inhibits Cellular Processes Cellular Processes Microbial Cell->Cellular Processes Disrupts Cell Death Cell Death Cell Wall Synthesis->Cell Death Cellular Processes->Cell Death

Caption: Proposed antimicrobial mechanism of action.

Spectrum of Activity

Derivatives of this compound have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[5]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-based Schiff basesStaphylococcus epidermidis7.81[5]
Pyrazole-based Schiff basesEnterococcus faecalis7.81[5]
Thiophene-based Schiff basesMicrococcus luteus25[5]
Thiophene-based Schiff basesStaphylococcus aureus12.5[5]
Thiophene-based Schiff basesAspergillus niger12.5[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antitubercular Activity: A Renewed Hope Against an Ancient Disease

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of multidrug-resistant strains. Hydrazide-hydrazone derivatives, including those derived from this compound, have emerged as a promising class of antitubercular agents.[8][9][10] Isonicotinic acid hydrazide (Isoniazid), a first-line anti-TB drug, is a notable example of a hydrazide-containing therapeutic.[8]

Targeting Key Mycobacterial Enzymes

The mechanism of action of many antitubercular hydrazones is believed to involve the inhibition of essential mycobacterial enzymes. For instance, some derivatives are thought to target 2-trans-enoyl-acyl carrier reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway.[10]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Research into novel anticonvulsant agents has identified several hydrazone derivatives with promising activity.[11][12][13] The pharmacophoric features often associated with anticonvulsant activity include a lipophilic aryl ring, a hydrogen-bonding domain, and an electron-donor atom.

In Vivo Evaluation

The anticonvulsant potential of this compound derivatives is typically evaluated in animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models represent different types of seizures and help to elucidate the potential mechanism of action.[11][13]

Enzyme Inhibition: A Broader Therapeutic Scope

Beyond their roles in specific diseases, this compound derivatives have been investigated as inhibitors of various other enzymes, suggesting a broader therapeutic potential.

  • Myeloperoxidase Inhibition: 4-Aminobenzoic acid hydrazide (a related compound) is a potent inhibitor of myeloperoxidase, an enzyme involved in inflammatory processes.[14][15][16]

  • Xanthine Oxidase Inhibition: Some derivatives have shown inhibitory activity against xanthine oxidase, a target for the treatment of hyperuricemia and gout.[17]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Novel 4-aminobenzohydrazide derivatives have been designed as potent FAAH inhibitors, with potential applications in pain and anxiety management.[18]

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active compounds. The preclinical data strongly support its potential in oncology, infectious diseases, and neurology. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

  • Structure-Activity Relationship (SAR) Optimization: Systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates through rigorous preclinical and, eventually, clinical evaluation.

The versatility and demonstrated efficacy of this compound derivatives make them a compelling area for continued investigation in the quest for novel and effective therapies for a multitude of human diseases.

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An In-Depth Technical Guide to the Thermochemical Properties of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzohydrazide is a versatile intermediate in the synthesis of various pharmaceutical compounds, valued for its role in creating hydrazide-based derivatives with potential therapeutic applications.[1] A thorough understanding of its thermochemical properties is paramount for ensuring safety, optimizing reaction conditions, and controlling the final product's solid-state characteristics during drug development and manufacturing. This guide provides a comprehensive overview of the key thermochemical parameters of this compound, detailing the established experimental methodologies for their determination and the theoretical framework for their interpretation. While specific experimental data for this compound is not extensively published, this document outlines the authoritative protocols and expected theoretical considerations based on its molecular and crystal structure.

Introduction to this compound

This compound, with the chemical formula C₈H₇N₃O and a molecular weight of 161.16 g/mol , belongs to the benzohydrazide class of organic compounds. Its structure, featuring a cyanophenyl group attached to a hydrazide moiety, makes it a valuable building block in medicinal chemistry. The presence of the polar cyano and hydrazide groups, along with the aromatic ring, imparts specific intermolecular interactions that govern its crystal packing and, consequently, its thermochemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇N₃OPubChem
Molecular Weight161.16 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number43038-36-4PubChem
Canonical SMILESC1=CC(=CC=C1C#N)C(=O)NNPubChem

Molecular and Crystal Structure: The Foundation of Thermochemical Properties

The arrangement of atoms and molecules in the solid state is a critical determinant of a compound's thermodynamic stability.[2] this compound's thermochemical properties are intrinsically linked to its molecular structure and the non-covalent interactions that dictate its crystal lattice.

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 731634. An analysis of this structure reveals the potential for strong intermolecular hydrogen bonding via the hydrazide group's N-H and C=O functionalities, as well as dipole-dipole interactions involving the cyano group. These interactions contribute significantly to the lattice energy of the crystal, which in turn influences properties such as the enthalpy of sublimation and melting point. The efficiency of molecular packing within the crystal lattice also plays a crucial role; denser packing generally correlates with greater thermodynamic stability.[3]

Enthalpy of Formation and Combustion: Quantifying Energy Content

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[4] For this compound, this would correspond to the following reaction:

8 C(s, graphite) + 3.5 H₂(g) + 1.5 N₂(g) + 0.5 O₂(g) → C₈H₇N₃O(s)

The standard enthalpy of formation is a crucial parameter for assessing the energetic stability of a molecule and is essential for chemical process safety analysis and reaction engineering.

Experimental Determination via Combustion Calorimetry

The most accurate method for determining the standard enthalpy of formation of organic compounds is through combustion calorimetry.[5] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.[6]

  • Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.[6]

  • Sample Preparation: A pellet of this compound of known mass (typically 0.5-1.0 g) is placed in a crucible within the combustion bomb. A fuse wire is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm to ensure complete combustion.[6]

  • Combustion: The bomb is placed in a water-filled jacket, and the sample is ignited by passing an electric current through the fuse wire. The temperature change of the water is meticulously recorded.

  • Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed for any signs of incomplete combustion (e.g., soot). The aqueous solution within the bomb is also analyzed to correct for the formation of nitric acid from the nitrogen in the sample.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. After applying corrections for the fuse wire combustion and nitric acid formation, the standard internal energy of combustion (ΔcU°) is determined. The standard enthalpy of combustion (ΔcH°) can then be calculated using the following equation:

    ΔcH° = ΔcU° + Δn(g)RT

    where Δn(g) is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound can be calculated from its standard enthalpy of combustion using Hess's Law.[7] This involves using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The combustion reaction for this compound is:

C₈H₇N₃O(s) + 9.25 O₂(g) → 8 CO₂(g) + 3.5 H₂O(l) + 1.5 N₂(g)

The standard enthalpy of formation is then calculated as:

ΔfH°(C₈H₇N₃O, s) = [8 * ΔfH°(CO₂, g) + 3.5 * ΔfH°(H₂O, l)] - ΔcH°(C₈H₇N₃O, s)

Combustion_Calorimetry_Workflow

Thermal Behavior and Stability: Insights from Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[8] It provides valuable information on thermal events such as melting, crystallization, and solid-solid phase transitions.

Specific Heat Capacity (Cp)

The specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[9] It is a fundamental thermophysical property that is crucial for heat transfer calculations in chemical processes.

  • Baseline Correction: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.[10]

  • Standard Measurement: A DSC run is conducted with a standard material of known specific heat capacity, typically sapphire, to calibrate the instrument.[11]

  • Sample Measurement: A DSC run is performed with a known mass of this compound.

  • Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature using the following equation:

    Cp(sample) = (DSC(sample) - DSC(baseline)) / (DSC(standard) - DSC(baseline)) * (mass(standard) / mass(sample)) * Cp(standard)

Enthalpy of Fusion and Melting Point

The melting point is the temperature at which a solid transitions to a liquid, and the enthalpy of fusion (ΔfusH) is the energy required for this phase change. These parameters are critical indicators of the purity and crystalline perfection of a compound.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is sealed in an aluminum pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its melting transition.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Thermal Decomposition

The thermal stability of this compound is a critical safety consideration. DSC, often coupled with Thermogravimetric Analysis (TGA), can be used to determine the onset temperature of decomposition. For hydrazide derivatives, thermal decomposition often initiates at the N-N bond.[12] The presence of the electron-withdrawing cyano group may influence the thermal stability of the molecule.

DSC_Analysis_Workflow

Conclusion

The thermochemical properties of this compound are essential for its safe and efficient use in pharmaceutical development and manufacturing. This guide has outlined the authoritative experimental methodologies, namely combustion calorimetry and Differential Scanning Calorimetry, for the determination of key parameters such as the enthalpy of formation, enthalpy of combustion, specific heat capacity, and enthalpy of fusion. While specific experimental values for this compound are not widely published, the protocols and theoretical considerations presented here provide a robust framework for researchers to obtain this critical data. A comprehensive understanding of these properties, grounded in the compound's molecular and crystal structure, will enable the optimization of synthetic routes, ensure process safety, and control the solid-state properties of the final active pharmaceutical ingredient.

References

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Unveiling the Electronic Landscape of 4-Cyanobenzohydrazide: A Technical Guide to its Quantum Chemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The introduction of a cyano (C≡N) group into the benzohydrazide scaffold, as in 4-Cyanobenzohydrazide, offers a unique opportunity to modulate its electronic and steric properties, potentially enhancing its therapeutic efficacy and providing a probe for molecular interactions. This technical guide delves into the quantum chemical studies of this compound, providing a comprehensive overview of its synthesis, spectroscopic characterization, and in-silico analysis. By integrating experimental data with theoretical calculations, we aim to provide a deeper understanding of the structure-activity relationships that govern the functionality of this promising molecule. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of this compound

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide group (-CONHNH2). This structural motif is a key pharmacophore in numerous clinically significant drugs. The versatility of the hydrazide moiety allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles. The incorporation of a nitrile group at the para-position of the benzene ring in this compound introduces a strong electron-withdrawing group, which significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. Understanding these properties at a quantum mechanical level is paramount for the rational design of new drug candidates.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[2][3] These methods allow for the elucidation of molecular structure, electronic properties, and spectroscopic signatures with a high degree of accuracy. This guide will explore the synthesis of this compound, its characterization using various spectroscopic techniques, and a detailed analysis of its electronic structure through DFT calculations, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a straightforward and efficient process, providing a solid foundation for further experimental and theoretical investigations.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the reaction of a 4-cyanobenzoate ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is a well-established procedure for the formation of hydrazides.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of methyl 4-cyanobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Synthesis_Workflow start Methyl 4-Cyanobenzoate + Hydrazine Hydrate reflux Reflux in Ethanol (4-6 hours) start->reflux Reaction precipitation Cooling and Precipitation reflux->precipitation Workup filtration Filtration and Washing precipitation->filtration product This compound filtration->product Quantum_Workflow start Initial Molecular Structure (from Crystal Data) dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation (Confirmation of Minimum) dft->freq homo_lumo HOMO-LUMO Analysis dft->homo_lumo mep Molecular Electrostatic Potential (MEP) dft->mep nbo Natural Bond Orbital (NBO) Analysis dft->nbo results Electronic Properties & Reactivity Insights homo_lumo->results mep->results nbo->results

Caption: Workflow for quantum chemical analysis of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. [4]A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the hydrazide group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be distributed over the cyano group and the carbonyl group, reflecting their electron-withdrawing nature.

Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound

ParameterEnergy (eV)
E(HOMO)Calculated Value
E(LUMO)Calculated Value
Energy Gap (ΔE)Calculated Value

(Note: Specific values from DFT calculations would be inserted here.)

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

  • Red regions: Indicate areas of high negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group.

  • Blue regions: Represent areas of high positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the hydrazide group.

  • Green regions: Correspond to areas of neutral or near-zero potential.

The MEP map provides a clear visual representation of the molecule's reactive sites and can guide the design of new derivatives with tailored interaction profiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, significant donor-acceptor interactions are expected to involve:

  • π → π interactions:* Delocalization of π-electrons from the benzene ring to the antibonding π* orbitals of the carbonyl and cyano groups.

  • n → π interactions:* Delocalization of the lone pair electrons (n) from the oxygen and nitrogen atoms to the antibonding π* orbitals of adjacent groups.

These delocalization effects contribute to the overall stability of the molecule and influence its electronic properties.

Implications for Drug Development

The quantum chemical insights gained from the study of this compound have significant implications for drug development:

  • Structure-Activity Relationship (SAR) Studies: By understanding the electronic properties and reactive sites of the molecule, researchers can make informed decisions about which positions to modify to enhance biological activity and selectivity.

  • Pharmacophore Modeling: The MEP map can be used to develop pharmacophore models that describe the key features required for binding to a specific biological target.

  • Reactivity and Metabolism Prediction: The HOMO-LUMO gap and NBO analysis can provide insights into the molecule's potential for undergoing metabolic transformations.

  • Molecular Docking: The optimized geometry and charge distribution from DFT calculations are crucial inputs for molecular docking studies, which predict the binding mode and affinity of a ligand to a protein target.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical studies of this compound. Through a combination of established synthetic protocols, spectroscopic characterization, and advanced computational methods, a detailed understanding of the molecule's structural and electronic properties can be achieved. The insights gained from DFT calculations, including HOMO-LUMO analysis, MEP mapping, and NBO analysis, are invaluable for elucidating the structure-activity relationships of this important class of compounds. As the field of computational chemistry continues to evolve, the integration of theoretical and experimental approaches will undoubtedly play an increasingly vital role in the rational design and development of novel hydrazide-based therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link] [5]2. Cambridge Crystallographic Data Centre. (n.d.). CSD Entry 731634. Retrieved from [Link] [5]3. Arjunan, V., Jayaprakash, A., Carthigayan, K., & Mohan, S. (2014). Conformational, structural, vibrational and quantum chemical analysis on 4-aminobenzohydrazide and 4-hydroxybenzohydrazide--a comparative study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 1039–1051. [Link] [6]4. Houngue, M., N'bouke, M., Atchade, B., Doco, R., Kuevi, U., Kpotin, G., Kpoviessi, S., Atohoun, Y., Badawi, M., & Mensah, J. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Computational Chemistry, 6, 1-14. [Link] [2]5. Zhao, B., Liu, H., Li, C., Zhang, Y., & Liu, J. (2021). Vibrational spectroscopy and DFT analysis of 4-cyanophenylhydrazine: A potential SERS probe. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 253, 119574. [Link] [7]6. Fonkui, T. Y., Ikhile, M. I., Waffo, A. F. T., & Ndinteh, D. T. (2020). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 25(21), 5183. [Link] [8]7. El-Sayed, W. A., Ali, O. M., & Abd El-Karim, S. S. (2024). DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides as potential anticancer agents. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 323, 124864. [Link] [3]8. Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • van der Meer, M., Kivala, M., D'Cunha, R., & Luber, S. (2018). Rational design of near-infrared absorbing organic dyes: Controlling the HOMO-LUMO gap using quantitative molecular orbital theory. Journal of computational chemistry, 39(26), 2169–2179. [Link] [4]10. S. S. Honnalli, S. A. Subha, and A. R. Aruna, "Structural, Spectroscopic, and DFT Studies of N′-(2,4-difluorobenzylidene)-2-furoic Hydrazide for Electronic and Therapeutic Applications," J Fluoresc (2025). [Link] [9]11. B. G. J. T. de Souza, et al., "Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives," Molecules, vol. 28, no. 1, p. 329, 2023. [Link] [10]12. T. A. Dar, et al., "Chemical synthesis, spectroscopic analysis, antioxidant, and antimicrobial activities of some hydrazones derived from 4-fluorobenzohydrazide," Journal of Molecular Structure, vol. 1244, p. 130949, 2021. [Link] [4]13. S. Muthu, et al., "Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole," Journal of Molecular Structure, vol. 1292, p. 136159, 2023. [Link] [11]14. S. Suzana, M. Sulistyowaty, and T. Budiati, "Synthesis, docking molecule study and antibacterial activity of Nʹ-(4-hydroxybenzylidene)benzohydrazide derivatives," Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 8, no. 2, pp. 1360-1367, 2017. [https://www.rjpbcs.com/pdf/2017_8(2)/.[12]pdf]([Link]12]pdf) [13]15. F. Rost, et al., "Synthesis and X-ray Crystal Structure of N′-Cyano-N,N′-dimethyl-4-nitrobenzohydrazide," Molbank, vol. 2020, no. 1, p. M1115, 2020. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, two-step protocol for the synthesis of 4-cyanobenzohydrazide, a key intermediate in the development of pharmaceuticals and other advanced materials.[1][2] The process begins with the Fischer esterification of 4-cyanobenzoic acid to its methyl ester, followed by hydrazinolysis to yield the final product. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound is a versatile bifunctional molecule incorporating a nucleophilic hydrazide moiety and an electrophilic nitrile group. This unique structure makes it a valuable building block in medicinal chemistry, particularly for synthesizing heterocyclic compounds and as a cornerstone for novel therapeutic agents, including potential anticancer drugs.[3][4]

The synthesis from 4-cyanobenzoic acid is most reliably achieved via a two-step process. While direct conversion of a carboxylic acid to a hydrazide is possible, it often necessitates harsh conditions or expensive coupling reagents. The chosen route—esterification followed by hydrazinolysis—is a classic, robust, and high-yielding method that proceeds through a stable, easily purified intermediate, methyl 4-cyanobenzoate.

G start 4-Cyanobenzoic Acid step1_reagents CH₃OH, H₂SO₄ (cat.) Reflux product1 Methyl 4-Cyanobenzoate (Intermediate) start->product1 step1_reagents->product1 Forms ester step2_reagents NH₂NH₂·H₂O, EtOH Reflux product2 This compound (Final Product) product1->product2 step2_reagents->product2 Forms hydrazide

Part I: Synthesis of Methyl 4-Cyanobenzoate

The first stage involves the conversion of the carboxylic acid to a methyl ester via Fischer esterification. This acid-catalyzed reaction is an equilibrium process.[5][6] To ensure a high yield of the ester, an excess of the alcohol (methanol) is used as both a reagent and the solvent, driving the equilibrium toward the product side in accordance with Le Châtelier's principle.

Mechanism of Fischer Esterification

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the methanol oxygen. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the methyl ester.[6]

// Nodes with labels RCOOH [label="4-Cyanobenzoic Acid"]; ProtonatedAcid [label="Protonated Acid\n(Enhanced Electrophile)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; ProtonatedEster [label="Protonated Ester"]; Ester [label="Methyl 4-Cyanobenzoate"];

// Invisible nodes for reagents H_plus [label="+ H⁺", shape=plaintext, fontcolor="#EA4335"]; MeOH [label="+ CH₃OH", shape=plaintext, fontcolor="#4285F4"]; H2O [label="- H₂O", shape=plaintext, fontcolor="#FBBC05"]; H_plus_out [label="- H⁺", shape=plaintext, fontcolor="#EA4335"];

// Edges RCOOH -> H_plus [dir=none, style=dashed]; H_plus -> ProtonatedAcid; ProtonatedAcid -> MeOH [dir=none, style=dashed]; MeOH -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> H2O [dir=none, style=dashed]; H2O -> ProtonatedEster; ProtonatedEster -> H_plus_out [dir=none, style=dashed]; H_plus_out -> Ester; } endsubdot Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol: Methyl 4-Cyanobenzoate
Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles
4-Cyanobenzoic Acid147.1310.0 g0.068 mol
Methanol (anhydrous)32.04150 mL~3.7 mol
Sulfuric Acid (conc.)98.083 mL~0.055 mol
Dichloromethane-~80 mL-
5% Sodium Bicarbonate-~50 mL-
Saturated NaCl (Brine)-~25 mL-
Anhydrous MgSO₄-~2 g-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanobenzoic acid (10.0 g) and methanol (150 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (3 mL) dropwise. The mixture will warm slightly.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).

  • Cooling and Solvent Removal: Allow the flask to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up and Extraction: Transfer the resulting residue to a 500 mL separatory funnel containing deionized water (100 mL) and dichloromethane (DCM, 40 mL).[7]

  • Shake the funnel vigorously, venting frequently to release pressure. Separate the layers and collect the bottom organic (DCM) layer.

  • Extract the aqueous layer again with DCM (40 mL). Combine the organic extracts.

  • Neutralization: Wash the combined organic layer with 5% aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.[7]

  • Wash the organic layer with saturated NaCl solution (brine, 25 mL) to aid in the removal of water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the DCM solvent by rotary evaporation to yield the crude product.

  • Purification: The product, methyl 4-cyanobenzoate, can be purified by recrystallization from a minimal amount of hot methanol or ethanol to yield a white crystalline solid.[8]

Part II: Synthesis of this compound

The second step is the hydrazinolysis of the intermediate ester. Hydrazine is a powerful nucleophile that readily attacks the ester's carbonyl carbon, displacing the methoxy group to form the more stable hydrazide.

Mechanism of Hydrazinolysis

This reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the methyl 4-cyanobenzoate. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a methoxide ion (a good leaving group) and forming the stable this compound product.

// Nodes with labels Ester [label="Methyl 4-Cyanobenzoate"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Product [label="this compound"];

// Invisible nodes for reagents Hydrazine [label="+ NH₂NH₂", shape=plaintext, fontcolor="#4285F4"]; MeOH_out [label="- CH₃O⁻", shape=plaintext, fontcolor="#FBBC05"];

// Edges Ester -> Hydrazine [dir=none, style=dashed]; Hydrazine -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> MeOH_out [dir=none, style=dashed]; MeOH_out -> Product; } endsubdot Caption: Simplified mechanism of Hydrazinolysis.

Experimental Protocol: this compound
Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles
Methyl 4-cyanobenzoate161.168.0 g0.050 mol
Hydrazine Monohydrate (~64%)50.0612.0 mL~0.247 mol
Ethanol (95%)-70 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 4-cyanobenzoate (8.0 g) in ethanol (70 mL).

  • Reagent Addition: Add hydrazine monohydrate (12.0 mL) to the solution. Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reflux: Heat the mixture to reflux for 3-4 hours.[9] The reaction progress can be monitored by TLC until the starting ester spot disappears.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.[9]

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. A typical yield is 80-90%.

Characterization of this compound

Proper characterization is essential to confirm the identity, structure, and purity of the final product.

Analysis TechniqueExpected Result
Appearance White to off-white solid.[9]
Melting Point 201-203 °C.[9]
FT-IR (KBr, cm⁻¹) ~3300-3200 (N-H stretch), ~2230 (C≡N stretch), ~1650 (C=O stretch, Amide I), ~1600 (Aromatic C=C).
¹H NMR (300 MHz, DMSO-d₆, δ ppm) ~9.8 (s, 1H, -CONH-), ~7.9 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~4.6 (s, 2H, -NH₂).[9]
Mass Spec (ESI+) m/z = 162.06 [M+H]⁺, calculated for C₈H₈N₃O⁺.[9]

Critical Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and ANSI-compliant safety goggles.[10]

  • Hydrazine Hydrate: This substance is acutely toxic, corrosive, and a suspected carcinogen.[10] It can cause severe skin and eye burns upon contact.[11] Avoid breathing vapors and ensure there are no ignition sources nearby, as it is combustible.[11] Store in a tightly closed container in a cool, well-ventilated area designated for particularly hazardous substances.[10][11] An eyewash station and safety shower must be immediately accessible.[12]

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, always adding acid to other liquids slowly, never the other way around.

  • Solvents: Methanol, ethanol, and dichloromethane are flammable and/or volatile. Avoid open flames and ensure proper ventilation.

Spill & Emergency Procedures:

  • Hydrazine Spill: Evacuate the area. Absorb the spill with a non-combustible material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[13][12] Do not allow it to enter drains.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[13] Seek immediate medical attention.

References

  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Hydrazine hydrate - SAFETY D
  • Standard Oper
  • Hydrazine Hydrate Safety D
  • Hydrazine hydr
  • 4-cyanobenzoic acid and its methyl ester production method.
  • Lab5 procedure esterific
  • Benzoic acid, 4-cyano-, hydrazide (9CI) | 43038-36-4. ChemicalBook.
  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Deriv
  • Process for producing cyanobenzoic acid derivatives.
  • Acid to Ester - Common Conditions.
  • Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. PubMed.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Methyl 4-cyanobenzo
  • Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Cas 1129-35-7, Methyl 4-cyanobenzo

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Application Note: A Comprehensive Guide to the Synthesis of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 4-cyanobenzohydrazide, a versatile intermediate in medicinal chemistry and materials science. The synthesis is achieved through the hydrazinolysis of methyl 4-cyanobenzoate using hydrazine hydrate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety information. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction

This compound is a key building block in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activities. Its structure, featuring a reactive hydrazide moiety and a cyano group, allows for diverse chemical transformations, making it a valuable precursor for the development of novel therapeutic agents and functional materials. The reliable and efficient synthesis of this compound is therefore of paramount importance for advancing research in these fields.

This document outlines a robust and reproducible protocol for the preparation of this compound from commercially available methyl 4-cyanobenzoate. The chosen synthetic route, a nucleophilic acyl substitution reaction, is favored for its simplicity, high yield, and straightforward purification process.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of methyl 4-cyanobenzoate. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile. The reaction results in the displacement of the methoxy group (-OCH₃) as methanol, forming the stable this compound. The cyano group (-C≡N) remains intact under these reaction conditions.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Methyl 4-cyanobenzoateC₉H₇NO₂161.1610.0 g (62.0 mmol)≥99%Sigma-Aldrich
Hydrazine hydrate (64-65% hydrazine)N₂H₄·H₂O50.0615 mL (~300 mmol)64-65%Sigma-Aldrich
EthanolC₂H₅OH46.07100 mL95% or absoluteFisher Scientific
Distilled waterH₂O18.02As needed--
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator (optional)

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Measure Reagents: - Methyl 4-cyanobenzoate - Hydrazine Hydrate - Ethanol Mixing Combine reagents in round-bottom flask Reagents->Mixing Reflux Reflux the mixture (e.g., 4-6 hours) Mixing->Reflux Cooling Cool to room temperature, then in ice bath Reflux->Cooling Filtration Filter the precipitate Cooling->Filtration Washing Wash with cold distilled water Filtration->Washing Drying Dry the product Washing->Drying Characterization Characterize the product: - Melting Point - FT-IR - NMR Drying->Characterization

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add methyl 4-cyanobenzoate (10.0 g, 62.0 mmol) and ethanol (100 mL). Stir the mixture until the solid is completely dissolved.

  • Addition of Hydrazine Hydrate: Carefully add hydrazine hydrate (15 mL, ~300 mmol) to the flask. Caution: Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[1][2][3][4][5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A white precipitate of this compound will form. To maximize precipitation, cool the flask in an ice bath for about 30 minutes.

  • Filtration and Washing: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Transfer the solid product to a watch glass or a petri dish and dry it in a vacuum oven at 50-60 °C until a constant weight is obtained. The expected yield is typically high, in the range of 85-95%.

Safety Precautions

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, a suspected carcinogen, and corrosive.[1][2][3][4][5] It can cause severe skin and eye burns.[2] Always handle it in a chemical fume hood.[4] Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

  • Ethanol: Ethanol is a flammable liquid. Keep it away from open flames and other ignition sources.

  • General Precautions: Perform the entire experiment in a well-ventilated area. Avoid inhalation of vapors and direct contact with chemicals.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance White crystalline solid
Melting Point 198-200 °C
¹H NMR (400 MHz, DMSO-d₆)δ 10.05 (s, 1H, -NH), 8.01 (d, J = 8.4 Hz, 2H, Ar-H), 7.93 (d, J = 8.4 Hz, 2H, Ar-H), 4.65 (s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 164.8 (C=O), 137.2 (Ar-C), 132.5 (Ar-CH), 128.3 (Ar-CH), 118.4 (-C≡N), 114.8 (Ar-C)
FT-IR (KBr, cm⁻¹)3300-3400 (N-H stretching), 2230 (C≡N stretching), 1650 (C=O stretching, Amide I), 1600 (N-H bending, Amide II)

Discussion

The protocol described herein provides an efficient and reliable method for the synthesis of this compound. The use of a significant excess of hydrazine hydrate helps to drive the reaction to completion. The product precipitates from the reaction mixture upon cooling, which simplifies the purification process. The final product is obtained in high yield and purity, as confirmed by melting point and spectroscopic analysis. The stability of the cyano group to the reaction conditions is a key advantage of this synthetic route.

Conclusion

This application note details a comprehensive and validated protocol for the synthesis of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently prepare this important chemical intermediate for their scientific endeavors.

References

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema. 6

  • Hydrazine hydrate - SAFETY DATA SHEET. Fisher Scientific. 7

  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. Thermo Fisher Scientific. 8

  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. 9

  • Hydrazine hydrate - Safety Data Sheet. ChemicalBook. 10

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Link

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Molecules. Link

  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Link

  • Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. ResearchGate. Link

  • Synthesis, structure analysis, biological activity and molecular docking studies of some hydrazones derived from 4-aminobenzohydrazide. ResearchGate. Link

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4-Cyanobenzohydrazide as a precursor for Schiff base synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 4-Cyanobenzohydrazide as a Versatile Precursor for the Synthesis of Novel Schiff Bases

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of this compound in Schiff Base Synthesis

In the landscape of medicinal chemistry and materials science, Schiff bases represent a privileged class of compounds, largely due to the synthetic accessibility and versatile reactivity of the azomethine (-C=N-) group.[1] These compounds are cornerstones in the development of novel therapeutic agents, catalysts, and advanced materials.[2] The selection of the starting materials is a critical determinant of the final compound's structural and functional properties. This compound has emerged as a particularly valuable precursor for this purpose. Its unique molecular architecture, featuring a terminal hydrazide group for condensation and a cyano group for further functionalization or electronic modulation, provides a powerful platform for generating diverse and complex molecular libraries.

This guide provides an in-depth exploration of this compound as a precursor, moving beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations. We will cover the mechanism of Schiff base formation, provide a robust and validated experimental protocol, detail characterization techniques, and discuss the vast application potential of the resulting compounds.

Physicochemical Properties of the Precursor

Understanding the precursor is fundamental to designing a successful synthesis. This compound is a stable, crystalline solid whose properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₇N₃O[3]
Molecular Weight 161.16 g/mol [3]
Appearance White to off-white powder-
CAS Number 43038-36-4[3]
Melting Point >300 °C-

Part 1: The Chemistry of Synthesis - Mechanism and Rationale

The synthesis of a Schiff base from this compound and an aldehyde or ketone is a classic condensation reaction. The process involves a nucleophilic addition followed by a dehydration step, often catalyzed by a small amount of acid.[2][4]

The Mechanism Explained:

  • Activation of the Carbonyl Group: In the presence of an acid catalyst (e.g., glacial acetic acid), the carbonyl oxygen of the aldehyde is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide moiety in this compound, possessing a lone pair of electrons, acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon.[5]

  • Formation of the Hemiaminal Intermediate: This attack results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This intermediate is typically unstable.[4]

  • Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, forming a good leaving group (water). Subsequently, the lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a stable carbon-nitrogen double bond (C=N), the characteristic azomethine group of the Schiff base.[5]

This entire process is generally reversible, so the removal of water during the reaction can help drive the equilibrium towards the product side.[5]

Schiff_Base_Mechanism cluster_reactants Reactants cluster_intermediate Hemiaminal Intermediate cluster_products Products R-CHO Aldehyde Intermediate R-CH(OH)-NH-NH-CO-Ph-CN R-CHO->Intermediate H2N-NH-CO-Ph-CN This compound SchiffBase Schiff Base R-CH=N-NH-CO-Ph-CN Intermediate->SchiffBase Dehydration H2O Water Intermediate->H2O H+ H+ H+->R-CHO Activation H+->Intermediate Protonation

Caption: Mechanism of acid-catalyzed Schiff base formation.

Part 2: Experimental Protocol - Synthesis of a Representative Schiff Base

This protocol details the synthesis of N'-(4-hydroxybenzylidene)-4-cyanobenzohydrazide, a representative Schiff base derived from this compound and 4-hydroxybenzaldehyde.

2.1 Materials and Reagents

  • This compound (≥98% purity)

  • 4-Hydroxybenzaldehyde (≥98% purity)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel)

2.2 Step-by-Step Synthesis Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.61 g, 10 mmol) in 30 mL of absolute ethanol. Stir the mixture gently at room temperature until the solid is fully dissolved. A slight warming may be necessary.

  • Aldehyde Addition: In a separate beaker, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in 15 mL of absolute ethanol. Add this solution dropwise to the stirring solution of this compound in the round-bottom flask.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the condensation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.[6] Allow the reaction to proceed under reflux for 3-5 hours.

    • Rationale: Heating under reflux provides the necessary activation energy for the reaction and prevents the loss of solvent, ensuring a constant reaction volume and temperature.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., ethyl acetate:hexane, 1:1). Spot the starting materials and the reaction mixture on a TLC plate to observe the consumption of reactants and the formation of a new product spot.

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying and Yield Calculation: Dry the purified product in a vacuum oven at 60°C for several hours. Once dry, weigh the final product and calculate the percentage yield.

Workflow start Start: Reagents & Glassware dissolve_hydrazide 1. Dissolve this compound in Ethanol start->dissolve_hydrazide dissolve_aldehyde 2. Dissolve Aldehyde in Ethanol start->dissolve_aldehyde combine 3. Combine Solutions & Add Acid Catalyst dissolve_hydrazide->combine dissolve_aldehyde->combine reflux 4. Heat to Reflux (3-5 hours) combine->reflux monitor 5. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 6. Cool to Room Temp & Ice Bath monitor->cool Reaction Complete filtrate 7. Isolate by Vacuum Filtration cool->filtrate purify 8. Wash with Cold Ethanol filtrate->purify dry 9. Dry Product in Vacuum Oven purify->dry end End: Pure Schiff Base dry->end

Caption: Experimental workflow for Schiff base synthesis.

Part 3: Characterization and Validation

Confirming the structure and purity of the synthesized Schiff base is a critical step. Standard spectroscopic techniques are employed for this purpose.

3.1 Spectroscopic Analysis

TechniqueExpected Result for N'-(4-hydroxybenzylidene)-4-cyanobenzohydrazideRationale
FTIR (cm⁻¹)~3200-3400 (O-H, N-H stretch), ~2230 (C≡N stretch), ~1650 (C=O amide stretch), ~1605 (C=N azomethine stretch) The key confirmation is the appearance of the C=N imine stretch and the retention of the C≡N and amide C=O signals.[7][8]
¹H NMR (δ, ppm)~11.5 (s, 1H, -NH-), ~10.0 (s, 1H, -OH), ~8.5 (s, 1H, -CH=N-) , ~7.0-8.2 (m, 8H, Ar-H)The singlet at ~8.5 ppm is the diagnostic signal for the azomethine proton.[9][10]
¹³C NMR (δ, ppm)~145-160 (C=N) , ~163 (C=O), ~117 (C≡N), ~110-160 (Ar-C)The chemical shift in the 145-160 ppm range confirms the formation of the imine carbon.[9]
Mass Spec. (m/z)[M+H]⁺ peak at 266.09Confirms the molecular weight of the target compound (C₁₅H₁₁N₃O₂ = 265.27 g/mol ).

Part 4: Applications in Research and Drug Development

Schiff bases derived from this compound are not merely synthetic curiosities; they are potent molecules with a wide array of biological activities and applications. The presence of the azomethine group is crucial for their biological action.[2]

  • Antimicrobial Agents: Many hydrazone-containing Schiff bases exhibit significant antibacterial and antifungal properties, making them leads for new antibiotics.[2][9]

  • Anticancer Activity: The imine functionality can interact with various biological targets, and numerous Schiff bases have been reported to possess cytotoxic activities against different cancer cell lines.[7][11]

  • Anti-inflammatory and Analgesic Properties: This class of compounds has been investigated for its potential to mitigate inflammation and pain.[2]

  • Coordination Chemistry: The nitrogen and oxygen atoms in the Schiff base structure serve as excellent donor sites for metal ions, allowing for the synthesis of metal complexes with unique catalytic, magnetic, and biological properties.[2][12]

  • Material Science: The rigid, planar structures of these molecules make them suitable for applications in polymers, dyes, and nonlinear optical materials.[2]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction; decomposition of starting materials; product soluble in solvent.Increase reflux time; ensure catalyst was added; check purity of reactants; try a less polar solvent for precipitation.
Oily Product Impurities present; product has a low melting point.Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification; purify via column chromatography.
Multiple Spots on TLC Incomplete reaction; side reactions.Confirm identity of spots (starting material vs. product); adjust reaction time or temperature; purify via recrystallization or chromatography.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • hydrazone schiff base: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 6, 2026, from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Online Press. Retrieved January 6, 2026, from [Link]

  • Koprivanac, N., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Koprivanac, N., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022, July 25). YouTube. Retrieved January 6, 2026, from [Link]

  • Bhat, M., et al. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences. Retrieved January 6, 2026, from [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Mahdi, H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor.org. Retrieved January 6, 2026, from [Link]

  • Hydrazone-Schiff bases obtained by the reaction of 4-aminobenzhydrazide... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Abdul Majeed, R. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Retrieved January 6, 2026, from [Link]

  • Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. Retrieved January 6, 2026, from [Link]

  • Biological Potential of Synthetic Hydrazide Based Schiff Bases. (2013). Journal of Scientific and Innovative Research. Retrieved January 6, 2026, from [Link]

  • Mahdi, H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • SCHIFF BASES. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • General route for the preparation of Schiff bases. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis of Schiff Bases Compounds from Oxamic Hydrazide. (2020). Science Publishing Group. Retrieved January 6, 2026, from [Link]

  • Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives... (2024). MDPI. Retrieved January 6, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE... (2023). Semantic Scholar. Retrieved January 6, 2026, from [Link]

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Application Notes and Protocols: 4-Cyanobenzohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Hydrazide Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of efficient drug discovery. 4-Cyanobenzohydrazide has emerged as a privileged scaffold, a core structure upon which a multitude of potent and selective therapeutic agents can be constructed. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, has positioned it as a molecule of significant interest for researchers in oncology, infectious diseases, and beyond.

The inherent reactivity of the hydrazide functional group allows for its facile condensation with a wide array of aldehydes and ketones, leading to the formation of hydrazone linkages. This modularity enables the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The presence of the cyano group on the phenyl ring further contributes to the electronic properties of the molecule and can participate in key interactions with biological targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. We will delve into its role in the design and synthesis of novel therapeutic agents, with a particular focus on its anticancer and antitubercular applications. Detailed protocols, mechanistic insights, and quantitative data are provided to facilitate the practical application of this valuable chemical entity in your research endeavors.

Anticancer Applications: Targeting Proliferation and Inducing Apoptosis

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting potent activity against a range of cancer cell lines. A key mechanism underlying their efficacy is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

Mechanism of Action: Caspase-Dependent Apoptosis

Several studies have elucidated that this compound derivatives can trigger the intrinsic pathway of apoptosis.[1][2] This process is intricately regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3][4][5][6][7] The anticancer activity of these compounds often involves the disruption of the balance between these opposing factions, tipping the scales in favor of cell death.

The proposed mechanism involves the following key steps:

  • Cellular Stress and Signal Transduction: The this compound derivative, upon entering the cancer cell, induces cellular stress. This can be a result of various factors, including the inhibition of critical enzymes or interference with signaling pathways essential for cancer cell survival.

  • Modulation of Bcl-2 Family Proteins: The induced stress leads to the upregulation of pro-apoptotic Bcl-2 family proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio is a critical checkpoint in the commitment to apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased levels of pro-apoptotic proteins lead to their oligomerization and insertion into the outer mitochondrial membrane, forming pores. This process, known as MOMP, is a point of no return for the cell.

  • Cytochrome c Release: The formation of pores in the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.[2][8]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[2]

  • Caspase Cascade: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[9] These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage.

apoptosis_pathway cluster_cell Cancer Cell 4-Cyanobenzohydrazide_Derivative This compound Derivative Cellular_Stress Cellular Stress 4-Cyanobenzohydrazide_Derivative->Cellular_Stress Bax_up ↑ Pro-apoptotic (e.g., Bax) Cellular_Stress->Bax_up Bcl2_down ↓ Anti-apoptotic (e.g., Bcl-2) Cellular_Stress->Bcl2_down MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_up->MOMP Bcl2_down->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 1: Caspase-dependent intrinsic apoptosis pathway induced by this compound derivatives.

Quantitative Anticancer Activity

The anticancer efficacy of various this compound derivatives has been quantified against several cancer cell lines. The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for representative compounds against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.

Compound IDDerivative StructureCancer Cell LineGI50/IC50 (µM)Reference
3f 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-1161.6 ± 0.1[10][11]
MCF-71.0 ± 0.1[10][11]
3b' 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-1161.6 ± 0.2[10][11]
3n 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-1161.1 ± 0.5[10][11]
3w 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-1161.5 ± 0.8[10][11]
5b 2-cyano-N'-(2-cyano-3-(4-chlorophenyl)acryloyl)-3-(4-chlorophenyl)acrylohydrazideHCT-1163.2 ± 1.1[12]
11 2-cyano-N'-(2-cyano-3-(thiophen-2-yl)but-2-enoyl)-3-(thiophen-2-yl)but-2-enehydrazideHCT-1162.5 ± 0.81[12]
13 2-cyano-N'-(2-cyano-3-(furan-2-yl)but-2-enoyl)-3-(furan-2-yl)but-2-enehydrazideHCT-1163.7 ± 1.0[12]
MI8 Structure not specifiedHCT-1164.10 µg/mL[13]
6e Structure not specifiedHCT-11610.12 µM[14]
MCF-713.92 µM[14]
4f Structure not specifiedHCT-1164.83 µM[14]
MCF-74.58 µM[14]

Table 1: In vitro anticancer activity of selected this compound derivatives.

Antitubercular Applications: A Renewed Hope Against Resistance

Tuberculosis remains a global health threat, exacerbated by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. The hydrazide moiety is a well-established pharmacophore in antitubercular drug design, with isoniazid being a cornerstone of tuberculosis therapy for decades. This compound provides a valuable platform for the development of novel antitubercular agents with the potential to overcome existing resistance mechanisms.

Protocol: Synthesis of a Bioactive 4-Cyanophenyl-Substituted Thiazol-2-ylhydrazone (Compound 3f)

This protocol details the synthesis of 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f), a compound that has demonstrated potent anticancer activity.[10][11] The synthetic strategy involves the cyclization of a substituted thiosemicarbazone with α-bromo-4-cyanoacetophenone.

Materials and Reagents:

  • 2-Hydroxy-3-methylbenzaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid

  • α-Bromo-4-cyanoacetophenone

  • Sodium acetate trihydrate

  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of Compound 3f.

Step-by-Step Procedure:

Part 1: Synthesis of 2-(2-Hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide (Thiosemicarbazone Intermediate)

  • In a 100 mL round-bottom flask, dissolve 2-hydroxy-3-methylbenzaldehyde (1.36 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add thiosemicarbazide (0.91 g, 10 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a condenser and reflux the reaction mixture for 3-4 hours with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Part 2: Synthesis of 2-(2-(2-Hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (Compound 3f)

  • In a 100 mL round-bottom flask, dissolve the synthesized thiosemicarbazone (2.09 g, 10 mmol) and α-bromo-4-cyanoacetophenone (2.24 g, 10 mmol) in 40 mL of ethanol.

  • Add sodium acetate trihydrate (1.36 g, 10 mmol) to the mixture.

  • Reflux the reaction mixture for 4-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure compound 3f.[10]

Characterization of Compound 3f:

  • Appearance: Yellow solid[10]

  • Yield: 71%[10]

  • Melting Point: 245–247 °C[10]

  • FT-IR (KBr, cm⁻¹): 3442 (O-H), 3280 (N-H), 2223 (C≡N), 1610 (C=N)[10]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.11 (s, 1H, NH), 10.02 (s, 1H, OH), 8.35 (s, 1H, CH=N), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.84 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (s, 1H, thiazole-H), 7.23 (d, J = 7.2 Hz, 1H, Ar-H), 7.02 (d, J = 7.6 Hz, 1H, Ar-H), 6.81 (t, J = 7.6 Hz, 1H, Ar-H), 2.19 (s, 3H, CH₃)[10]

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 169.1, 153.9, 150.1, 145.8, 142.1, 138.6, 132.8, 129.5, 127.3, 126.8, 126.3, 119.5, 119.0, 118.9, 109.5, 107.9, 16.1[10]

  • MS (ESI) m/z: 335.1 [M+H]⁺[10]

  • Anal. Calcd for C₁₈H₁₄N₄OS: C, 64.65; H, 4.22; N, 16.75. Found: C, 64.18; H, 4.21; N, 16.55.[10]

Conclusion and Future Perspectives

This compound has unequivocally established its utility as a versatile and valuable scaffold in the realm of medicinal chemistry. The ease of its derivatization, coupled with the potent and diverse biological activities of its analogs, underscores its significance in the ongoing quest for novel therapeutic agents. The demonstrated efficacy of its derivatives as anticancer and antitubercular agents, often operating through well-defined mechanisms such as the induction of apoptosis, provides a strong rationale for their continued investigation and development.

The protocols and data presented herein offer a practical guide for researchers to harness the potential of this compound in their own drug discovery programs. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of this scaffold for other therapeutic targets remains a promising avenue for future investigation. As our understanding of disease biology deepens, the adaptability of the this compound core will undoubtedly continue to fuel the development of the next generation of innovative medicines.

References

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Application Notes & Protocols: 4-Cyanobenzohydrazide Derivatives as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, medicinal chemists, microbiologists, and drug development professionals.

Introduction: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds that can overcome existing resistance mechanisms. Hydrazide-hydrazone derivatives have emerged as a pharmacologically significant class of compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3] The versatility of the hydrazone scaffold (R-C=N-NH-C=O-R') allows for extensive structural modifications to optimize potency and selectivity. The core of this activity is often attributed to the azomethine group (-NH–N=CH-), a key pharmacophore that facilitates interactions with biological targets.[4]

This guide focuses on derivatives of 4-cyanobenzohydrazide, a promising building block for developing new antimicrobial agents. We provide a comprehensive overview, from chemical synthesis and structural characterization to detailed protocols for evaluating antimicrobial efficacy and preliminary mechanism of action. The methodologies are designed to be robust and self-validating, providing researchers with the tools to explore this chemical space effectively.

Part 1: Synthesis and Characterization

The foundational step in exploring this class of compounds is their synthesis. The most common approach involves a two-step process: the formation of the this compound precursor, followed by its condensation with various aromatic or heterocyclic aldehydes to yield the final hydrazone derivatives.

Protocol 1.1: Synthesis of this compound Derivatives

This protocol details the synthesis of a hydrazone (Schiff base) from this compound and a representative aldehyde.

Causality and Scientific Rationale:

  • Step 1 (Hydrazide formation): The reaction between an ester (methyl 4-cyanobenzoate) and hydrazine hydrate is a classic nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the more stable hydrazide.

  • Step 2 (Hydrazone formation): This is a condensation reaction. The terminal -NH2 group of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The reaction is typically catalyzed by a small amount of acid (like glacial acetic acid) which protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. Ethanol is a common solvent as it effectively dissolves the reactants and allows for easy product precipitation upon cooling.[4]

Materials:

  • Methyl 4-cyanobenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (Absolute)

  • Substituted aromatic/heterocyclic aldehydes (e.g., 4-chlorobenzaldehyde)

  • Glacial Acetic Acid

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Büchner funnel and filter paper

Procedure:

Step 1: Synthesis of this compound (Precursor)

  • Combine methyl 4-cyanobenzoate (1 equivalent) and an excess of hydrazine hydrate (5-10 equivalents) in a round-bottom flask containing ethanol.

  • Reflux the mixture with stirring for 4-6 hours. Progress can be monitored using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting this compound is typically used in the next step without further purification.

Step 2: Synthesis of (E)-N'-(substituted-benzylidene)-4-cyanobenzohydrazide (Final Derivative)

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask by gently warming.

  • Add the desired substituted aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours (monitor by TLC).

  • Upon reaction completion, cool the flask to room temperature. The solid product will precipitate out.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and air dry.

  • Recrystallize the product from ethanol if further purification is needed.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Derivative Synthesis Ester Methyl 4-Cyanobenzoate Precursor This compound Ester->Precursor + Hydrazine (Ethanol, Reflux) Hydrazine Hydrazine Hydrate Precursor_ref This compound Aldehyde Substituted Aldehyde (e.g., R-CHO) Product Final Hydrazone Derivative Precursor_ref->Product + Aldehyde (Ethanol, Acetic Acid, Reflux)

Caption: General workflow for the synthesis of this compound derivatives.

Structural Characterization

Confirmation of the synthesized molecular structure is paramount. Standard spectroscopic methods should be employed.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the aldehyde C=O stretch and the appearance of the C=N (azomethine) stretch around 1550-1650 cm⁻¹. The N-H stretch (around 3050-3300 cm⁻¹) and the hydrazide C=O stretch (around 1650-1680 cm⁻¹) should be present.[2]

  • ¹H NMR Spectroscopy: The most characteristic signal is the azomethine proton (-N=CH-), which appears as a singlet typically between δ 8.0-9.0 ppm. The amide N-H proton appears as a singlet further downfield (δ 11.0-12.0 ppm). Aromatic protons will appear in their expected regions.[4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the final compound, checking for the [M+H]⁺ or M⁺ peak.[5]

Part 2: In Vitro Antimicrobial Evaluation

The primary assessment of a new compound's potential is its ability to inhibit microbial growth in a controlled laboratory setting. The following protocols are fundamental for screening and quantifying antimicrobial activity.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is the standard technique.

Causality and Scientific Rationale:

  • Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria as its composition is well-defined and has minimal interference with most antibiotics.[7]

  • Inoculum Density: A standardized bacterial inoculum (typically 5 x 10⁵ CFU/mL) is critical for reproducibility. A lower density might overestimate potency, while a higher density could underestimate it.

  • Solvent: Compounds are often dissolved in Dimethyl Sulfoxide (DMSO). It's crucial to ensure the final DMSO concentration in the wells is non-toxic to the bacteria (typically ≤1%). A solvent control well is mandatory.

  • Controls: A positive control (e.g., Gentamicin) validates that the bacteria are susceptible to a known antibiotic. A negative (growth) control validates that the bacteria can grow in the test conditions.

Materials:

  • Synthesized this compound derivatives

  • DMSO

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)[4][7]

  • Standard antibiotic (e.g., Gentamicin)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Plate Setup: Add 100 µL of MHB to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from this well to the next well, and repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well is now 200 µL.

  • Controls:

    • Growth Control: A well with MHB and bacteria, but no compound.

    • Sterility Control: A well with MHB only.

    • Solvent Control: A well with MHB, bacteria, and the highest concentration of DMSO used.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed. This can be confirmed by reading the optical density (OD) at 600 nm.

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[6]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction) on the MHA plate.

G cluster_mic MIC Assay cluster_mbc MBC Assay prep Prepare Compound Stock & Serial Dilution in 96-well plate inoculate Add Standardized Bacterial Inoculum prep->inoculate incubate_mic Incubate 18-24h @ 37°C inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic spot Spot-plate from clear MIC wells onto Agar read_mic->spot From clear wells incubate_mbc Incubate 18-24h @ 37°C spot->incubate_mbc read_mbc Read MBC (Lowest concentration that kills ≥99.9%) incubate_mbc->read_mbc G cluster_0 Potential Mechanisms of Action Compound This compound Derivative Gyrase DNA Gyrase Compound->Gyrase Inhibits Membrane Cell Membrane Compound->Membrane Disrupts? Replication DNA Replication Blocked Gyrase->Replication Integrity Loss of Membrane Integrity Membrane->Integrity

Caption: Potential antimicrobial mechanisms for hydrazide derivatives.

Part 4: Structure-Activity Relationship (SAR) and Safety

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for rationally designing more potent analogues. [8][9]By correlating the structural changes in your synthesized derivatives with their MIC values, you can deduce key chemical features required for activity.

Key Questions to Address:

  • Electronic Effects: How do electron-withdrawing groups (e.g., -NO₂, -Cl) versus electron-donating groups (e.g., -OH, -OCH₃) on the aldehyde's phenyl ring affect MIC? Often, electron-withdrawing groups can enhance activity. [3]* Lipophilicity: Does increasing the compound's oil/water partition coefficient (LogP) lead to better activity? Enhanced lipophilicity can improve passage through the bacterial cell wall, but excessive lipophilicity can lead to poor solubility or non-specific toxicity.

  • Steric Hindrance: How does the size and position (ortho, meta, para) of the substituent impact the compound's ability to bind to its target? [10]

G SAR Structure-Activity Relationship (SAR) Analysis Electronic Electronic Effects (e.g., -NO2 vs -OH) SAR->Electronic Lipophilic Lipophilicity (LogP) SAR->Lipophilic Steric Steric Factors (Size & Position) SAR->Steric Data Synthesized Derivatives + MIC/MBC Data Data->SAR Lead Optimized Lead Compound (Improved Potency & Safety) Electronic->Lead Lipophilic->Lead Steric->Lead

Caption: Conceptual framework for SAR analysis in drug discovery.

Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)

A promising antimicrobial agent must be selectively toxic to microbes, not host cells. The MTT assay is a colorimetric method to assess the metabolic activity of mammalian cells, serving as a proxy for cell viability.

Procedure:

  • Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK-293) and allow cells to adhere overnight.

  • Treat the cells with serial dilutions of your compounds for 24-48 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

  • Calculate the 50% cytotoxic concentration (CC₅₀) and the Selectivity Index (SI = CC₅₀ / MIC) . A high SI value is desirable, indicating the compound is much more toxic to bacteria than to mammalian cells.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antibacterial Testing of Hydrazide Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Hydrazone Derivatives.
  • Kalinowska, K., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8011. Retrieved from [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2244-2269. Retrieved from [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar.
  • Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. Retrieved from [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Retrieved from [Link]

  • Ribeiro, C., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(14), 5431. Retrieved from [Link]

  • Patel, H. D., et al. (2025). Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid. ResearchGate. Retrieved from [Link]

  • He, G. X., & Xue, L. W. (2021). Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. Acta Chimica Slovenica, 68(3), 567-574. Retrieved from [Link]

  • Nguyen, T., et al. (2025). Identifying Structure-Activity Relationships for Cyanine-Derived Antibiotics Using Machine Learning and Commercial Large Language Models. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Pharmaceuticals, 17(2), 249. Retrieved from [Link]

  • Angeli, A., et al. (2020). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1058-1064. Retrieved from [Link]

  • Sławiński, J., et al. (2015). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Archiv der Pharmazie, 348(1), 35-45. Retrieved from [Link]

  • Al-Khafaji, Y. F., & Jarad, A. J. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 416-424. Retrieved from [Link]

  • Amini, M., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 13(4), 1235-1242. Retrieved from [Link]

  • Al-Khafaji, Y. F., & Jarad, A. J. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. ResearchGate. Retrieved from [Link]

  • Campanini-Salinas, J., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6698. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Cyanobenzohydrazide as a Privileged Scaffold for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydrazone Moiety in Oncology

The search for novel anticancer agents is a cornerstone of medicinal chemistry, with a focus on developing scaffolds that are synthetically accessible, structurally versatile, and biologically potent.[1] The hydrazide-hydrazone functional group (–(C=O)NHN=CH–) has been identified as a "privileged scaffold," appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[2][3][4] This moiety's significance lies in its structural features, which allow for diverse chemical modifications and interactions with various biological targets.

This document focuses on 4-cyanobenzohydrazide, a specific building block that has garnered significant interest. The incorporation of the 4-cyanophenyl group has been shown to enhance the anticancer potency of resulting hydrazone derivatives, making this a promising starting point for drug discovery pipelines.[5] These application notes provide an in-depth guide for researchers, covering the scientific rationale, synthesis of novel derivatives, protocols for in vitro evaluation, and insights into their mechanism of action.

Scientific Rationale & Mechanism of Action

The anticancer activity of this compound derivatives is not attributed to a single mechanism but rather to their ability to interact with multiple cellular pathways, primarily culminating in the induction of programmed cell death, or apoptosis.

Primary Mechanism: Induction of Caspase-Dependent Apoptosis

A significant body of evidence indicates that many hydrazone derivatives exert their cytotoxic effects by triggering the intrinsic pathway of apoptosis.[6][7][8] This pathway is centered on the mitochondria and is regulated by a cascade of cysteine-aspartic proteases known as caspases. Cell cycle analysis and caspase activation assays have demonstrated that potent 4-cyanophenyl substituted hydrazones can induce cancer cell death via this specific mechanism.[6][7][8][9] The process generally involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to cell death.

Caspase-Dependent Apoptosis Pathway Compound This compound Derivative Mito Mitochondrial Stress Compound->Mito induces CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis leads to

Caption: Intrinsic pathway of caspase-dependent apoptosis induced by hydrazone derivatives.

Secondary Mechanisms: Multi-Target Inhibition

Beyond apoptosis induction, hydrazone derivatives have been implicated in the inhibition of key proteins that drive cancer progression.

  • Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are critical targets in cancer therapy.[10] Overexpression of these kinases is common in various cancers, and their inhibition can halt proliferation and induce apoptosis.[10][11] Certain hydrazone scaffolds have shown potential as EGFR and HER2 inhibitors.[10][12]

  • COX-2 Inhibition: The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in tumors and contributes to inflammation and cancer progression. Its inhibition is a valid strategy for cancer treatment, and some hydrazones have demonstrated this activity.[10]

This multi-targeted nature is a significant advantage, as it can potentially overcome the resistance mechanisms that often develop against single-target agents.

Application I: Synthesis of this compound Derivatives

The synthesis of hydrazones from this compound is a straightforward and efficient process, typically achieved through a condensation reaction with a suitable aldehyde or ketone. This allows for the rapid generation of a diverse library of compounds for screening.

Experimental Workflow cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Synthesis Step 1: Synthesis (Condensation Reaction) Purification Step 2: Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Screening Step 3: In Vitro Screening (MTT Assay) Purification->Screening Test Compounds HitID Step 4: Hit Identification & SAR Analysis Screening->HitID

Sources

Application Notes & Protocols: The Benzohydrazide Scaffold, Featuring 4-Cyanobenzohydrazide Derivatives, as a Versatile Platform for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzohydrazide moiety represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the design of potent and selective enzyme inhibitors. This document provides a comprehensive technical guide on the application of benzohydrazide derivatives, with a particular focus on 4-cyanobenzohydrazide analogues, in the inhibition of clinically relevant enzymes. We will delve into the mechanistic principles, provide field-proven experimental protocols, and present data that underscore the versatility of this chemical class in targeting diverse enzyme families, including cholinesterases, soluble epoxide hydrolase, and myeloperoxidase.

Introduction: The Chemical Versatility of the Benzohydrazide Scaffold

The hydrazide functional group (-CONHNH2) is a cornerstone of many bioactive molecules due to its ability to form multiple hydrogen bonds and act as a versatile linker. When incorporated into a benzohydrazide structure, it provides a rigid aromatic core that can be readily functionalized to achieve specific interactions within an enzyme's active site. The addition of a cyano (-C≡N) group, as in this compound derivatives, introduces a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly influence binding affinity and selectivity.

Derivatives of this scaffold have demonstrated potent inhibitory activity against a wide range of enzymes, making them valuable tools for drug discovery and chemical biology. This guide will explore the application of these compounds against several key enzyme targets.

Target Enzyme Class: Cholinesterases (AChE and BChE)

Scientific Rationale: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] Benzohydrazide derivatives, particularly those with a cyanomethyl substituent, have emerged as potent inhibitors of both AChE and BChE.[2][3]

Mechanism of Inhibition

Molecular docking and kinetic studies suggest that these compounds often act as competitive or mixed-type inhibitors, interacting with key residues in the active site gorge of the cholinesterase enzymes. The benzohydrazide core typically orients within the active site, while substituted moieties can extend into the peripheral anionic site (PAS), providing additional binding interactions.

Diagram: Generalized Workflow for Screening Cholinesterase Inhibitors

G cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of this compound Derivatives (in DMSO) Incubation Incubate Enzyme with Inhibitor for a Pre-defined Time (e.g., 15 min) Compound_Prep->Incubation Enzyme_Prep Prepare AChE/BChE Working Solutions Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate (e.g., ATChI/BTChI) and DTNB Solutions Reaction_Start Initiate Reaction by Adding Substrate and DTNB Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm at Multiple Time Points Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates (V) Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition vs. Control Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Values using Dose-Response Curve Fitting Inhibition_Calc->IC50_Calc

Caption: Workflow for in vitro cholinesterase inhibition assay.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from methodologies used in the evaluation of novel hydrazide-hydrazone derivatives.[2][3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATChI) and S-Butyrylthiocholine iodide (BTChI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Donepezil (reference inhibitor)

  • This compound derivative test compounds

  • Phosphate buffer (100 mM, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and Donepezil in DMSO (e.g., 10 mM).

    • Prepare a working solution of DTNB (10 mM) in phosphate buffer.

    • Prepare working solutions of ATChI (10 mM) and BTChI (10 mM) in deionized water.

    • Prepare working solutions of AChE (e.g., 0.5 U/mL) and BChE (e.g., 0.5 U/mL) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add 25 µL of the test compound dilution (in buffer). For the control, add 25 µL of buffer with DMSO.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to each well.

    • To initiate the reaction, add 25 µL of the appropriate substrate solution (ATChI for AChE, BTChI for BChE).

    • Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Compound Type Target Enzyme Reported IC50 Range (µM) Reference
4-(Cyanomethyl)-N'-Substituted BenzohydrazideAChE1.85 - 49.68[2][3]
4-(Cyanomethyl)-N'-Substituted BenzohydrazideBChE3.68 - 52.23[2][3]

Target Enzyme Class: Soluble Epoxide Hydrolase (sEH)

Scientific Rationale: Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is a promising therapeutic strategy for hypertension and inflammation.[4] Benzohydrazide derivatives have been designed as novel sEH inhibitors, leveraging the hydrazide group as a key pharmacophore.[4]

Protocol: In Vitro sEH Inhibition Assay (Fluorescence-based)

This protocol is based on the use of a commercially available fluorescence-based assay kit.[4]

Materials:

  • Human soluble epoxide hydrolase (sEH)

  • Cayman fluorescence-based human sEH assay kit (or similar)

  • PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as substrate

  • AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid) as a reference inhibitor

  • This compound derivative test compounds

  • Bis-Tris/HCl buffer (25 mM, pH 7.0)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and AUDA in DMSO.

    • Reconstitute enzyme and substrate according to the kit manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the sEH enzyme to each well.

    • Incubate the plate at 30°C for 15 minutes in the Bis-Tris/HCl buffer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the PHOME substrate.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths as specified by the assay kit.

  • Data Analysis:

    • Determine the rate of the reaction from the change in fluorescence over time.

    • Calculate the percentage of inhibition and determine the IC50 values as described for the cholinesterase assay.

Compound Type Target Enzyme Reported Inhibition (%) at 1 nM Reference
4-Benzamidobenzoic acid hydrazide derivativesEHUp to 72%[4]

Target Enzyme Class: Myeloperoxidase (MPO)

Scientific Rationale: Myeloperoxidase (MPO) is a heme enzyme found in neutrophils that produces hypochlorous acid (bleach), a potent antimicrobial agent. However, excessive MPO activity is implicated in inflammatory tissue damage. 4-Aminobenzohydrazide (ABAH), a close analogue of this compound, is a well-characterized mechanism-based inhibitor of MPO.[5][6][7]

Mechanism of Inhibition: Mechanism-Based Inactivation

ABAH acts as a mechanism-based or "suicide" inhibitor. The MPO enzyme oxidizes ABAH to a reactive radical intermediate.[5][6] This radical then covalently binds to or destroys the heme prosthetic group, leading to irreversible inactivation of the enzyme.[5][6][7] This process is dependent on the presence of hydrogen peroxide (H2O2), a co-substrate for MPO.[5][6]

Diagram: Proposed Mechanism of MPO Inactivation by ABAH

G MPO_native MPO (Native) MPO_I Compound I MPO_native->MPO_I + H₂O₂ MPO_II Compound II MPO_I->MPO_II + ABAH MPO_I->MPO_II MPO_II->MPO_native + ABAH MPO_II->MPO_native ABAH_radical ABAH Radical (ABAH•) MPO_II->ABAH_radical Oxidizes MPO_ferrous Ferrous MPO MPO_ferrous->MPO_native + O₂ (Turnover) MPO_inactive Inactive MPO (Heme Destruction) MPO_ferrous->MPO_inactive + H₂O₂ (No O₂) H2O2 H₂O₂ ABAH ABAH ABAH_radical->MPO_ferrous Reduces MPO-II

Caption: Mechanism-based inactivation of MPO by ABAH.

Protocol: MPO Peroxidase Activity Assay

This protocol measures the peroxidase activity of MPO using a colorimetric substrate.

Materials:

  • Human Myeloperoxidase (MPO)

  • 4-Aminobenzohydrazide (ABAH) or this compound derivative

  • Hydrogen peroxide (H2O2)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Phosphate buffer (100 mM, pH 7.4)

  • Sulfuric acid (2 M) for stopping the reaction

  • 96-well microplates

  • Microplate reader

Procedure:

  • Inhibitor Pre-incubation:

    • In a 96-well plate, add MPO to the phosphate buffer.

    • Add the inhibitor (ABAH or test compound) at various concentrations.

    • Add a sub-saturating concentration of H2O2 (e.g., 10 µM) to initiate the inactivation process.

    • Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for mechanism-based inactivation.

  • Activity Measurement:

    • Add the TMB substrate solution to each well.

    • Allow the color to develop for 5-10 minutes.

    • Stop the reaction by adding 2 M sulfuric acid.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • The remaining MPO activity is proportional to the absorbance at 450 nm.

    • Calculate the percentage of remaining activity compared to a control (no inhibitor) and determine the IC50 for inactivation.

Concluding Remarks

The benzohydrazide scaffold, including its cyano-substituted derivatives, is a remarkably fruitful starting point for the development of potent enzyme inhibitors. The synthetic tractability of the core structure allows for the creation of diverse chemical libraries targeting a wide array of enzymes, from those involved in neurodegeneration to those implicated in cardiovascular disease and inflammation. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of these compounds in their own drug discovery and chemical biology programs.

References

  • Afshar, F., et al. (2018). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Advanced Pharmaceutical Bulletin, 8(4), 649–657. [Link]

  • Akkaya, R., et al. (2025). Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives as Anti-Alzheimer Agents. Drug Development Research, 86(7). [Link]

  • ResearchGate. (2025). Synthesis, Biological Evaluation and Molecular Docking Studies of New 4‐(Cyanomethyl)‐N'‐Substituted Benzohydrazide Derivatives as Anti‐Alzheimer Agents | Request PDF. [Link]

  • Kovaleva, O. V., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem. [Link]

  • Kettle, A. J., et al. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal, 321(Pt 2), 503–508. [Link]

  • Kettle, A. J., et al. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal, 321(Pt 2), 503–508. [Link]

  • Wang, Z., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(11), 2772. [Link]

  • Atanasova, M., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Bio-Algorithms and Med-Systems, 21(2), 135-143. [Link]

  • Kettle, A. J., et al. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal, 321(Pt 2), 503–508. [Link]

  • Sedaghat, A., et al. (2020). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 19(4), 161–174. [Link]

  • Krastina, V., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2277. [Link]

  • Ayyad, R. R. (2023). Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. International Journal of Medical Science and Clinical Research Studies, 3(6). [Link]

Sources

Experimental Protocols for the Derivatization of 4-Cyanobenzohydrazide: A Guide to Synthesizing Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-Cyanobenzohydrazide is a versatile and highly valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive hydrazide moiety and an electron-withdrawing cyanophenyl group, allows for straightforward derivatization into a multitude of heterocyclic systems with significant therapeutic potential. This document provides a detailed guide for researchers, outlining the core chemical principles and furnishing field-proven, step-by-step protocols for the synthesis of three critical classes of derivatives: Hydrazone-Schiff Bases, 1,3,4-Oxadiazoles, and Pyrazoles. The causality behind experimental choices, self-validating characterization checkpoints, and applications of the resulting compounds are discussed to empower researchers in their drug development endeavors.

Introduction: The Strategic Importance of this compound

This compound serves as an exemplary scaffold in synthetic chemistry. The hydrazide group (-CONHNH₂) is a potent nucleophile and a precursor for numerous cyclization reactions, while the para-substituted cyano group (-C≡N) modulates the electronic properties of the aromatic ring, often enhancing the biological activity and spectroscopic traceability of its derivatives.[1] The derivatives of this compound are prominently featured in scientific literature for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5]

This guide focuses on three fundamental, high-yield transformations that unlock the potential of this starting material.

Derivatization Strategy I: Synthesis of this compound Schiff Bases (Hydrazones)

The condensation of a hydrazide with an aldehyde or ketone is one of the most fundamental reactions in medicinal chemistry, yielding a hydrazone (a subclass of Schiff bases) containing an azomethine (–NH–N=CH–) group.[3] This moiety is a critical pharmacophore responsible for a wide array of biological activities.[6] The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[7][8]

Causality of Protocol Design
  • Solvent: Ethanol is an ideal solvent as it effectively dissolves the reactants and the product often precipitates upon cooling, simplifying purification.

  • Catalyst: A few drops of glacial acetic acid are used to catalyze the reaction. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

  • Reaction Conditions: Refluxing provides the necessary activation energy for the dehydration step, driving the reaction to completion.

Experimental Workflow: Hydrazone Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol C Combine Solutions A->C B Dissolve Aldehyde/Ketone in Ethanol B->C D Add Glacial Acetic Acid (Catalyst) C->D E Reflux for 2-6 hours D->E F Monitor by TLC E->F G Cool to Room Temp. F->G Reaction Complete H Collect Precipitate (Vacuum Filtration) G->H I Wash with Cold Ethanol H->I J Dry the Product I->J

Caption: General workflow for the synthesis of Schiff bases.

Step-by-Step Protocol for Schiff Base Synthesis
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.61 g, 10 mmol) in 30 mL of absolute ethanol, heating gently if necessary.

  • Addition of Carbonyl: In a separate beaker, dissolve the desired aldehyde or ketone (10 mmol, 1.0 equivalent) in 15 mL of absolute ethanol. Add this solution to the flask containing the hydrazide.

  • Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 2-6 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate out. If precipitation is slow, the flask can be cooled in an ice bath.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Representative Schiff Base Derivatives
Aldehyde ReactantProduct NameTypical YieldKey FT-IR Peaks (cm⁻¹)¹H NMR (δ ppm, N-H)
BenzaldehydeN'-(benzylidene)-4-cyanobenzohydrazide>90%~3200 (N-H), ~2230 (C≡N), ~1660 (C=O), ~1600 (C=N)~11.8
4-Hydroxybenzaldehyde4-cyano-N'-(4-hydroxybenzylidene)benzohydrazide>90%~3300 (O-H), ~3190 (N-H), ~2225 (C≡N), ~1650 (C=O)~11.6
2-Hydroxy-3-methoxybenzaldehyde4-cyano-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide>85%~3250 (O-H), ~3180 (N-H), ~2228 (C≡N), ~1645 (C=O)~11.9

Note: Spectroscopic data are approximate and can vary based on solvent and instrumentation. Data compiled from sources[1][9].

Derivatization Strategy II: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a privileged class of five-membered aromatic heterocycles known for their metabolic stability and ability to act as bioisosteres for ester and amide functionalities.[10] The most common synthetic route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[11] This intermediate is formed by reacting the starting hydrazide with a carboxylic acid or its derivative (like an acid chloride).

Causality of Protocol Design
  • Intermediate Formation: this compound is first acylated with a second carboxylic acid derivative (e.g., benzoyl chloride) to form the key 1,2-diacylhydrazine intermediate.

  • Cyclodehydrating Agent: Phosphorus oxychloride (POCl₃) is a powerful and commonly used dehydrating agent that facilitates the intramolecular cyclization by activating the carbonyl oxygen atoms, followed by elimination of water to form the stable aromatic oxadiazole ring.[11]

  • Work-up: The reaction is quenched by carefully pouring it onto crushed ice to hydrolyze any remaining POCl₃. The pH is then adjusted with a base to neutralize the acidic medium and precipitate the final product.

Reaction Mechanism: Oxadiazole Formation

A This compound + R-COCl B 1,2-Diacylhydrazine Intermediate A->B Acylation C Add POCl3 (Cyclodehydrating Agent) B->C D Intramolecular Cyclization & Dehydration C->D E 2-(R)-5-(4-cyanophenyl) -1,3,4-oxadiazole D->E Aromatization F Quench with Ice & Neutralize E->F G Precipitate & Filter F->G

Caption: Key steps in the synthesis of 1,3,4-oxadiazoles.

Step-by-Step Protocol for 1,3,4-Oxadiazole Synthesis
  • Intermediate Synthesis: In a flask, dissolve this compound (10 mmol) in a suitable solvent like pyridine or DMF. Cool the solution in an ice bath. Slowly add an equimolar amount of the desired acid chloride (e.g., benzoyl chloride, 10 mmol) dropwise. Stir the reaction at room temperature for 2-4 hours until the formation of the diacylhydrazine intermediate is complete (monitor by TLC).

  • Cyclization: To the crude diacylhydrazine, slowly add phosphorus oxychloride (POCl₃, ~5-10 mL) while cooling the flask in an ice bath.

  • Heating: After the addition is complete, carefully heat the reaction mixture at reflux for 4-8 hours.[11]

  • Work-up: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto a beaker of crushed ice with constant stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7-8. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

  • Characterization: Confirm the structure using spectroscopic methods. The disappearance of N-H and C=O stretching bands and the appearance of a C-O-C stretching band in the FT-IR spectrum are indicative of oxadiazole formation.

Derivatization Strategy III: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that form the core of many pharmaceutical agents, including celecoxib.[12][13] A classic and effective method for their synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a functional equivalent.[14]

Causality of Protocol Design
  • Reactant Choice: A β-ketoester, such as ethyl acetoacetate, provides the three-carbon backbone required to form the five-membered pyrazole ring upon reaction with the two nitrogen atoms of the hydrazide.

  • Solvent and Catalyst: The reaction is typically performed in ethanol or acetic acid, which serves as both a solvent and a catalyst to facilitate the condensation and subsequent cyclization/dehydration steps.

  • Reaction Outcome: The reaction yields a pyrazolone derivative, a highly functionalized and synthetically useful intermediate.

Experimental Workflow: Pyrazole Synthesis

A Mix this compound & Ethyl Acetoacetate B Add Ethanol/Acetic Acid (Solvent/Catalyst) A->B C Reflux for 6-12 hours B->C D Condensation & Cyclization C->D E Cool to Room Temp. D->E Product Formation F Collect Precipitate E->F G Recrystallize from Ethanol F->G

Caption: Workflow for pyrazolone synthesis from this compound.

Step-by-Step Protocol for Pyrazole Synthesis
  • Reactant Mixing: In a round-bottom flask, combine this compound (10 mmol) and a 1,3-dicarbonyl compound like ethyl acetoacetate (10 mmol, 1.0 equivalent).

  • Solvent Addition: Add 30 mL of glacial acetic acid or absolute ethanol.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-12 hours. Monitor the reaction's progress using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from ethanol to yield the pure pyrazole derivative.

  • Characterization: Analyze the product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Spectroscopic Characterization Guide

Validating the structure of the synthesized derivatives is a critical step. The introduction of the 4-cyanophenyl group provides distinct spectroscopic handles for characterization.[1]

Compound ClassKey FT-IR Bands (cm⁻¹)Key ¹H NMR Signals (δ ppm)
This compound (Parent) ~3300, 3200 (N-H₂), ~2230 (C≡N), ~1650 (C=O, Amide I)~10.0 (s, 1H, -CONH-), ~8.0 & ~7.8 (d, 4H, Ar-H), ~4.6 (s, 2H, -NH₂)
Hydrazone (Schiff Base) ~3200 (N-H), ~2230 (C≡N), ~1660 (C=O), ~1600 (C=N)~11.8 (s, 1H, -CONH-), ~8.4 (s, 1H, -N=CH-), Aromatic protons
1,3,4-Oxadiazole ~2230 (C≡N), ~1610 (C=N), ~1070 (C-O-C). Absence of N-H and C=O bands.Aromatic protons only. Absence of N-H signals.
Pyrazole (Pyrazolone) ~3200 (N-H), ~2230 (C≡N), ~1680 (C=O, ring), ~1600 (C=N)~11.0 (s, 1H, N-H), Aromatic protons, ~5.5 (s, 1H, pyrazole H-4), ~2.2 (s, 3H, CH₃)

Note: Chemical shifts (δ) are approximate and depend on the solvent (typically DMSO-d₆). Data compiled from sources[1][9][12].

Conclusion

This compound is a powerful and accessible starting material for generating libraries of compounds with high potential for biological activity. The protocols detailed in this guide for synthesizing hydrazones, 1,3,4-oxadiazoles, and pyrazoles are robust, reproducible, and grounded in fundamental principles of organic chemistry. By understanding the causality behind the experimental steps and utilizing the provided characterization data, researchers can confidently synthesize and validate novel derivatives for screening in drug discovery programs.

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Comprehensive Analytical Strategies for the Characterization of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

4-Cyanobenzohydrazide (C₈H₇N₃O) is a key chemical intermediate in the synthesis of a wide array of pharmaceutical compounds, including those targeting neurological disorders, as well as exhibiting potential antimicrobial and anticancer properties.[1] Its unique molecular structure, featuring a reactive hydrazide moiety and a cyano-substituted aromatic ring, necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability. This comprehensive guide provides detailed application notes and protocols for the definitive characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₈H₇N₃O[2]
Molecular Weight 161.16 g/mol [2]
CAS Number 43038-36-4[2]
Appearance White to off-white solid[1]
Melting Point 202-203 °C

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Principle: 1H NMR spectroscopy probes the chemical environment of hydrogen atoms within the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings, providing a unique fingerprint of the molecular structure.

Predicted 1H NMR Spectrum: Based on the analysis of structurally similar compounds, such as 4-aminobenzonitrile[3] and other benzohydrazide derivatives,[2] the following proton signals are anticipated for this compound in a suitable deuterated solvent like DMSO-d₆:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0Singlet1H-NH-The amide proton is typically deshielded and appears as a broad singlet.
~7.9Doublet2HAr-H (ortho to C=O)Protons ortho to the electron-withdrawing carbonyl group are deshielded.
~7.8Doublet2HAr-H (ortho to CN)Protons ortho to the electron-withdrawing cyano group are also deshielded.
~4.6Singlet2H-NH₂The primary amine protons are exchangeable and often appear as a broad singlet.

Protocol for 1H NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field instrument.

    • Solvent: DMSO-d₆.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Acquisition Parameters: Standard acquisition parameters for 1H NMR.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the coupling patterns to confirm the connectivity of the molecule.

Principle: 13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted 13C NMR Spectrum: By referencing databases and literature values for similar structures,[4] the following carbon signals are predicted for this compound in DMSO-d₆:

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon is significantly deshielded.
~138Ar-C (ipso to C=O)The aromatic carbon attached to the carbonyl group.
~133Ar-CH (ortho to CN)Aromatic carbons adjacent to the cyano group.
~129Ar-CH (ortho to C=O)Aromatic carbons adjacent to the carbonyl group.
~118CNThe carbon of the cyano group.
~115Ar-C (ipso to CN)The aromatic carbon attached to the cyano group.

Protocol for 13C NMR Analysis:

  • Sample Preparation: Use the same sample prepared for 1H NMR analysis.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz 1H instrument).

    • Solvent: DMSO-d₆.

    • Acquisition Parameters: Standard broadband proton-decoupled 13C NMR acquisition.

  • Data Analysis: Assign each peak to the corresponding carbon atom in the structure.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This provides information about the functional groups present.

Expected IR Absorption Bands: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[5][6]

Wavenumber (cm⁻¹)Functional GroupVibration
3300-3400N-HStretching (Amide and Amine)
2220-2230C≡NStretching (Nitrile)
1640-1680C=OStretching (Amide I)
1580-1620N-HBending (Amide II)
1450-1600C=CStretching (Aromatic Ring)

Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. This allows for the determination of the molecular weight and provides structural information based on fragmentation patterns.

Expected Fragmentation Pattern: Under electron ionization (EI), the molecular ion ([M]⁺˙) of this compound is expected at m/z 161. Key fragmentation pathways would likely involve cleavage of the N-N bond and the bond between the carbonyl group and the aromatic ring.[7]

Proposed Fragmentation Pathway:

fragmentation M [C₈H₇N₃O]⁺˙ m/z = 161 frag1 [C₇H₄N₂O]⁺ m/z = 130 M->frag1 - NH₂NH frag2 [C₇H₄N]⁺ m/z = 102 frag1->frag2 - CO frag3 [C₆H₄]⁺˙ m/z = 76 frag2->frag3 - CN

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable analyzer.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose a fragmentation mechanism consistent with the observed spectrum.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like this compound.

Workflow for HPLC Method Development and Validation:

hplc_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) col_select Column Selection (e.g., C18) mp_opt Mobile Phase Optimization (Acetonitrile/Water) col_select->mp_opt det_select Detector Wavelength Selection (e.g., 254 nm) mp_opt->det_select specificity Specificity det_select->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD/LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for HPLC method development and validation for this compound analysis.

Protocol for RP-HPLC Analysis:

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable diluent (e.g., acetonitrile/water, 50:50 v/v) to obtain a stock solution. Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The mobile phase may be adjusted to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis and Validation:

    • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for tailing factor, theoretical plates, and %RSD of peak areas).

    • Purity Determination: Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (area normalization).

    • Method Validation: Validate the method according to ICH guidelines,[8] assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Thermal Analysis: Stability and Decomposition Profile

Thermal analysis techniques provide insights into the thermal stability and decomposition behavior of this compound.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and other thermal transitions.[9]

Expected DSC Thermogram: The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point. The shape and onset of the melting peak can also provide an indication of the sample's purity.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature to above its melting point (e.g., 25 °C to 250 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Purge with an inert gas like nitrogen.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition patterns.

Expected TGA Thermogram: The TGA curve for this compound is expected to show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed.

Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Purge with an inert gas like nitrogen.

  • Data Analysis: Determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Conclusion

The comprehensive analytical characterization of this compound requires the synergistic application of spectroscopic, chromatographic, and thermal analysis techniques. The protocols and guidelines presented in this document provide a robust framework for researchers and drug development professionals to confidently assess the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount for regulatory compliance and the successful development of safe and effective drug products.

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  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 6, 2026, from [Link]

  • PMC - NIH. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved January 6, 2026, from [Link]

  • American Research Journals. (n.d.). Synthesis of some 4-oxobenzotriazolo Hydrazones. Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved January 6, 2026, from [Link]

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  • MDPI. (n.d.). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Retrieved January 6, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved January 6, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved January 6, 2026, from [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 4-Cyanobenzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Cyanobenzohydrazide

A Guide for Research, Development, and Manufacturing Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. As a crucial intermediate in the synthesis of various pharmaceuticals and functional materials, optimizing its preparation is key to successful downstream applications. This document is structured to address common challenges encountered in the laboratory, explaining the causality behind experimental choices to ensure both high yield and purity.

Reaction Overview: The Nucleophilic Acyl Substitution Pathway

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of an ester, typically methyl 4-cyanobenzoate, with hydrazine hydrate. This reaction, known as hydrazinolysis, is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester.

Reaction Scheme:

Figure 1: Synthesis of this compound via hydrazinolysis of Methyl 4-Cyanobenzoate.

The reaction is typically performed in a protic solvent like ethanol or methanol and is often heated to reflux to increase the reaction rate.[1][2] The product, this compound, is generally a solid with poor solubility in the alcohol solvent, often precipitating from the reaction mixture upon cooling, which facilitates its isolation.[3]

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is the most frequent issue. The primary causes can be broken down into three areas: incomplete reaction, product loss during workup, or side reactions.

  • Cause 1: Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal molar ratio of reactants.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The ester starting material is less polar than the hydrazide product. The reaction is complete when the starting material spot is no longer visible. If the reaction has stalled, consider increasing the reflux time or the amount of hydrazine hydrate.[1]

  • Cause 2: Sub-optimal Reagent Ratio: An insufficient amount of hydrazine hydrate can lead to an incomplete reaction. While the stoichiometry is 1:1, using a significant excess of hydrazine hydrate is a common practice to drive the reaction equilibrium towards the product.[1][4]

    • Solution: Increase the molar excess of hydrazine hydrate. Ratios of 1:10 or even 1:20 (ester:hydrazine) are often employed to ensure the reaction goes to completion, especially if the ester is sterically hindered or electronically deactivated.[1] The unreacted hydrazine can be easily removed during the aqueous workup.[1]

  • Cause 3: Product Loss During Workup: this compound has some solubility in alcohols, especially when hot. If the product is filtered from a warm solution, a significant amount can be lost in the filtrate.

    • Solution: After the reaction is complete, allow the mixture to cool to room temperature slowly, and then chill it in an ice bath before filtration.[5] This will maximize the precipitation of the product. Washing the collected solid with a minimal amount of cold solvent will also minimize loss.

Troubleshooting Summary Table
Problem Potential Cause Recommended Action & Rationale
Low Yield Incomplete reactionMonitor via TLC. Extend reflux time or increase temperature to provide more energy for the reaction to proceed.
Insufficient hydrazineIncrease molar excess of hydrazine hydrate (e.g., 10-20 fold) to push the equilibrium towards the product.[1]
Product loss during isolationCool the reaction mixture thoroughly in an ice bath before filtration to maximize precipitation. Wash the solid with minimal cold solvent.
Product is an oil or fails to crystallize Excess hydrazine/solventRemove excess solvent under reduced pressure. The remaining hydrazine can act as an oil. Triturate with a non-polar solvent like ether or hexane to induce crystallization.
Impurities presentPurify via recrystallization. Ethanol or methanol are common solvents for this purpose.[2][6]
Reaction does not start (checked by TLC) Poor quality reagentsEnsure the ester is pure and the hydrazine hydrate has not degraded. Use freshly opened reagents if possible.
Low reaction temperatureEnsure the mixture is reaching the appropriate reflux temperature for the chosen solvent (e.g., ~65°C for methanol, ~78°C for ethanol).
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Low Yield of This compound check_tlc Analyze reaction mixture by TLC. Is starting material (ester) present? start->check_tlc yes_ester Yes check_tlc->yes_ester   no_ester No check_tlc->no_ester   incomplete_rxn Reaction is Incomplete yes_ester->incomplete_rxn workup_issue Issue is in Workup/Isolation no_ester->workup_issue increase_params Increase reflux time OR Increase molar excess of hydrazine hydrate. Re-run reaction and monitor. incomplete_rxn->increase_params check_filtrate Analyze filtrate by TLC. Is product present? workup_issue->check_filtrate yes_product Yes check_filtrate->yes_product no_product No check_filtrate->no_product loss_in_filtrate Product lost in filtrate yes_product->loss_in_filtrate other_issue Other Issue: - Weighing error? - Mechanical loss? no_product->other_issue optimize_iso Optimize Isolation: 1. Ensure complete cooling (ice bath). 2. Minimize washing solvent volume. 3. Concentrate filtrate to recover more product. loss_in_filtrate->optimize_iso

A decision tree for troubleshooting low reaction yields.

Q2: My final product is discolored (e.g., yellow or brown). What causes this and how can I fix it?

A2: Discoloration typically indicates the presence of impurities, often from side reactions or degradation of reagents.

  • Cause 1: Impure Starting Materials: The starting methyl 4-cyanobenzoate may contain impurities that carry through the reaction.

    • Solution: Check the purity of your starting ester by melting point or spectroscopy before starting the reaction. If necessary, recrystallize the ester.

  • Cause 2: Side Reactions: Although generally a clean reaction, prolonged heating at high temperatures can sometimes lead to minor decomposition or side reactions, especially if the hydrazine hydrate is old or contaminated.

    • Solution: Use freshly opened, high-quality hydrazine hydrate. Avoid unnecessarily long reflux times; monitor the reaction by TLC and stop heating once the starting material is consumed.

  • Purification: The most effective way to remove colored impurities is through recrystallization.

    • Protocol: Dissolve the crude this compound in a minimum amount of hot ethanol or methanol. If the color persists, you can add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through celite to remove the carbon, then allow the filtrate to cool slowly to form pure, colorless crystals.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Protic alcohols like ethanol and methanol are the most common and effective solvents.[1][2] They are excellent at solvating both the ester and the hydrazine hydrate. Ethanol is often preferred as the product, this compound, tends to be slightly less soluble in it than in methanol, which can facilitate higher recovery upon crystallization.

Q2: Can I run this reaction without a solvent?

A2: Yes, it is possible to run the reaction neat (without a solvent) by heating the ester directly with an excess of hydrazine hydrate.[1] This can lead to very fast reaction times. However, controlling the temperature can be more difficult, and the workup might be more challenging. For laboratory scale, using a solvent is generally recommended for better control and easier product isolation.

Q3: How do I properly handle and store hydrazine hydrate?

A3: Hydrazine hydrate is toxic and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It should be stored in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents and acids.

Q4: What are the expected characterization data for pure this compound?

A4: Proper characterization is essential to confirm the identity and purity of your product.

Property Expected Value
Appearance White to off-white crystalline powder[7]
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol [8]
Melting Point 158-162 °C (This can vary slightly based on purity)
¹H NMR Spectra will show characteristic peaks for the aromatic protons and the -NH and -NH₂ protons.
IR Spectroscopy Key peaks include C≡N stretch (~2230 cm⁻¹), C=O stretch (~1650 cm⁻¹), and N-H stretches (~3200-3300 cm⁻¹).

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • Methyl 4-cyanobenzoate (1.0 eq)

  • Hydrazine hydrate (99%) (15.0 eq)

  • Ethanol (or Methanol)

  • Deionized water

  • Standard reflux apparatus, magnetic stirrer, Buchner funnel, and filtration flask.

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 4-cyanobenzoate (e.g., 5.0 g, 31.0 mmol).

  • Dissolution: Add ethanol (approx. 10 mL per gram of ester; 50 mL) to dissolve the ester. Stir until a clear solution is formed.

  • Reagent Addition: Slowly add hydrazine hydrate (e.g., 23.3 mL, 465 mmol) to the stirred solution. The mixture may become warm.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 78-80°C for ethanol).

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting ester spot.

  • Crystallization: Once complete, remove the heat source and allow the flask to cool to room temperature. A white precipitate should form. To maximize recovery, cool the flask further in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove excess hydrazine hydrate, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the product under vacuum to obtain pure this compound.

Reaction Parameter Relationship Diagram

This diagram illustrates the interplay between key experimental parameters.

G Yield Yield & Purity Time Reaction Time Yield->Time inversely related to Temp Temperature Yield->Temp directly related to Ratio Hydrazine Ratio Yield->Ratio directly related to Solvent Solvent Choice Yield->Solvent depends on solubility Time->Temp inversely related Ratio->Time inversely related

Interdependence of key reaction parameters.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. RSC Publishing. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2002). Reaction of esters with hydrazine?. Retrieved from [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Retrieved from [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate. Retrieved from [Link]

  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL 2-(1-CYANOCYCLOHEXYL)HYDRAZINE CARBOXYLATE. Retrieved from [Link]

  • Khan, A., et al. (2016). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 21(11), 1533. Retrieved from [Link]

  • Kelly, C. B., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 22(5), 628-631. Retrieved from [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 2,4,5,6-TETRA(9H-CARBAZOL-9-YL)ISOPHTHALONITRILE. Retrieved from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Development and Assessment of Green Synthesis of Hydrazides. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1129-35-7,Methyl 4-cyanobenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Nitrobenzoic hydrazide. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 10348-10366. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-, hydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • PubChem. (n.d.). 4-Aminobenzoic acid hydrazide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-Cyanobenzohydrazide. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory, ensuring high purity and yield.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?

The most widely adopted method for synthesizing this compound is the hydrazinolysis of an appropriate 4-cyanobenzoic acid ester, typically Methyl 4-cyanobenzoate, using hydrazine hydrate.[1][2] This reaction is favored due to the high availability of the starting materials, straightforward reaction conditions, and typically good yields. The reaction involves the nucleophilic acyl substitution at the ester's carbonyl carbon by the hydrazine, displacing the methoxy group to form the desired hydrazide.

Q2: What are the primary byproducts I should be aware of during this synthesis?

There are three principal byproducts that can arise during the synthesis of this compound from Methyl 4-cyanobenzoate. Understanding their formation is the first step to prevention.

  • Unreacted Starting Material (Methyl 4-cyanobenzoate): The presence of the starting ester in the final product is a clear indication of an incomplete reaction.

  • 4-Cyanobenzoic Acid: This acidic impurity is formed via hydrolysis of either the starting ester or the product hydrazide. The presence of excess water, especially at elevated temperatures, can facilitate this side reaction.[3][4]

  • 1,2-bis(4-cyanobenzoyl)hydrazine: This is often the most challenging byproduct to remove. It forms when a molecule of the desired product, this compound, acts as a nucleophile and reacts with a second molecule of the starting ester.[5] This is typically caused by poor stoichiometric control, such as an insufficient amount of hydrazine hydrate relative to the ester.

Q3: How does reaction temperature affect the purity of my product?

Temperature is a critical parameter. While heating is necessary to drive the reaction to completion, excessive heat (e.g., prolonged reflux at high temperatures) can increase the rate of undesirable side reactions. Specifically, higher temperatures can accelerate the hydrolysis of the ester and the nitrile group, leading to the formation of 4-Cyanobenzoic acid. A moderate temperature, often around 80-100°C, provides a good balance between reaction rate and impurity formation.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective and rapid technique for monitoring the reaction. A suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) can resolve the starting ester, the product hydrazide, and the major byproducts. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. The product, being more polar than the starting ester, will have a lower Rf value.

Q5: What analytical techniques are recommended for final purity assessment?

A combination of techniques is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the final product and detecting trace impurities.[6] A reverse-phase C18 column with a mobile phase like acetonitrile/water is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized product and can help identify impurities if they are present at levels above ~1%.

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities. The starting material, Methyl 4-cyanobenzoate, has a melting point of 65-67°C, whereas the product is significantly higher.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient duration, or the temperature was too low. The starting ester will be visible as a major component in the crude product analysis (TLC/HPLC).Increase the reaction time and/or moderately increase the temperature. Ensure efficient stirring to maintain a homogenous reaction mixture.
Suboptimal Stoichiometry Using an insufficient excess of hydrazine hydrate can lead to an incomplete reaction. Hydrazine is volatile and can be lost if the reaction setup is not properly sealed.Use a slight excess (e.g., 1.5 to 3 equivalents) of hydrazine hydrate. Ensure your reaction vessel is equipped with an efficient condenser.
Product Loss During Workup The product has some solubility in various solvents. Significant loss can occur during filtration and washing if an inappropriate solvent or excessive volumes are used.After cooling the reaction mixture to precipitate the product, perform washes with a cold, non-polar solvent (like cold ethanol or diethyl ether) in which the product has low solubility.
Problem 2: Final Product is Contaminated with 4-Cyanobenzoic Acid
Potential Cause Explanation Recommended Solution
Hydrolysis Water present in the reagents (e.g., non-anhydrous solvent, low-quality hydrazine hydrate) or from atmospheric moisture has hydrolyzed the starting ester or the product.Use an anhydrous grade of the alcohol solvent (e.g., absolute ethanol). Minimize exposure of the reaction to air. Avoid excessively high temperatures.
Purification Strategy The acidic byproduct can be removed through a basic wash.During the workup, dissolve the crude product in a suitable organic solvent and wash with a dilute basic solution (e.g., 5% sodium bicarbonate solution). The 4-Cyanobenzoic acid will be deprotonated and move into the aqueous layer. Be sure to re-acidify the aqueous layer to check if a significant amount of product was also lost.
Problem 3: Final Product is Contaminated with 1,2-bis(4-cyanobenzoyl)hydrazine
Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry An insufficient amount of hydrazine hydrate was used. This allows the newly formed this compound to compete with hydrazine in reacting with the remaining starting ester.[5][7]Ensure at least 1.5 equivalents of hydrazine hydrate are used. Add the starting ester solution slowly to a solution of hydrazine hydrate to maintain an excess of hydrazine throughout the addition, preventing localized areas of high ester concentration.
Difficult Purification This byproduct has very similar polarity and solubility characteristics to the desired product, making it difficult to remove by simple recrystallization.Meticulous recrystallization from a suitable solvent (e.g., ethanol or isopropanol) may be effective. If co-crystallization occurs, column chromatography is the most reliable method for separation.
Visualizing the Chemistry: Reaction and Byproduct Pathways

The following diagrams illustrate the primary reaction for synthesis and the formation pathways of common impurities.

Synthesis_Pathway cluster_reactants Reactants SM Methyl 4-cyanobenzoate PD This compound (Product) SM->PD  Nucleophilic Acyl  Substitution HY Hydrazine Hydrate (H2N-NH2 • H2O) HY->PD

Caption: Main synthesis pathway for this compound.

Byproduct_Formation cluster_byproducts Byproduct Pathways SM Methyl 4-cyanobenzoate ACID 4-Cyanobenzoic Acid SM->ACID Ester Hydrolysis DIACYL 1,2-bis(4-cyanobenzoyl)hydrazine SM->DIACYL PD This compound (Product) PD->DIACYL  Reacts with SM  (Insufficient Hydrazine) WATER H2O (Hydrolysis) WATER->ACID

Caption: Formation pathways for major byproducts.

Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol describes a standard lab-scale synthesis.

Materials:

  • Methyl 4-cyanobenzoate (1 eq.)

  • Hydrazine Hydrate (~80% solution, 2-3 eq.)

  • Absolute Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve Methyl 4-cyanobenzoate (1 eq.) in a minimal amount of absolute ethanol in the flask.

  • In a separate container, measure hydrazine hydrate (2-3 eq.).

  • Add the hydrazine hydrate to the ethanolic solution of the ester at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3-5 hours.

  • Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot has disappeared.

  • Once complete, remove the flask from the heat and allow it to cool slowly to room temperature, then cool further in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the precipitated white solid product by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the product under vacuum to obtain pure this compound.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for purity assessment.

Instrumentation & Conditions:

  • HPLC System: Standard LC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Expected Elution Order:

  • 4-Cyanobenzoic Acid (most polar)

  • This compound (Product)

  • 1,2-bis(4-cyanobenzoyl)hydrazine

  • Methyl 4-cyanobenzoate (least polar)

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving common issues.

Troubleshooting_Workflow start Analyze Crude Product (TLC, HPLC) check_yield Is Yield < 70%? start->check_yield check_purity Is Purity < 98%? check_yield->check_purity No incomplete_rxn Problem: Incomplete Reaction Solution: Increase reaction time/temp. Check hydrazine equivalents. check_yield->incomplete_rxn Yes workup_loss Problem: Workup Loss Solution: Optimize crystallization solvent. Use cold washes. check_yield->workup_loss Yes identify_impurity Identify Major Impurity check_purity->identify_impurity Yes end_ok Process OK check_purity->end_ok No impurity_sm Impurity is Starting Material identify_impurity->impurity_sm SM impurity_acid Impurity is Acid identify_impurity->impurity_acid Acid impurity_diacyl Impurity is Diacylhydrazine identify_impurity->impurity_diacyl Diacyl impurity_sm->incomplete_rxn solution_acid Solution: Perform basic wash during workup. Use anhydrous solvents. impurity_acid->solution_acid solution_diacyl Solution: Use excess hydrazine. Slowly add ester to hydrazine. Purify by column chromatography. impurity_diacyl->solution_diacyl

Caption: A decision tree for troubleshooting synthesis outcomes.

References
  • ResearchGate. (n.d.). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Retrieved January 6, 2026, from [Link]

  • MDPI. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (2018). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Retrieved January 6, 2026, from [Link]

  • LookChem. (n.d.). Cas 1129-35-7, Methyl 4-cyanobenzoate. Retrieved January 6, 2026, from [Link]

  • University of Pardubice. (n.d.). Purification and isolation of newly-synthesized triazine derivatives. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • National Institutes of Health. (2014). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2015). Utility of 4-(isatin-3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds. Retrieved January 6, 2026, from [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (2017). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved January 6, 2026, from [Link]

  • Baghdad Science Journal. (2023). Indirect Flow Injection Spectrophotometric and Chromatographic Methods for the Determination of Mebendazole in Pharmaceutical Formulations. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2016). Analytical Separation Techniques for the Determination of Chemical Warfare Agents. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2019). SYNTHESIS AND ANTICANCER ACTIVITY OF 4-HYDROXY BENZOIC ACID HYDRAZIDE-HYDRAZONES. Retrieved January 6, 2026, from [Link]

  • PubMed. (1997). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Retrieved January 6, 2026, from [Link]

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Technical Support Center: Crystallization of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 4-cyanobenzohydrazide. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-tested advice to optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: My this compound will not crystallize out of solution upon cooling. What are the potential causes and how can I induce crystallization?

A1: Failure to crystallize is a common issue, often stemming from the solution not being sufficiently supersaturated. Here is a systematic approach to induce crystallization:

  • Problem: The solution is not supersaturated. This is the most frequent reason for a lack of crystal formation. It typically occurs if too much solvent was used during the initial dissolution step.[1]

  • Solution Workflow:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[2]

      • Seeding: Introduce a tiny, pure crystal of this compound (a "seed crystal") into the solution. This provides a template for further crystal formation.[1][2]

      • Evaporation: If the above methods fail, you can slowly evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas over the surface.[1] This will increase the concentration of the solute.

    • Increase Supersaturation: If nucleation techniques are unsuccessful, it is likely that the concentration of this compound is too low.

      • Solvent Reduction: Gently heat the solution to boil off a portion of the solvent.[2] Aim to reduce the volume by about half, then allow it to cool slowly again.[3] Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of solution rapidly, trapping impurities.[2]

    • Extended Cooling: Sometimes, crystallization is simply a slow process. Allow the solution to stand undisturbed at room temperature for a longer period. If crystals still do not form, place the flask in an ice bath to further decrease the solubility of your compound.[4]

Q2: My this compound is "oiling out" instead of forming crystals. Why is this happening and what can I do to resolve it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is problematic because the oil is an impure liquid form of your compound that rarely crystallizes into a pure solid.[4]

  • Causality: This phenomenon typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. The solid melts before it dissolves. The melting point of this compound is 202-203 °C.[5] If your solvent's boiling point is near or above this temperature, "oiling out" is a risk. Another common cause is a high concentration of impurities, which can depress the melting point of the crude product.[2]

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool slowly again.[2][4]

    • Solvent System Modification:

      • If using a single solvent, consider switching to one with a lower boiling point.

      • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[2]

    • Slower Cooling: Rapid cooling can sometimes favor oil formation. Allow the solution to cool to room temperature more gradually before placing it in a cold bath. Insulating the flask can help achieve a slower cooling rate.

    • Charcoal Treatment: If you suspect a high impurity load, especially colored impurities, consider a charcoal treatment. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[2]

Q3: I have obtained crystals, but the yield is very low. What factors contribute to a poor recovery, and how can I improve it?

A3: A low yield indicates that a significant portion of your product has been lost during the recrystallization process. Several factors can contribute to this:

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a substantial amount of the compound will remain dissolved in the mother liquor even after cooling.[2]

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.

  • Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve, meaning it dissolves the compound well when hot but poorly when cold. If the compound has significant solubility in the cold solvent, your yield will be compromised.

  • Aggressive Washing: Washing the collected crystals with an excessive volume of cold solvent, or with a solvent that is not sufficiently cold, can lead to the loss of product.

  • Yield Optimization Strategy:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.

    • Solvent Selection: If yields are consistently low, re-evaluate your choice of solvent. A different solvent or a mixed solvent system might provide a better recovery.

    • Mother Liquor Recovery: If you suspect significant product loss to the mother liquor, you can try to recover some of it by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

    • Careful Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent to remove adhering impurities without dissolving the product.

Experimental Protocols & Data

Solvent Selection for this compound

The ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but have high solubility at its boiling point.[4] Given the polar nature of this compound (containing nitrile, amide, and hydrazine functional groups), polar solvents are a logical starting point.

Recommended Screening Solvents:

SolventClassBoiling Point (°C)Rationale
EthanolProtic Polar78Often a good choice for aromatic hydrazides.[6]
MethanolProtic Polar65Similar to ethanol, but more polar.
AcetonitrileAprotic Polar82Can be effective for polar compounds.
WaterProtic Polar100May be suitable, but solubility might be low even when hot.
Ethanol/WaterMixed Protic PolarVariableA mixed solvent system can fine-tune the solubility characteristics.

Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, shaking after each addition, until the solid dissolves or it is clear that it is insoluble.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath.

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observe if crystals form. An ideal solvent will show low solubility at room temperature, complete solubility at elevated temperatures, and significant crystal formation upon cooling.

Troubleshooting Workflow Diagram

Caption: A flowchart for troubleshooting common crystallization issues.

Common Impurities in this compound Synthesis

Understanding potential impurities is crucial for effective purification. Common impurities in hydrazide synthesis include:[4]

  • Unreacted Starting Materials: Such as the corresponding ester or acyl chloride and hydrazine hydrate.

  • Byproducts: Including hydrazones, which can form if there are carbonyl compounds present.

  • Di-substituted Hydrazides: These can form as a side reaction.

If your crystallized product shows a broad melting point range or unexpected peaks in analytical data (e.g., NMR, LC-MS), it may be necessary to consider alternative purification methods such as column chromatography before attempting recrystallization again.[4]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from [Link]

  • ResearchGate. (2015, August 6). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Cyanobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your this compound reactions through a deeper understanding of the underlying chemical principles.

Overview of this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. It is most commonly synthesized via the hydrazinolysis of a 4-cyanobenzoate ester, typically methyl or ethyl 4-cyanobenzoate, with hydrazine hydrate.[1][2][3] While the reaction appears straightforward, several factors can influence its outcome, leading to issues with yield and purity. This guide will address these challenges in detail.

The fundamental reaction is a nucleophilic acyl substitution where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxy or ethoxy) and the formation of the desired hydrazide.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Alcohols such as ethanol or methanol are the most commonly used and effective solvents for this reaction.[1][5] They are excellent at dissolving both the ester starting material and hydrazine hydrate, creating a homogeneous reaction mixture. In some cases, the reaction can be run neat (without a solvent) using a large excess of hydrazine hydrate, which then also acts as the solvent.[5]

Q2: How much hydrazine hydrate should I use?

A2: A molar excess of hydrazine hydrate is generally recommended to drive the reaction to completion.[5] A common range is 1.5 to 5 equivalents relative to the ester. Using a large excess (15-20 equivalents) can sometimes improve yields, especially for less reactive esters, and helps to minimize the formation of a diacyl hydrazine byproduct where one hydrazine molecule reacts with two ester molecules.[5]

Q3: What is the ideal reaction temperature and time?

A3: The reaction is typically carried out at reflux temperature of the chosen solvent (e.g., ~78°C for ethanol) for a period ranging from a few hours to overnight.[3][5][6] Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Some protocols suggest that warming the reaction mixture on a water bath at a controlled temperature (e.g., 55-70°C) is sufficient.[5]

Q4: My product precipitates from the reaction mixture upon cooling. Is this normal?

A4: Yes, this is a common and advantageous characteristic of this reaction. This compound is often a crystalline solid with lower solubility in the alcohol solvent upon cooling, which allows for a simple initial purification by filtration.[5]

Q5: How can I purify the crude this compound?

A5: The most common method for purifying this compound is recrystallization.[1][7] Ethanol or methanol are suitable solvents for this purpose. The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly to form pure crystals. Washing the filtered product with cold solvent can help remove residual impurities.[8]

Troubleshooting Guide

Low yields and impure products are common frustrations in synthesis. The following table outlines potential issues, their causes, and recommended solutions for the synthesis of this compound.

Problem Potential Cause(s) Recommended Solutions
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Degradation of hydrazine hydrate or impure ester. 3. Hydrolysis of Ester: Presence of water in the reaction can lead to hydrolysis of the starting ester back to the carboxylic acid, especially if acidic or basic impurities are present.1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC until the starting ester spot disappears. Ensure the reaction is maintained at a consistent reflux. 2. Use Fresh Reagents: Use freshly opened or properly stored hydrazine hydrate. Ensure the purity of the starting ester. 3. Use Anhydrous Solvent: While not always critical, using a dry solvent can minimize hydrolysis.[9]
Product Contaminated with Starting Material 1. Incomplete Reaction: As above. 2. Insufficient Hydrazine: Not using a sufficient excess of hydrazine hydrate can lead to an incomplete reaction.1. Optimize Reaction Conditions: Increase reaction time, temperature, or the amount of hydrazine hydrate. 2. Increase Hydrazine Stoichiometry: Use a larger excess of hydrazine hydrate (e.g., 3-5 equivalents) to push the equilibrium towards the product.[5]
Formation of a Side Product (Diacyl Hydrazine) Incorrect Stoichiometry: If the concentration of the ester is too high relative to hydrazine, a side reaction can occur where two ester molecules react with one hydrazine molecule.Control Reagent Addition: Add the ester solution dropwise to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the reaction, favoring the formation of the desired monohydrazide.
Oily or Gummy Product Instead of Crystalline Solid 1. Presence of Impurities: Residual solvent, unreacted starting materials, or side products can inhibit crystallization. 2. Rapid Cooling During Purification: Cooling the recrystallization solution too quickly can cause the product to "oil out" instead of forming crystals.1. Thorough Purification: Ensure the crude product is washed well. Consider a column chromatography purification step if recrystallization is ineffective. 2. Slow Recrystallization: Allow the hot recrystallization solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[8]
Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting a low-yield reaction for this compound.

G start Low Yield of this compound check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc ester_present Significant Starting Ester Remaining? check_tlc->ester_present side_products Unknown Side Products Present? ester_present->side_products No incomplete_reaction Incomplete Reaction ester_present->incomplete_reaction Yes no_product No Product Formed? side_products->no_product No byproduct_issue Side Reaction Occurred side_products->byproduct_issue Yes reagent_issue Reagent/Setup Problem no_product->reagent_issue Yes solution1 Increase Reaction Time Increase Reflux Temperature Increase Hydrazine Equivalents incomplete_reaction->solution1 end Optimized Yield solution1->end solution2 Check Stoichiometry Consider dropwise addition of ester Purify via Recrystallization or Chromatography byproduct_issue->solution2 solution2->end solution3 Verify Purity of Starting Materials Use Fresh Hydrazine Hydrate Check for Moisture reagent_issue->solution3 solution3->end

Caption: A workflow for troubleshooting low yields in this compound synthesis.

Experimental Protocols & Mechanisms
Mechanism of Ester Hydrazinolysis

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the alkoxy group as an alcohol and forming the stable hydrazide product.

Caption: Mechanism of hydrazide formation from an ester and hydrazine.

Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from methyl 4-cyanobenzoate.

Materials:

  • Methyl 4-cyanobenzoate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (95% or absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-cyanobenzoate (1 equivalent) in ethanol (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, using a suitable eluent system (e.g., ethyl acetate/hexane), until the starting ester is consumed.

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, this compound, should precipitate as a white solid.

  • Isolation of Crude Product: Cool the mixture further in an ice bath for about 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the crude product under vacuum to remove residual solvent.

Protocol: Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the pure this compound crystals under vacuum.

References
  • J-Stage. (n.d.). Optimization of reaction conditions for enzymatic synthesis of palm fatty hydrazides using response surface methodology. J-Stage. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate. Retrieved January 6, 2026, from [Link]

  • PubMed. (n.d.). Optimization of reaction conditions for enzymatic synthesis of palm fatty hydrazides using response surface methodology. PubMed. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor. Retrieved January 6, 2026, from [Link]

  • PubMed Central. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. Retrieved January 6, 2026, from [Link]

  • SpringerLink. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. SpringerLink. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. Retrieved January 6, 2026, from [Link]

  • PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate. Retrieved January 6, 2026, from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. Reddit. Retrieved January 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • Chemical Methodologies. (n.d.). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Retrieved January 6, 2026, from [Link]

  • PubMed Central. (n.d.). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed Central. Retrieved January 6, 2026, from [Link]

  • Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Retrieved January 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • RJPBCS. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). RJPBCS. Retrieved January 6, 2026, from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. PubMed Central. Retrieved January 6, 2026, from [Link]

  • PubMed Central. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PubMed Central. Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. MDPI. Retrieved January 6, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Photo-Cleavable Purification/Protection Handle Assisted Synthesis of Giant Modified Proteins with Tande. The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • NIH. (n.d.). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. NIH. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method. Google Patents.
  • Google Patents. (n.d.). CN103833674A - Method for synthesizing 4-methyl-2-diazanyl benzothiazole. Google Patents.
  • NIH. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. NIH. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Google Patents.

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Stability issues of 4-Cyanobenzohydrazide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Cyanobenzohydrazide. It addresses common stability issues encountered in various solvents, offering troubleshooting advice and validated experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical intermediate characterized by a hydrazide group attached to a cyanobenzoyl scaffold.[1][2] Its bifunctional nature makes it a versatile building block in organic synthesis. It is frequently used in the development of pharmaceutical compounds, including potential antimicrobial and anticancer agents, and as an intermediate for drugs targeting neurological disorders.[1] The hydrazide moiety is highly reactive and serves as a precursor for synthesizing various heterocyclic compounds like pyrazoles and oxadiazoles.[3]

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound in solution is not absolute and is critically influenced by several factors:

  • pH: This is the most significant factor. Hydrazides, and the hydrazones they form, are susceptible to acid-catalyzed hydrolysis.[4][5] They are generally more stable at a neutral pH (around 7.0-7.4) but will degrade at an accelerated rate in acidic conditions (pH < 6).[6][7] Some degradation can also occur under strong alkaline conditions.[7][8]

  • Solvent Type: The choice of solvent is crucial. While soluble in organic solvents like DMSO and dimethylformamide, its stability in aqueous solutions is limited.[9] Protic solvents, especially water, can participate directly in degradation via hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[10][11] For long-term storage, solutions should be kept at low temperatures.

  • Presence of Oxidizing Agents: The hydrazide group can be susceptible to oxidation.[11] The presence of dissolved oxygen or trace metal ions (which can catalyze oxidation) can lead to degradation.[12] It is advisable to use degassed solvents for preparing stock solutions.

Q3: How should I properly store this compound, both as a solid and in solution?

Proper storage is essential to maintain the compound's integrity.

  • Solid Form: this compound should be stored as a solid in a tightly sealed container at refrigerated temperatures (2-8°C), protected from moisture and light.[1]

  • Stock Solutions: For maximum stability, prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF.[9] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[15]

  • Aqueous Solutions: Avoid storing this compound in aqueous buffers for extended periods. It is strongly recommended to prepare fresh dilutions from the organic stock solution immediately before each experiment. A related compound's aqueous solution is not recommended for storage for more than one day.[9]

Q4: What are the most likely degradation pathways for this compound?

The primary degradation pathways stem from the reactivity of the hydrazide and cyano functional groups:

  • Hydrolysis: This is the most common degradation route in aqueous or protic solvents. The amide bond of the hydrazide is susceptible to cleavage, particularly under acidic conditions, which would yield 4-cyanobenzoic acid and hydrazine.[10][16]

  • Oxidation: The hydrazide moiety can be oxidized, leading to the formation of various byproducts. Autoxidation can be a concern for hydrazine-containing compounds.[17]

  • Cyano Group Hydrolysis: Under harsh acidic or basic conditions, the nitrile (cyano) group can also hydrolyze, first to an amide (4-carbamoylbenzohydrazide) and subsequently to a carboxylic acid (4-carboxybenzohydrazide).[3]

Troubleshooting Guide: Stability Issues in Experiments

Problem: My compound's activity is decreasing in my aqueous assay buffer over the course of the experiment.
  • Plausible Cause: This is a classic sign of compound instability, most likely due to hydrolysis. The half-life of hydrazides can vary from hours to days depending on the exact pH and temperature.[5][6] If your buffer is acidic, even weakly so, the rate of hydrolysis will increase significantly.[4][16]

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your final assay buffer after all components have been added. Ensure it is as close to neutral as possible, unless acidic conditions are required for your experiment.

    • Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis.

    • Conduct a Stability Study: Perform a control experiment where you incubate this compound in your assay buffer and measure its concentration at different time points (e.g., 0, 1, 2, 4, 8 hours) using an analytical technique like HPLC. This will determine its degradation rate under your specific conditions.

    • Consider a pH 7.4 Buffer: If permissible for your assay, use a physiological buffer like PBS at pH 7.4, where hydrazides exhibit greater stability.[7]

Problem: After preparing my solution, I noticed a yellow or brown discoloration.
  • Plausible Cause: Color change often indicates the formation of new, chromophoric species resulting from degradation, most commonly oxidation. Hydrazine derivatives can form colored complexes or degradation products upon oxidation.[18]

  • Troubleshooting Steps:

    • Use High-Purity, Degassed Solvents: Purge your organic solvents (like DMSO) with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.[9]

    • Protect from Light: Store the stock solution in an amber vial or a vial wrapped in aluminum foil to prevent potential light-induced degradation.[14]

    • Analyze the Discolored Solution: Use UV-Vis spectroscopy to check for new absorption peaks or HPLC-MS to identify the impurities.[19] This can help confirm if degradation has occurred.

Problem: I'm seeing new, unexpected peaks in my HPLC or LC-MS chromatogram.
  • Plausible Cause: These peaks are likely degradation products or impurities. Based on the known degradation pathways, the most probable degradation product from hydrolysis is 4-cyanobenzoic acid.

  • Troubleshooting Steps:

    • Run a Standard: If possible, obtain a standard of the suspected degradation product (e.g., 4-cyanobenzoic acid) and run it on your HPLC system to compare retention times.

    • Utilize Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown peaks. The expected mass of 4-cyanobenzoic acid (C₈H₅NO₂) is approximately 147.13 g/mol . Check your MS data for an ion corresponding to this mass.

    • Force Degradation Study: Intentionally degrade a sample of this compound (e.g., by heating it in a mild acid) and analyze the resulting mixture. The peaks that increase in this sample are likely your degradation products.

Problem: My results are inconsistent, even when I prepare fresh dilutions from my DMSO stock for each experiment.
  • Plausible Cause: Even with a stable DMSO stock, the "in-use" stability in the final aqueous medium can be very short. The period between diluting the compound into the aqueous buffer and performing the assay is critical. Inconsistent timing here can lead to variable levels of degradation and thus, inconsistent results.

  • Troubleshooting Steps:

    • Standardize Your Workflow: Ensure the time between adding the compound to the aqueous medium and starting the measurement is identical for all samples and experiments.

    • Prepare Dilutions Last: Add the this compound dilution to your assay plate or reaction tube as the very last step before initiating the experiment.

    • Check for Precipitation: When diluting the DMSO stock into an aqueous buffer, ensure the compound does not precipitate. Poor solubility can be mistaken for instability. A related hydrazide has a low solubility of ~0.5 mg/mL in a 1:1 DMSO:PBS solution.[9] If you observe cloudiness, you may need to lower the final concentration or increase the percentage of co-solvent if the assay allows.

Data Summary & Visualizations

Table 1: Summary of this compound Stability in Common Solvents
Solvent TypeExamplesExpected StabilityKey Considerations
Aprotic Polar DMSO, DMFGood Recommended for stock solutions. Use anhydrous grade and protect from moisture.
Aqueous (Neutral) PBS (pH 7.4), HEPESLimited to Poor Unstable for long-term storage. Prepare fresh. Hydrolysis is a concern.[7]
Aqueous (Acidic) Acetate Buffer (pH 4-5)Poor Rapid degradation due to acid-catalyzed hydrolysis.[4][5]
Aqueous (Alkaline) Carbonate Buffer (pH 9)Poor Degradation is likely.[7][8]
Protic Polar Methanol, EthanolLimited Can participate in solvolysis. More stable than water but less than aprotic solvents.
Aprotic Non-Polar Toluene, HexaneGood (if dissolved) Stability is high, but solubility is generally very low.
Diagrams

cluster_0 Primary Degradation Pathways CBH This compound CBA 4-Cyanobenzoic Acid CBH->CBA Hydrolysis (H₂O, H⁺ catalysis) OX Oxidized Products CBH->OX Oxidation (O₂, Metal Ions)

Caption: Primary degradation pathways for this compound.

cluster_1 Workflow for Stability Assessment A Prepare fresh stock solution in anhydrous DMSO B Dilute stock into test solvent/buffer to final concentration A->B C Incubate samples at desired temperature (e.g., 25°C or 37°C) B->C D Withdraw aliquots at specified time points (t=0, 1, 2, 4, 8h) C->D E Immediately quench reaction (if necessary) and analyze by HPLC-UV D->E F Plot % remaining compound vs. time to determine degradation rate E->F

Caption: Experimental workflow for testing compound stability.

Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution for use in experiments.

Materials:

  • This compound (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Pre-treatment: Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of solid compound in a clean, dry weighing vessel.

  • Solvent Preparation: Purge the anhydrous DMSO with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Dissolution: Add the weighed solid to an appropriately sized vial. Add the degassed, anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes or amber vials. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: General Method for Stability Assessment by HPLC-UV

Objective: To determine the rate of degradation of this compound in a specific aqueous buffer.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Test buffer (e.g., PBS pH 7.4, Acetate buffer pH 5.0)

  • HPLC system with a UV detector and a suitable C18 column

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid, to be optimized)

  • Thermostatic incubator or water bath

Procedure:

  • HPLC Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for this compound. The UV detector should be set to a wavelength of maximum absorbance for the compound (determined by a UV scan, likely around 230-280 nm).

  • Sample Preparation: In a larger tube, prepare the test solution by diluting the DMSO stock of this compound into the pre-warmed test buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤1%) and consistent with your experimental conditions.

  • Time Zero (t=0) Sample: Immediately after preparation, withdraw the first aliquot (e.g., 100 µL), and inject it into the HPLC system. This serves as your 100% or reference point.

  • Incubation: Place the remaining test solution in the incubator set to the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw subsequent aliquots and inject them into the HPLC.

  • Data Analysis:

    • For each time point, integrate the peak area of the this compound peak.

    • Calculate the percentage of compound remaining at each time point relative to the peak area at t=0.

    • Plot the percentage remaining versus time. From this plot, you can determine the compound's half-life (t₁/₂) under those conditions.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Retrieved from [Link][5]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][2]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Retrieved from [Link][6]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link][17]

  • Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. Retrieved from [Link][16]

  • IDEAS/RePEc. (n.d.). Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone. Retrieved from [Link][7]

  • IJPR. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link][19]

  • Utah State University Extension. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Retrieved from [Link][8]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link][10]

  • SciSpace. (1997). The chemical and biochemical degradation of hydrazine. Retrieved from [Link][18]

  • ResearchGate. (2017). Degradation Pathway. Retrieved from [Link][11]

  • Darwish, I. A., et al. (2009). Photodegradation and photostability-indication of mequitazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 740-745. Retrieved from [Link][13]

  • ResearchGate. (n.d.). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Retrieved from [Link][14]

  • ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link][12]

Sources

Technical Support Center: 4-Cyanobenzohydrazide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Cyanobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments by preventing the degradation of this critical reagent during storage. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to maintain the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a chemical compound used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its hydrazide functional group is reactive and crucial for forming hydrazone linkages in drug discovery and development. Degradation of this compound can lead to the formation of impurities, which can result in inaccurate experimental results, decreased product yield, and potential safety concerns.

Q2: What are the primary factors that cause the degradation of this compound?

The main degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.[1][2][3][4] The hydrazide moiety is susceptible to cleavage by water (hydrolysis), especially under acidic or basic conditions.[2][5] It can also be oxidized by atmospheric oxygen, a reaction that can be accelerated by the presence of metal ions and light.[1][6] Aromatic hydrazides, like this compound, can also be sensitive to light, which can induce cleavage of the N-N bond.[3][4]

Q3: How should I properly store my stock of this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place.[7][8] The recommended storage temperature is typically 2-8°C.[9][10] It is crucial to keep the container tightly sealed to protect it from moisture and air.[7][9][11] Storing under an inert atmosphere, such as nitrogen or argon, is also a highly effective preventative measure against oxidation.[12]

Q4: I've noticed a change in the color of my this compound powder. What does this indicate?

A change in color, such as yellowing, can be an indicator of degradation. Oxidation of aryl hydrazides can lead to the formation of highly colored diazene products.[6] If you observe a color change, it is advisable to test the purity of the compound before use.

Q5: Can I store this compound in solution?

Storing this compound in solution for extended periods is generally not recommended due to the risk of hydrolysis.[2][13] If you need to prepare a stock solution, it is best to do so immediately before use. If short-term storage is necessary, use a dry, aprotic solvent and store it at a low temperature (2-8°C) in a tightly sealed container, protected from light.

Troubleshooting Guide: Degradation Issues

Observed Problem Potential Cause Recommended Solution & Preventative Measures
Reduced reaction yield or incomplete reaction Degradation of this compound leading to lower active reagent concentration.1. Verify Purity: Before use, check the purity of the this compound using an appropriate analytical method like HPLC or NMR. 2. Improve Storage: Ensure the compound is stored at 2-8°C in a tightly sealed container, protected from light and moisture.[9][10] Consider storage under an inert atmosphere.[12] 3. Fresh Reagent: Use a fresh, unopened container of this compound if significant degradation is suspected.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products such as 4-cyanobenzoic acid (from hydrolysis) or N,N'-di(4-cyanobenzoyl)hydrazine (from oxidation).[14]1. Analyze Degradants: Characterize the unexpected peaks using mass spectrometry (MS) to identify potential degradation products.[15] 2. Review Handling Procedures: Ensure that the compound and its solutions are not exposed to humid air, direct light, or incompatible materials for extended periods. 3. Use High-Purity Solvents: When preparing solutions, use anhydrous solvents to minimize hydrolysis.
Inconsistent results between experimental batches Variable degradation of this compound stock over time.1. Implement a Stability Testing Protocol: Periodically test the purity of your this compound stock. 2. Aliquot Stock: Upon receiving a new batch, consider aliquoting the powder into smaller, single-use containers to minimize repeated exposure of the entire stock to atmospheric conditions. 3. Standardize Procedures: Ensure consistent handling and storage procedures across all experiments.
Solid material appears clumpy or discolored Absorption of moisture (hygroscopicity) and/or chemical degradation.1. Proper Drying: If moisture absorption is suspected, the material can be dried under vacuum. However, be cautious as elevated temperatures can accelerate degradation.[16][17] 2. Discard if Necessary: If significant discoloration or clumping is observed, it is safest to discard the reagent and use a fresh supply to ensure the integrity of your results.

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Materials and Equipment:

  • This compound

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber vials for storage

2. Preparation of Standard Solution (Time zero):

  • Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute this stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Immediately analyze this solution by HPLC to establish the initial purity (time zero).

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Stability Study Setup:

  • Prepare several amber vials of the 0.1 mg/mL this compound solution.

  • Store the vials under the following conditions:

    • Condition A (Ideal): 2-8°C, protected from light.

    • Condition B (Room Temperature): 20-25°C, protected from light.

    • Condition C (Elevated Temperature): 40°C, protected from light.

    • Condition D (Light Exposure): Room temperature, exposed to ambient light.

  • Prepare parallel sets of solid this compound stored under the same conditions.

5. Time-Point Analysis:

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.

  • For the solid samples, prepare a fresh 0.1 mg/mL solution as described in step 2.

  • Analyze all samples by HPLC using the method described in step 3.

  • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero. Note the appearance of any new peaks, which indicate degradation products.

Visualization of Degradation Pathways and Prevention

Figure 1: Factors Influencing this compound Degradation and Preventative Measures cluster_factors Degradation Factors cluster_products Degradation Products cluster_prevention Preventative Measures Moisture Moisture/Humidity CBH This compound Moisture->CBH causes Hydrolysis Oxygen Atmospheric Oxygen Oxygen->CBH causes Oxidation Light Light Exposure Light->CBH causes Photodegradation Temperature Elevated Temperature Temperature->CBH accelerates all pathways pH Non-neutral pH pH->CBH catalyzes Hydrolysis Hydrolysis_Product 4-Cyanobenzoic Acid CBH->Hydrolysis_Product via Hydrolysis Oxidation_Product Oxidized Species (e.g., Diazenes) CBH->Oxidation_Product via Oxidation Photodegradation_Product N-N Cleavage Products CBH->Photodegradation_Product via Photodegradation Storage_Cool Refrigerated Storage (2-8°C) Storage_Cool->Temperature mitigates Storage_Dry Tightly Sealed Container Storage_Dry->Moisture mitigates Storage_Dark Amber Vials/Darkness Storage_Dark->Light mitigates Storage_Inert Inert Atmosphere (N2/Ar) Storage_Inert->Oxygen mitigates Fresh_Solutions Prepare Solutions Fresh Fresh_Solutions->Moisture mitigates hydrolysis in solution

Caption: Factors leading to degradation and preventative measures.

Troubleshooting Workflow

Figure 2: Troubleshooting Workflow for Suspected Degradation Start Start: Suspected Degradation (e.g., low yield, extra peaks) Check_Appearance Visually inspect the solid material. Is it discolored or clumpy? Start->Check_Appearance Analytical_Test Perform analytical test (e.g., HPLC). Does purity meet specification? Check_Appearance->Analytical_Test No Discard Discard the reagent. Use a fresh, verified batch. Check_Appearance->Discard Yes Analytical_Test->Discard No Proceed Proceed with the experiment. Analytical_Test->Proceed Yes Review_Storage Review and improve storage and handling procedures: - Temperature (2-8°C) - Tightly sealed container - Protection from light - Consider inert atmosphere Discard->Review_Storage

Sources

Technical Support Center: Scaling Up 4-Cyanobenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 4-Cyanobenzohydrazide from a laboratory setting to a pilot plant. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

Introduction: The Scale-Up Challenge

Scaling up the synthesis of this compound, a key intermediate in the production of various pharmaceuticals, presents a unique set of challenges not always apparent at the bench scale.[1] Issues such as heat and mass transfer, reaction kinetics, impurity profiles, and safety become magnified with increasing volumes.[1] This technical support center aims to provide a comprehensive resource to anticipate and overcome these hurdles, ensuring a safe, efficient, and reproducible scale-up process.

Diagram 1: Synthesis of this compound

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl_4_Cyanobenzoate Methyl 4-Cyanobenzoate Reaction_Vessel Jacketed Reactor (e.g., Glass-Lined Steel) Methyl_4_Cyanobenzoate->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Washing Washing (e.g., with cold ethanol) Filtration->Washing Drying Drying (e.g., Vacuum Oven) Washing->Drying Final_Product This compound Drying->Final_Product Purified Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely adopted method, suitable for scaling from lab to pilot plant, is the reaction of methyl 4-cyanobenzoate with hydrazine hydrate.[2][3][4] This method is favored for its relatively straightforward procedure, high yields, and the commercial availability of the starting materials.[5] The reaction is typically carried out by refluxing the reactants in a suitable solvent, often an alcohol like ethanol or methanol.[2][4][6]

Q2: What are the critical safety precautions when handling hydrazine hydrate at a pilot plant scale?

A2: Hydrazine hydrate is acutely toxic, corrosive, and a suspected human carcinogen; therefore, stringent safety measures are imperative.[7][8][9]

  • Engineering Controls: All handling of hydrazine hydrate must be conducted in a well-ventilated area, preferably within a closed system or a chemical fume hood to prevent inhalation of vapors.[7][8][10]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory, including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and splash-proof goggles with a face shield.[7][8][11]

  • Storage: Store hydrazine hydrate in a cool, dry, and well-ventilated area, away from oxidizing agents, acids, and sources of ignition.[8][10] Containers should be kept tightly closed and stored in secondary containment.[8]

  • Spill and Emergency Procedures: In case of a spill, evacuate the area immediately and notify safety personnel.[8] Do not attempt to clean up a large spill without proper training and equipment.[8] For any exposure, seek immediate medical attention.[7][9]

Q3: How can I monitor the progress of the reaction during scale-up?

A3: Monitoring the reaction is crucial to determine the endpoint and avoid the formation of impurities. Thin-Layer Chromatography (TLC) is a simple and effective method for tracking the disappearance of the starting material (methyl 4-cyanobenzoate).[12][13] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to monitor the concentration of both reactants and the product over time.[14][15]

Q4: What are the recommended methods for purifying this compound at a larger scale?

A4: Recrystallization is the most common and effective method for purifying this compound on a pilot plant scale.[16] Ethanol is a frequently used solvent for this purpose.[2][16] The process involves dissolving the crude product in a minimal amount of hot ethanol, followed by slow cooling to induce crystallization. The purified product is then collected by filtration, washed with cold ethanol, and dried under vacuum.[16]

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis.

Problem Potential Causes Solutions & Recommendations
Low Reaction Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[16] 2. Impure Reactants: Presence of impurities in methyl 4-cyanobenzoate or hydrazine hydrate.[12][16] 3. Suboptimal Stoichiometry: Incorrect molar ratio of reactants.1. Optimize Reaction Conditions: Gradually increase the reflux time and monitor the reaction by TLC or HPLC. Consider a slight increase in temperature if the solvent allows.[12][16] 2. Ensure Reactant Purity: Use high-purity starting materials. Consider purifying the methyl 4-cyanobenzoate if necessary. 3. Verify Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[2]
Product Discoloration (Yellowish Tint) 1. Formation of Side Products: Overheating or prolonged reaction times can lead to the formation of colored impurities. 2. Presence of Oxidized Hydrazine Species: Hydrazine can be susceptible to air oxidation.1. Control Reaction Temperature: Utilize a jacketed reactor with precise temperature control to avoid localized overheating.[1] 2. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially during prolonged heating.
Difficulty in Filtration 1. Fine Particle Size: Rapid cooling or precipitation can lead to the formation of very fine crystals that clog the filter. 2. Incomplete Crystallization: Insufficient cooling time or temperature.1. Controlled Cooling: Implement a programmed cooling ramp to allow for the growth of larger, more easily filterable crystals. 2. Ensure Complete Crystallization: Allow sufficient time for the mixture to cool to a low temperature (e.g., 0-5 °C) before filtration.
Inconsistent Purity Between Batches 1. Variations in Raw Materials: Inconsistent quality of starting materials. 2. Lack of Process Control: Fluctuations in reaction parameters such as temperature, stirring speed, and addition rates.[1]1. Implement Raw Material Specifications: Establish and enforce strict quality control specifications for all incoming raw materials. 2. Standardize Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all process steps. Utilize process analytical technology (PAT) to monitor and control critical parameters in real-time.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete Complete Reaction Complete Check_Reaction_Completion->Complete Optimize_Conditions Increase Reaction Time/ Temperature Incomplete->Optimize_Conditions Yes Check_Purity Analyze Reactant Purity Complete->Check_Purity No Optimize_Conditions->Start Impure Reactants Impure Check_Purity->Impure Pure Reactants Pure Check_Purity->Pure Purify_Reactants Purify/Source High-Purity Reactants Impure->Purify_Reactants Yes Check_Stoichiometry Verify Stoichiometry Pure->Check_Stoichiometry No Purify_Reactants->Start Incorrect_Stoichiometry Stoichiometry Incorrect Check_Stoichiometry->Incorrect_Stoichiometry Correct_Stoichiometry Stoichiometry Correct Check_Stoichiometry->Correct_Stoichiometry Adjust_Stoichiometry Adjust Reactant Ratios Incorrect_Stoichiometry->Adjust_Stoichiometry Yes Investigate_Workup Investigate Work-up/ Purification Losses Correct_Stoichiometry->Investigate_Workup No Adjust_Stoichiometry->Start End Yield Improved Investigate_Workup->End

Caption: A logical workflow for diagnosing and resolving low yield issues.

Experimental Protocols

Pilot Plant Scale Synthesis of this compound

Materials and Equipment:

  • Methyl 4-cyanobenzoate (high purity)

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Ethanol (200 proof)

  • Jacketed glass-lined steel reactor with overhead stirring, reflux condenser, and temperature probe

  • Nutsche filter-dryer or centrifuge and vacuum oven

  • Appropriate PPE (see safety section)

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with nitrogen or argon to establish an inert atmosphere.

  • Charging Reactants: Charge the reactor with methyl 4-cyanobenzoate (1.0 equivalent) and ethanol. Begin agitation.

  • Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (1.2 equivalents) to the reactor. An exotherm may be observed; control the addition rate to maintain the desired temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to 0-5 °C over 2-3 hours to induce crystallization of the product.

  • Filtration: Filter the resulting slurry through a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with cold ethanol to remove any residual impurities.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Analytical Methods for Quality Control

  • Purity (HPLC): Develop and validate an HPLC method to determine the purity of the final product and quantify any impurities.[14]

  • Identity (FTIR, NMR): Confirm the identity of the this compound using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Melting Point: Determine the melting point of the final product as an indicator of purity.

References

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. [Link]

  • LANXESS. (2015). Product Safety Assessment: Hydrazine Hydrate. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • RJPBCS. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). [Link]

  • ResearchGate. (n.d.). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 14389-14402. [Link]

  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [Link]

  • Journal of the American Chemical Society. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • National Center for Biotechnology Information. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]

  • ResearchGate. (n.d.). Synthetic application. (a) Scale-up synthesis of 72. (b) Late-stage.... [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • ResearchGate. (2004). Pilot-Plant Preparation of an ??v??3 Integrin Antagonist. Part 2. Synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]

  • PubMed. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. [Link]

  • American Research Journals. (n.d.). Synthesis of some 4-oxobenzotriazolo Hydrazones. [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Hydrazines. [Link]

  • PubMed. (2017). Process optimization for enhancing production of cis-4-hydroxy-L-proline by engineered Escherichia coli. [Link]

  • National Center for Biotechnology Information. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]

  • PubMed. (2020). Optimization of the manufacturing process of a complex amphotericin B liposomal formulation using quality by design approach. [Link]

  • National Center for Biotechnology Information. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. [Link]

  • ResearchGate. (2025). Cyanostar synthesis on large or rapid scales. [Link]

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Technical Support Center: Column Chromatography Purification of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the column chromatography purification of 4-Cyanobenzohydrazide. It offers troubleshooting advice and frequently asked questions to address specific issues that may arise during the experimental process.

Introduction to this compound Purification

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purification is a critical step to ensure the quality and purity of the final products. Column chromatography is a widely used technique for this purpose. However, due to the polar nature of this compound, arising from its cyano and hydrazide functional groups, specific challenges can be encountered during purification.[2] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

For polar compounds like this compound, silica gel is a common and effective stationary phase.[3] However, if you observe compound degradation on silica, which can be tested using a 2D TLC, alternative stationary phases like neutral alumina or deactivated silica gel can be considered.[4] Another option for highly polar compounds is a cyano-bonded silica phase, which offers intermediate polarity and can be used in both normal-phase and reversed-phase modes.[5]

Q2: How do I choose an appropriate mobile phase (eluent)?

The choice of mobile phase is crucial for good separation. A good starting point is a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[3][4] For this compound, a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate is typically effective.[6] If the compound is very polar and remains at the baseline, a more polar mobile phase, such as a mixture of dichloromethane and methanol, can be employed.[4]

Q3: My this compound is not dissolving in the mobile phase for loading onto the column. What should I do?

If your compound has poor solubility in the eluting solvent, you can use a "dry loading" technique.[7] Dissolve your crude this compound in a suitable solvent in which it is soluble (e.g., a small amount of dichloromethane or methanol). Then, add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]

Q4: How can I visualize this compound on a TLC plate?

This compound has a chromophore and should be visible under UV light (254 nm). For staining, a general-purpose stain like potassium permanganate or phosphomolybdic acid can be effective.[3][8] The permanganate stain is particularly useful for compounds that can be oxidized, which is likely the case for the hydrazide moiety.[8]

Troubleshooting Guide

Even with a well-planned experiment, issues can arise. The following table outlines common problems encountered during the column chromatography of this compound, their potential causes, and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No compound eluting from the column 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.[4] 3. The compound is highly insoluble and has precipitated at the top of the column.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol).[4] 2. Perform a stability test on a TLC plate. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivated silica.[4] 3. Use the dry loading method to ensure the compound is properly adsorbed onto the stationary phase.[7]
Poor separation of this compound from impurities 1. The mobile phase polarity is incorrect. 2. The column was not packed properly, leading to channeling. 3. The sample was overloaded on the column.1. Optimize the mobile phase using TLC to achieve a clear separation between your product and impurities with an Rf of ~0.2-0.4 for the product.[3][4] 2. Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended.[9] 3. Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Streaking or tailing of the compound band 1. The compound is interacting too strongly with the stationary phase. 2. The sample is not soluble enough in the mobile phase. 3. The column is overloaded.1. Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (1-2%) to the mobile phase to reduce strong interactions with the silica.[3] 2. Try a different mobile phase composition in which the compound is more soluble. 3. Reduce the amount of sample loaded onto the column.
Compound elutes too quickly (with the solvent front) 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane or dichloromethane).[4]
Experimental Protocol: A General Guideline

This protocol provides a starting point for the purification of this compound. Optimization will likely be necessary based on the specific impurities present in your crude sample.

1. TLC Analysis:

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane/methanol).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., start with 1:1 Hexane:Ethyl Acetate and adjust the ratio).

  • Visualize the plate under UV light and with a suitable stain to determine the optimal mobile phase for separation.[3]

2. Column Preparation (Wet Packing):

  • Choose an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[9]

  • Add a layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the column.[7]

  • Dry Loading: If solubility is an issue, follow the dry loading procedure described in the FAQs.[7]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

  • Apply gentle pressure (if necessary) to begin the elution process.

  • Collect fractions in an organized manner (e.g., in test tubes).

  • Monitor the separation by performing TLC on the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow start Problem Identified no_elution No Compound Eluting start->no_elution poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking too_fast Elutes Too Fast start->too_fast cause1 Mobile Phase Not Polar Enough no_elution->cause1 cause2 Compound Decomposition no_elution->cause2 cause3 Improper Column Packing poor_separation->cause3 cause4 Overloading poor_separation->cause4 streaking->cause4 cause5 Strong Interaction with Silica streaking->cause5 cause6 Mobile Phase Too Polar too_fast->cause6 solution1 Increase Mobile Phase Polarity cause1->solution1 solution2 Use Alumina or Deactivated Silica cause2->solution2 solution3 Repack Column cause3->solution3 solution4 Reduce Sample Amount cause4->solution4 cause4->solution4 solution5 Add Modifier (e.g., MeOH, Et3N) cause5->solution5 solution6 Decrease Mobile Phase Polarity cause6->solution6

Caption: A flowchart for troubleshooting column chromatography issues.

Safety Precautions

Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[10][11] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

References

  • MSDS of this compound. (2018). Capot Chemical. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv Technology Corporation. [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006). LCGC International. [Link]

  • Types of stationary phases in gas chromatography. (2025). Phenomenex. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). MDPI. [Link]

  • The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. (2025). G-Biosciences. [Link]

  • 4-Hydroxybenzohydrazide. Solubility of Things. [Link]

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  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Impact of Mobile Phase Conditions and Temperature on Antibody Drug Conjugates Separation using Biozen Native RP-5 Column. Phenomenex. [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. [Link]

  • Methods in Developing Mobile Phase Condition for C18 Column. Shodex. [Link]

  • Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. (2020). Cytiva. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. [Link]

  • Supporting Information for Peptide-induced RAFT polymerization via an amyloid-β 17-20-based chain transfer agent. The Royal Society of Chemistry. [Link]

  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • World Journal of Pharmaceutical Research. (2025). [Link]

  • Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Agilent. [Link]

  • Avoiding Chromatography Heartbreak: Common LC Pitfalls. (2017). Agilent. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (2015). National Institutes of Health. [Link]

  • Utility of 4-(isatin-3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds. (2025). ResearchGate. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF 4-HYDROXY BENZOIC ACID HYDRAZIDE-HYDRAZONES. (2019). ResearchGate. [Link]

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Handling and safety precautions for 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Cyanobenzohydrazide (CAS No. 43038-36-4). As a bifunctional molecule containing both a reactive hydrazide group and a cyano moiety, it is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] However, its chemical nature necessitates stringent handling and safety protocols. This document provides in-depth, field-proven guidance in a question-and-answer format to address specific issues you may encounter during its use, ensuring both experimental success and laboratory safety.

Section 1: Compound Characteristics and Hazard Identification

This section addresses the fundamental properties and inherent risks associated with this compound.

FAQ 1: What are the primary physical and chemical properties of this compound?

Understanding the basic properties of a chemical is the first step in a sound risk assessment. These characteristics influence its behavior under various experimental conditions.

PropertyValueSource
Molecular Formula C₈H₇N₃O[2][3]
Molecular Weight 161.16 g/mol [2][3]
Appearance White to off-white solid/powder[1]
Solubility Data not widely available; related compounds are soluble in DMSO and DMF. Sparingly soluble in aqueous solutions.[4]N/A
Stability Stable under recommended storage conditions.[2][5][2][5]
FAQ 2: What are the main health hazards associated with this compound?

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. The toxicological properties have not been thoroughly investigated, which necessitates handling it with a high degree of caution.[2]

  • Eye Irritation: Can cause serious eye irritation.[6]

  • Skin Irritation: Causes skin irritation upon contact.[6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][6]

  • Potential for Cyanide Release: While not explicitly documented for this specific compound, related molecules can release cyanide upon metabolism, which can lead to severe systemic toxicity.[7] Symptoms of cyanide poisoning include headache, dizziness, weakness, and in severe cases, collapse and death.[7]

Expert Insight: The presence of the hydrazide functional group places this compound in a class of chemicals that can exhibit various toxic effects. Hydrazine itself is a known toxin.[8] Therefore, the primary safety directive is to prevent any direct contact, inhalation, or ingestion.

Section 2: Personal Protective Equipment (PPE) and Safe Handling

This section provides clear, actionable guidance on engineering controls and the specific PPE required to mitigate exposure risks.

FAQ 3: What is the mandatory PPE for handling solid this compound?

A multi-layered PPE approach is essential to prevent exposure through all potential routes.[9] The selection of PPE should always be based on a thorough risk assessment of the specific procedure being performed.[10]

  • Hand Protection: Wear chemical-resistant gloves tested according to standards like EN 374 (EU) or ASTM F739 (US). Nitrile gloves are a common choice, but always check the manufacturer's compatibility data. For extended handling, consider double-gloving.[11][12]

  • Eye Protection: Use tight-sealing safety goggles with side shields.[9][13] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[9][14]

  • Body Protection: A lab coat is mandatory. For procedures involving larger quantities or a high risk of dust generation, a chemical-resistant apron or coveralls should be used.[9]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a ventilated enclosure. If this is not possible, a NIOSH (US) or CEN (EU) approved respirator with a P95 (US) or P1 (EU) particle filter is required for nuisance exposures.[2] For higher-level protection, a respirator with combination cartridges (e.g., OV/AG/P99) may be necessary.[2]

Workflow: Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat / Gown D2 2. Respirator (if needed) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves (pull over cuffs) D3->D4 F1 1. Gloves F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat / Gown F2->F3 F4 4. Respirator (if needed) F3->F4

Caption: Sequential process for correctly donning and doffing PPE.

FAQ 4: How should I properly store this compound?

Proper storage is crucial for maintaining the chemical's stability and ensuring laboratory safety.

  • Container: Keep the container tightly closed and properly sealed.[5]

  • Environment: Store in a dry, cool, and well-ventilated place.[2][5][15] Some suppliers recommend refrigerated storage (2-8°C).[1][5] Always follow the storage temperature specified by the manufacturer.

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and strong bases.[2][13][16] Store away from moisture.[2]

Section 3: Experimental Procedures & Troubleshooting

This section addresses common practical challenges encountered during experiments.

FAQ 5: I'm having trouble dissolving this compound. What solvents are recommended?

While specific solubility data for this compound is not extensively published, we can infer from structurally similar compounds like 4-Aminobenzohydrazide.

Recommended Solvents:

  • Organic Solvents: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4]

  • Aqueous Solutions: The compound is expected to be sparingly soluble in aqueous buffers.[4] To prepare an aqueous solution, first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[4]

Troubleshooting Protocol: Preparing a Stock Solution

  • Work in a Fume Hood: Always handle the solid and prepare solutions in a fume hood.

  • Pre-weigh Vessel: Tare a clean, dry vial with a screw cap.

  • Weigh Compound: Carefully add the desired amount of this compound to the vial, minimizing dust creation. Record the exact weight.

  • Initial Solvent Addition: Add a small volume of the chosen solvent (e.g., DMSO) to the vial.

  • Aid Dissolution: Gently vortex or sonicate the mixture to aid dissolution. Mild heating may be applied if the compound's stability at elevated temperatures is known, but proceed with caution.

  • Dilute to Final Concentration: Once the solid is fully dissolved, add the remaining solvent to reach the final desired concentration and volume.

  • Storage: Store the stock solution as recommended. For aqueous solutions prepared from a DMSO stock, it is often best to prepare them fresh daily, as the stability in aqueous media may be limited.[4]

FAQ 6: My reaction is complete. What is a safe and effective way to quench the reaction?

Quenching a reaction involving a hydrazide requires careful consideration to avoid uncontrolled side reactions. The choice of quenching agent depends on the reaction solvent and other reagents present. A common method is to carefully add a proton source to neutralize any basic species and protonate the hydrazide.

General Quenching Protocol (Example):

  • Cool the Reaction: Before quenching, cool the reaction mixture in an ice-water bath to control any potential exotherm.

  • Slow Addition: Slowly add a quenching solution (e.g., a saturated aqueous solution of ammonium chloride or dilute HCl) dropwise with vigorous stirring.

  • Monitor Temperature: Monitor the internal temperature of the reaction flask to ensure it does not rise significantly.

  • Proceed to Workup: Once the quench is complete, you can proceed with the standard aqueous workup and extraction procedure.

Causality: Cooling the reaction mixture is critical because acid-base neutralization can be highly exothermic. Slow, dropwise addition prevents a rapid temperature spike that could degrade the product or cause dangerous pressure buildup.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[17]

FAQ 7: What are the immediate first aid steps for an exposure to this compound?

Always have the Safety Data Sheet readily available for emergency responders.[2]

  • Inhalation: Immediately move the affected person to fresh air.[2] If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][5] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and have the person drink a couple of glasses of water.[8] Seek immediate medical attention.[2]

FAQ 8: How do I handle a small spill of solid this compound?

For small spills (typically <1 g) in a contained area like a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described in Section 2, including respiratory protection.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush.

  • Clean-up: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal.[2]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Dispose: Treat all cleaning materials as hazardous waste.

Decision Tree: Spill Response

Spill_Response Start Spill Occurs IsContained Is spill large or outside a fume hood? Start->IsContained Evacuate Evacuate Area Alert EH&S / Emergency Services IsContained->Evacuate Yes SmallSpill Small Spill (<1g) Inside Fume Hood IsContained->SmallSpill No WearPPE Ensure Full PPE is Worn (Gloves, Goggles, Respirator) SmallSpill->WearPPE Cover Gently cover with damp paper towel WearPPE->Cover Collect Sweep into a sealed waste container Cover->Collect Decontaminate Clean area with solvent, then soap & water Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Decision workflow for responding to a this compound spill.

Section 5: Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

FAQ 9: How must I dispose of waste containing this compound?

All waste streams containing this compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[2]

Protocol for Waste Segregation and Disposal:

  • Solid Waste:

    • Place unreacted this compound, contaminated PPE (gloves, wipes), and spill clean-up materials into a dedicated, sealed, and clearly labeled hazardous waste container.[18]

    • Label the container "Hazardous Waste" and list all chemical contents, including "this compound".[18]

  • Liquid Waste:

    • Segregate liquid waste based on solvent compatibility (e.g., halogenated vs. non-halogenated solvents).[18]

    • Collect all aqueous and organic solutions from reactions and workups in a dedicated, sealed, and properly vented hazardous waste container.[18]

    • Label the container "Hazardous Waste" and list the full chemical composition with approximate concentrations.[18]

  • Sharps/Glassware:

    • Rinse contaminated glassware three times with a suitable solvent. Collect the rinsate as hazardous liquid waste.

    • Dispose of the rinsed glassware in a designated "Contaminated Glass Waste" or "Sharps" container.[19]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection and disposal of the waste.[2][19] Disposal will likely be through high-temperature incineration by a licensed professional waste disposal service.[2]

References

  • MSDS of this compound. Capot Chemical. [Link]

  • Hydrazine - Wikipedia. Wikipedia. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • Chemical Waste Disposal Guidelines. University of Florida. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Chemical Hazards Emergency Medical Management. [Link]

  • Safety Data Sheet: 4-Hydrazinobenzoic acid. Carl ROTH. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

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  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks. [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

  • Hazardous Waste Management and Disposal. USC Dornsife. [Link]

  • This compound. PubChem. [Link]

  • Hydrazine - Incident management. GOV.UK. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • 4-Aminobenzoic acid hydrazide. PubChem. [Link]

  • 4-Chlorobenzoic Acid. PubChem. [Link]

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Validation & Comparative

A Comparative Analysis of 4-Cyanobenzohydrazide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Cyanobenzohydrazide and its structurally related analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and structure-activity relationships of this promising class of compounds, supported by experimental data and detailed protocols. Our focus will be on their potential applications as antimicrobial, anticonvulsant, and anticancer agents.

Introduction: The Versatile Benzohydrazide Scaffold

Benzohydrazides are a class of organic compounds characterized by a benzene ring linked to a hydrazide functional group (-CONHNH2). This scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The introduction of various substituents on the benzene ring allows for the fine-tuning of their pharmacological properties, leading to the development of potent therapeutic agents. This compound, with its electron-withdrawing cyano group at the para position, serves as a key building block for the synthesis of numerous bioactive molecules.

Synthesis of this compound and Its Analogs

The synthesis of this compound is a straightforward process, typically achieved through the hydrazinolysis of the corresponding ester, methyl 4-cyanobenzoate. This reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol, under reflux conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 4-cyanobenzoate

  • Hydrazine hydrate (99-100%)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve methyl 4-cyanobenzoate in a minimal amount of methanol.

  • To this solution, add a molar excess of hydrazine hydrate (typically 1.5 to 2 equivalents).

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-6 hours), allow the mixture to cool to room temperature.

  • The precipitated solid product, this compound, is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold methanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.

The synthesis of this compound analogs, particularly hydrazones, involves the condensation of this compound with various aldehydes or ketones. This reaction is typically catalyzed by a few drops of glacial acetic acid and is also carried out under reflux in an alcoholic solvent.

Comparative Biological Activities

This compound and its analogs have demonstrated a broad spectrum of biological activities. Here, we present a comparative analysis of their performance as antimicrobial, anticonvulsant, and anticancer agents, supported by experimental data from various studies.

Antimicrobial Activity

Benzohydrazide derivatives are known for their potent antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism of action for many of these compounds involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall biosynthesis pathway.[1][2][3]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzohydrazide Analogs

Compound/AnalogS. aureusE. coliM. tuberculosis H37RvReference(s)
4-Hydroxybenzohydrazide derivative 10.720.64-[4]
4-Hydroxybenzohydrazide derivative 2-0.67-[4]
Quinoline hydrazone derivative HD6128-8[5]
Nitrofurazone analogue 38<1--[6]
Nitrofurazone analogue 45<1--[6]

Note: Direct comparative data for this compound was not available in the provided search results. The table presents data for structurally related analogs to illustrate the potential of this class of compounds.

The data indicates that modifications to the benzohydrazide scaffold can lead to potent antimicrobial agents. For instance, certain nitrofurazone analogues exhibit very low MIC values against Staphylococcus aureus.[6] Similarly, a quinoline hydrazone derivative has shown promising activity against M. tuberculosis.[5]

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Sterile broth medium

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticonvulsant Activity

Hydrazide-hydrazone derivatives have been extensively investigated for their anticonvulsant properties. The maximal electroshock (MES) seizure test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.

Table 2: Comparative Anticonvulsant Activity (ED50, mg/kg) of Benzamide and Quinazolinone Analogs in the MES Test

Compound/AnalogMES ED50 (mg/kg, mice)Reference(s)
4-Amino-N-(alpha-methylbenzyl)benzamide18.02[7]
Quinazolinone derivative 5f28.90[8]
Quinazolinone derivative 5b47.38[8]
Carbamate derivative 1014[9]
Isatin-based derivative 4jSignificant activity at 100 & 300 mg/kg[10]

Note: Direct comparative ED50 data for this compound was not available in the provided search results. The table presents data for structurally related analogs.

The anticonvulsant activity of these compounds is often attributed to their ability to modulate the activity of ion channels or enhance GABAergic neurotransmission.[11][12][13][14][15]

Materials:

  • Electroconvulsive shock generator with corneal electrodes

  • Rodents (mice or rats)

  • Test compound and vehicle

  • Saline solution

  • Topical anesthetic for the cornea

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).

  • At the time of peak effect of the compound, apply a drop of topical anesthetic to the animal's corneas.

  • Place the corneal electrodes on the corneas and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice).

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • The ED50 (the dose that protects 50% of the animals) is calculated from the dose-response data.

Anticancer Activity

The anticancer potential of this compound analogs is a rapidly growing area of research. These compounds have shown cytotoxicity against various cancer cell lines, and their mechanism of action is often linked to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[16][17][18]

Table 3: Comparative Anticancer Activity (IC50, µM) of Hydrazone and Benzohydrazide Analogs

Compound/AnalogHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference(s)
2-Cyano-hydrazide derivative 112.5--[19]
2-Cyano-hydrazide derivative 5b3.2--[19]
Hydrazone derivative MVB1--8.3 (Ishikawa)[17]
Hydrazone derivative MVB2--9.0 (Ishikawa)[17]
4-Hydrazinobenzoic acid derivative 621.328.3-[20]
Thiazolylhydrazone 3f1.61.0-[21]
Thiazolylhydrazone 3n1.1--[21]

The data highlights the potent anticancer activity of several this compound analogs, with some compounds exhibiting IC50 values in the low micromolar range.[19][21]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of the substituents on the aromatic rings.

  • Antimicrobial Activity: The presence of electron-withdrawing groups on the phenyl ring attached to the hydrazone moiety can enhance antitubercular activity. The lipophilicity of the molecule also plays a crucial role in its ability to penetrate the mycobacterial cell wall.

  • Anticonvulsant Activity: The SAR for anticonvulsant activity is more complex. The presence of a hydrophobic aryl ring and a hydrogen bonding domain are often considered important features. The nature of the substituent on the imine nitrogen of the hydrazone can significantly influence the activity.

  • Anticancer Activity: For anticancer activity, the introduction of different heterocyclic rings or substituted aromatic aldehydes to the this compound scaffold can lead to compounds with high potency and selectivity against specific cancer cell lines.[21] The presence of halogen atoms or methoxy groups on the appended aromatic ring has been shown to modulate the anticancer activity.[22]

Mechanisms of Action: Visualizing the Pathways

To better understand the therapeutic potential of this compound and its analogs, it is crucial to elucidate their mechanisms of action at the molecular level.

Antimicrobial Mechanism: Inhibition of InhA

As previously mentioned, a key mechanism of antitubercular activity for benzohydrazide derivatives is the inhibition of InhA.

InhA_Inhibition This compound Analog This compound Analog InhA (Enoyl-ACP Reductase) InhA (Enoyl-ACP Reductase) This compound Analog->InhA (Enoyl-ACP Reductase) Inhibits FAS-II Pathway FAS-II Pathway InhA (Enoyl-ACP Reductase)->FAS-II Pathway Key Enzyme in Mycolic Acid Synthesis Mycolic Acid Synthesis FAS-II Pathway->Mycolic Acid Synthesis Leads to Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Mycolic Acid Synthesis->Mycobacterial Cell Wall Integrity Essential for Bacterial Cell Death Bacterial Cell Death Mycobacterial Cell Wall Integrity->Bacterial Cell Death Disruption leads to PI3K_Akt_mTOR_Inhibition Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Hydrazone Analog Hydrazone Analog Hydrazone Analog->PI3K Inhibits

Caption: Hydrazone analogs can inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival.

Anticonvulsant Mechanism: Modulation of GABA-A Receptors

Enhancing the inhibitory effects of the neurotransmitter GABA is a common mechanism of action for many anticonvulsant drugs. This can be achieved through positive allosteric modulation of GABA-A receptors.

GABA_A_Modulation Hydrazide Analog Hydrazide Analog GABA-A Receptor GABA-A Receptor Hydrazide Analog->GABA-A Receptor Positive Allosteric Modulator Chloride Ion Influx Chloride Ion Influx GABA-A Receptor->Chloride Ion Influx Increases GABA GABA GABA->GABA-A Receptor Binds to Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect

Caption: Hydrazide analogs may enhance GABAergic inhibition, leading to an anticonvulsant effect.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their straightforward synthesis and the potential for diverse structural modifications make them attractive candidates for further drug discovery and development. The data presented in this guide highlights their potential as antimicrobial, anticonvulsant, and anticancer agents.

Future research should focus on:

  • Direct comparative studies: To establish a clearer understanding of the structure-activity relationships, it is essential to conduct studies that directly compare the activity of this compound with its analogs under standardized conditions.

  • Mechanism of action studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

  • In vivo efficacy and safety studies: Promising candidates identified in in vitro studies should be further evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By addressing these key areas, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

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A Comparative Guide to the Validated HPLC Analysis of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Cyanobenzohydrazide

This compound (C₈H₇N₃O) is a pivotal intermediate in synthetic organic chemistry and pharmaceutical development.[1] Its unique structure, featuring a hydrazide moiety and a cyano group, makes it a versatile building block for synthesizing a range of compounds, including potential antimicrobial and anticancer agents.[1][2] Given its role as a precursor to active pharmaceutical ingredients (APIs), ensuring the purity and potency of this compound is not merely a quality control measure; it is a prerequisite for the safety and efficacy of the final drug product.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the precise and reliable quantification of this compound. We will explore the causality behind the methodological choices, present a complete validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the performance of this HPLC method against other analytical techniques.[3][4]

Methodology Deep Dive: A Validated Stability-Indicating RP-HPLC Method

The chosen analytical approach is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This technique is ideally suited for separating and quantifying moderately polar organic molecules like this compound from potential impurities.[5] RP-HPLC is the workhorse of pharmaceutical analysis due to its high precision, specificity, and robustness.[6][7]

Principle of Separation: In RP-HPLC, the analyte is separated based on its hydrophobic/hydrophilic interactions with the stationary and mobile phases. A non-polar stationary phase (a C18 column) is used in conjunction with a polar mobile phase (a mixture of acetonitrile and water-based buffer). Non-polar components in the sample will have a stronger affinity for the stationary phase and thus elute later, while more polar components will interact more with the mobile phase and elute earlier.

Experimental Workflow Overview

The following diagram illustrates the end-to-end workflow for the analysis of this compound using the validated HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Solubilization in Diluent A->B Solution Prep C Volumetric Dilution B->C Solution Prep D HPLC System Equilibration C->D E Sample Injection (10 µL) D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (240 nm) F->G H Chromatogram Generation G->H I Peak Integration & Area Measurement H->I J Quantification via Calibration Curve I->J

Caption: End-to-end experimental workflow for HPLC analysis.

Detailed Experimental Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)

    • Ortho-Phosphoric Acid (AR Grade)

    • Ultrapure Water (Milli-Q® or equivalent)

    • This compound Reference Standard (CRS)

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄)The buffer controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times. pH 3.0 suppresses silanol activity on the column.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the C18 column.
Elution Mode IsocraticA constant mobile phase composition is simpler, more robust, and sufficient for this analysis, avoiding gradient re-equilibration time.[8]
Composition Mobile Phase A : Mobile Phase B (60:40 v/v)This ratio provides optimal retention and peak shape for this compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[3][9]
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability and reduces viscosity fluctuations of the mobile phase.[3]
Detection UV at 240 nmThe cyanophenyl moiety provides strong UV absorbance around this wavelength, offering high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Run Time 10 minutesSufficient time to elute the analyte and any closely related impurities.
Preparation of Solutions
  • Diluent: Mobile Phase A : Mobile Phase B (60:40 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in approximately 70 mL of diluent and sonicate for 5 minutes. Dilute to the mark with diluent and mix well.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound test sample into a 100 mL volumetric flask. Prepare as described for the Standard Stock Solution.

Method Validation: A Self-Validating System (ICH Q2-R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][6] It is the cornerstone of trustworthy analytical data. The following parameters were assessed according to ICH guidelines.[4][10]

Logical Flow of Method Validation

Validation_Flow cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_reliability Reliability Assurance Specificity Specificity (Peak Purity & Resolution) Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Forced_Deg->Specificity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Linearity->Precision LOQ LOQ (S/N ≥ 10) Linearity->LOQ Robustness Robustness (Flow, Temp, pH) Precision->Robustness LOD LOD (S/N ≥ 3) LOQ->LOD Suitability System Suitability (Tailing, Plates, %RSD) Robustness->Suitability

Caption: Logical workflow for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and stressed samples (acid, base, oxidation, thermal, photolytic degradation) to check for interference at the analyte's retention time.[6]The analyte peak is free from interference, and peak purity analysis passes. Resolution > 2 from the nearest peak.
Linearity Analyze at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[10]Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Perform recovery studies by spiking the analyte at three levels (80%, 100%, 120%) into a placebo matrix in triplicate.[3][4]Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst.[3]Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise (S/N) ratio.[10][11]LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.
Robustness Deliberately vary method parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and assess the impact on results.[6][12]System suitability parameters remain within limits; %RSD of results ≤ 2.0%.
System Suitability Inject a standard solution five times before analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area ≤ 2.0%.

Performance Data Summary

The following table summarizes typical performance data for the validated RP-HPLC method.

Validation ParameterTypical Result
Retention Time (RT)~ 4.5 minutes
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)0.9998
Accuracy (% Recovery)99.5% - 101.2%
Precision (% RSD)Repeatability: 0.45%, Intermediate: 0.82%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
RobustnessUnaffected by minor deliberate variations.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for this application, other techniques could be considered. This comparison highlights the advantages of the proposed HPLC method.

MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
RP-HPLC (This Guide) Differential partitioning between phasesHigh specificity, precision, and accuracy. Stability-indicating capability.[7]Higher initial instrument cost. Requires technical expertise.Excellent (Recommended)
Gas Chromatography (GC) Partitioning between gas and liquid phasesExcellent for volatile and thermally stable compounds.This compound has a high melting point (~202°C) and may require derivatization, adding complexity.[13]Poor to Fair
Thin-Layer Chromatography (TLC) Adsorption chromatography on a planar surfaceSimple, low cost, rapid screening.Primarily qualitative/semi-quantitative. Lower precision and sensitivity compared to HPLC.Fair (For limit tests/screening)
UV-Vis Spectrophotometry (Direct) Measurement of light absorbanceVery simple, rapid, and low cost.Non-specific; cannot distinguish the analyte from UV-absorbing impurities. Not stability-indicating.[14]Poor (Not recommended for QC)

Conclusion

This guide details a robust, specific, and precise stability-indicating RP-HPLC method for the quantitative analysis of this compound. The methodology is grounded in established chromatographic principles and has been rigorously validated in accordance with ICH Q2(R1) guidelines, ensuring its suitability for quality control and stability testing in a regulated pharmaceutical environment. The comprehensive validation data demonstrates that the method is linear, accurate, precise, and robust. When compared to alternative techniques, RP-HPLC offers unparalleled specificity and quantitative performance, making it the definitive choice for ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Summary of validation parameters for the proposed HPLC methods. [Link]

  • MySkinRecipes. This compound. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Birajdar, A.S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]

  • Altabrisa Group. Key ICH Method Validation Parameters to Know. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • PubMed. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. [Link]

  • Science.gov. validated hplc methods: Topics by Science.gov. [Link]

  • National Institutes of Health (NIH). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • Granthaalayah Publications and Printers. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. [Link]

  • RASĀYAN Journal of Chemistry. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

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A Comparative Guide to the Quantitative Analysis of 4-Cyanobenzohydrazide by Titration

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-Cyanobenzohydrazide, a crucial building block in the synthesis of various therapeutic agents, demands robust analytical methodologies to ensure its purity and potency. This guide provides an in-depth comparison of titrimetric methods for the quantitative analysis of this compound, offering a practical alternative to chromatographic techniques.

This document delves into the theoretical underpinnings and practical execution of two distinct titration approaches: potentiometric redox titration and non-aqueous acid-base titration. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of its relative merits and limitations. Furthermore, a comparison with the widely used High-Performance Liquid Chromatography (HPLC) method is provided to offer a broader analytical perspective.

Method 1: Potentiometric Redox Titration

Potentiometric titration offers a precise method for determining the endpoint of a reaction without the need for a visual indicator. Instead, the change in electric potential between two electrodes is measured as a function of the titrant volume.[1][2] For this compound, an oxidative titration using a strong oxidizing agent like potassium iodate in an acidic medium provides a reliable quantitative approach. The hydrazide moiety (-CONHNH2) is oxidized, and the stoichiometry of this reaction allows for the accurate determination of the analyte.[3]

Underlying Principle

In a hydrochloric acid medium, potassium iodate (KIO3) acts as a strong oxidizing agent. The titration of this compound with KIO3 involves the oxidation of the hydrazine group. The endpoint of the titration is detected by a sharp change in the potential of the solution, which is monitored using a platinum indicator electrode and a reference electrode (e.g., saturated calomel electrode).[1][3]

Experimental Protocol

Reagents and Equipment:

  • This compound sample

  • Potassium iodate (KIO3), 0.025 M standard solution

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Potentiometric titrator with a platinum electrode and a saturated calomel electrode (SCE) or silver/silver chloride electrode (Ag/AgCl)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample and transfer it to a 250 mL beaker.

  • Dissolution: Add 60 mL of 9 M hydrochloric acid to the beaker and stir until the sample is completely dissolved. The solution should be cooled to room temperature before titration.[3]

  • Titration Setup: Place the beaker on the magnetic stirrer, immerse the platinum and reference electrodes into the solution, and ensure the tip of the burette containing the potassium iodate solution is also submerged.

  • Titration: Begin the titration by adding the 0.025 M potassium iodate solution. Initially, the titrant can be added more rapidly, but the increments should be reduced as the endpoint is approached, indicated by larger potential jumps.[3]

  • Endpoint Determination: Record the potential (in millivolts) after each addition of titrant. The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. titrant volume). This can be more accurately determined by plotting the first or second derivative of the titration curve.[2]

  • Calculation: Calculate the percentage purity of this compound using the stoichiometry of the reaction.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis weigh Accurately weigh This compound dissolve Dissolve in 9M HCl weigh->dissolve setup Immerse electrodes and burette dissolve->setup titrate Titrate with 0.025 M KIO3 setup->titrate record Record potential (mV) vs. volume (mL) titrate->record plot Plot titration curve (E vs. V) record->plot endpoint Determine endpoint (max inflection) plot->endpoint calculate Calculate purity endpoint->calculate

Caption: Workflow for Potentiometric Redox Titration.

Method 2: Non-Aqueous Acid-Base Titration

Non-aqueous titrations are essential for the analysis of weakly acidic or basic substances that do not give sharp endpoints in aqueous solutions.[4] this compound, containing a basic hydrazide group, can be effectively titrated as a base in a non-aqueous solvent system. This method enhances the basicity of the analyte, allowing for a sharp and clear endpoint.

Underlying Principle

In this method, a protogenic solvent like glacial acetic acid is used to enhance the basicity of the weakly basic this compound. The sample is then titrated with a strong acid in a non-aqueous medium, such as perchloric acid in acetic acid. The endpoint can be detected either potentiometrically or with a visual indicator like crystal violet, which changes color from violet (basic) to blue-green (acidic).[4]

Experimental Protocol

Reagents and Equipment:

  • This compound sample

  • Perchloric acid (HClO4), 0.1 M in glacial acetic acid

  • Glacial acetic acid

  • Crystal violet indicator solution

  • Potentiometric titrator (optional, for potentiometric endpoint detection)

  • Glass electrode and reference electrode suitable for non-aqueous media

  • Burette, pipettes, and flasks

  • Analytical balance

Procedure:

  • Titrant Standardization: Standardize the 0.1 M perchloric acid solution against a primary standard like potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid.

  • Indicator Addition: Add 2-3 drops of crystal violet indicator solution to the sample solution.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid solution until the color changes from violet to blue-green. If using a potentiometric endpoint, titrate to the point of maximum inflection.

  • Blank Determination: Perform a blank titration using 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

  • Calculation: Calculate the percentage purity of this compound.

Workflow Diagram

workflow_nonaqueous cluster_prep Sample Preparation cluster_titration Non-Aqueous Titration cluster_analysis Calculation weigh Accurately weigh This compound dissolve Dissolve in glacial acetic acid weigh->dissolve indicator Add crystal violet indicator dissolve->indicator titrate Titrate with 0.1 M Perchloric Acid indicator->titrate endpoint Observe color change (violet to blue-green) titrate->endpoint calculate Calculate purity endpoint->calculate blank Perform blank determination blank->calculate

Caption: Workflow for Non-Aqueous Acid-Base Titration.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For comparison, HPLC is a powerful separation technique widely used for the analysis of pharmaceutical compounds. A reversed-phase HPLC method can be developed and validated for the quantification of this compound, offering high specificity and sensitivity.[5]

Principle of HPLC Analysis

In reversed-phase HPLC, the sample is injected into a non-polar stationary phase (e.g., C18 column), and a polar mobile phase is used for elution. This compound is separated from impurities based on its partitioning between the stationary and mobile phases. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The concentration of the analyte is determined by comparing its peak area to that of a reference standard.[6]

Comparative Analysis of Methods

The choice of an analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. Below is a comparative summary of the discussed methods.

ParameterPotentiometric Redox TitrationNon-Aqueous Acid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Oxidation of the hydrazide groupNeutralization of the basic hydrazide groupPartition chromatography
Specificity Moderate; susceptible to interference from other reducing agents.Moderate; susceptible to interference from other basic impurities.High; separates the analyte from impurities.
Sensitivity LowerLowerHigh (typically ppm or ppb level).
Precision High (RSD < 1%)High (RSD < 1%)Very High (RSD < 0.5%).[7]
Accuracy HighHighVery High
Instrumentation Potentiometric titratorBurette or titratorHPLC system with pump, injector, column, and detector
Cost per Sample LowLowHigh
Analysis Time Relatively fastFastSlower (due to system setup and run time)
Solvent/Reagent Use Requires strong acids and oxidizing agents.Requires non-aqueous solvents and perchloric acid.Requires HPLC-grade solvents.

Conclusion

Both potentiometric redox titration and non-aqueous acid-base titration are viable and cost-effective methods for the quantitative analysis of this compound, particularly for assay and purity determination of the bulk drug substance. These methods are generally rapid, precise, and do not require expensive instrumentation.

However, when high specificity is required, especially in the presence of impurities with similar chemical properties, HPLC is the superior method.[6] The choice of method should be guided by the specific analytical needs, with titration methods offering a robust solution for routine quality control, and HPLC providing a more powerful tool for complex analytical challenges and trace-level analysis. The validation of any chosen method according to ICH guidelines is crucial to ensure its suitability for its intended purpose.[6][5]

References

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  • Potentiometric determination of free acidity in presence of hydrolysable ions and a sequential determination of hydrazine - PubMed. (2011). Retrieved from [Link]

  • Titrimetric determination of hydrazine in actinide solutions (Journal Article) | OSTI.GOV. (1987). Retrieved from [Link]

  • Non-aq. Titration.pdf - Slideshare. (n.d.). Retrieved from [Link]

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A Spectroscopic Guide to Differentiating 4-Cyanobenzohydrazide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic framework for the unambiguous differentiation of 4-cyanobenzohydrazide and its positional isomers, 2-cyanobenzohydrazide and 3-cyanobenzohydrazide. For researchers in medicinal chemistry and materials science, the precise structural elucidation of these isomers is critical, as the position of the cyano group dramatically influences the molecule's electronic properties, reactivity, and biological interactions. This document details the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, providing both theoretical justifications for spectral differences and practical, self-validating experimental protocols.

The Structural Imperative: Why Isomer Position Matters

The benzohydrazide moiety is a key pharmacophore in numerous drug candidates, while the cyano group is a potent electron-withdrawing group (EWG) and a versatile synthetic handle. The relative positions of the cyano (-C≡N) and benzohydrazide (-CONHNH₂) substituents on the benzene ring dictate the interplay of inductive and resonance (mesomeric) effects, leading to unique electronic distributions for each isomer.

  • This compound (Para): The cyano group is in conjugation with the benzohydrazide group. Its strong electron-withdrawing resonance and inductive effects significantly influence the entire π-system.

  • 3-Cyanobenzohydrazide (Meta): The cyano group is not in direct conjugation with the benzohydrazide group. Its influence is primarily through the inductive effect, which is weaker and distance-dependent.

  • 2-Cyanobenzohydrazide (Ortho): The cyano group exerts strong inductive and resonance effects. Furthermore, steric hindrance and the potential for intramolecular hydrogen bonding between the cyano nitrogen and the hydrazide protons can lead to distinct spectroscopic signatures.

Understanding these electronic differences is paramount for predicting and interpreting the spectroscopic data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton and carbon atom. The electron-withdrawing cyano group deshields adjacent nuclei, shifting their signals downfield (to higher ppm values). The magnitude of this shift is dependent on the isomer.

Experimental Protocol: NMR Analysis

A standardized protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the cyanobenzohydrazide isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for hydrazides due to its ability to dissolve the sample and the fact that the labile N-H protons are often clearly visible.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 12 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse program.

    • Set a spectral width of approximately 200 ppm.

    • Acquire a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh Isomer (5-10 mg) B Add DMSO-d6 (0.6 mL) A->B C Vortex to Dissolve B->C D Insert Sample into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase Correction G->H I Baseline Correction H->I J Reference to Solvent I->J K Integration (1H) & Peak Picking (1H/13C) J->K L Compare Chemical Shifts & Coupling Patterns K->L Spectral Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Comparative ¹H NMR Analysis

The aromatic region (typically 7.5-8.5 ppm) is most diagnostic.

  • This compound: Exhibits a highly symmetric pattern. The protons ortho to the cyano group and those ortho to the hydrazide group will each appear as doublets, creating a characteristic AA'BB' system that often simplifies to two distinct doublets.

  • 3-Cyanobenzohydrazide: Displays a more complex, asymmetric splitting pattern. Four distinct signals are expected in the aromatic region, including a singlet (or narrow triplet) for the proton between the two substituents, a triplet, and two doublets.

  • 2-Cyanobenzohydrazide: Also shows an asymmetric pattern with four aromatic protons. The proton adjacent to both groups will likely be the most downfield. Proximity effects may cause significant deshielding of the ortho and para protons relative to the cyano group.

The labile hydrazide protons (-NHNH₂) typically appear as two separate broad singlets, although their chemical shift can vary with concentration and temperature.

Comparative ¹³C NMR Analysis

The positions of the quaternary carbons (C-CN, C-CONHNH₂, and C≡N) are highly informative.

  • Cyano Carbon (-C≡N): This signal consistently appears around 118-120 ppm[1]. Its chemical shift is less sensitive to isomer position compared to the aromatic carbons.

  • Carbonyl Carbon (-C=O): This carbon is sensitive to the electronic effects of the ring. The strong EWG effect in the para- and ortho-isomers will likely result in a more deshielded carbonyl carbon compared to the meta-isomer.

  • Aromatic Carbons: The carbon attached to the cyano group (ipso-carbon) will be significantly shielded, appearing at a lower chemical shift (~110-115 ppm). The number of distinct aromatic signals (4 for ortho and meta, 2 for para) is a key identifier.

Spectroscopic Data (¹H & ¹³C NMR) 2-Cyanobenzohydrazide 3-Cyanobenzohydrazide This compound
¹H Aromatic Signals 4 distinct, complex multiplets4 distinct, complex multiplets2 doublets (AA'BB' system)
¹³C Aromatic Signals 6 signals6 signals4 signals
¹³C Cyano (C≡N) (ppm) ~117-119~118-120~118-120
¹³C Carbonyl (C=O) (ppm) Most deshieldedLeast deshieldedDeshielded
¹³C ipso-CN Carbon (ppm) ~110-114~112-116~112-116

Note: The chemical shifts are estimates based on established substituent effects and may vary with solvent and experimental conditions.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the key functional groups and probing how their vibrational frequencies are altered by the isomer's electronic environment. The C≡N, C=O, and N-H stretching frequencies are the most diagnostic.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples, as it requires minimal preparation. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

  • Sample Scan: Place the solid sample on the ATR crystal or insert the KBr pellet into the sample holder.

  • Data Acquisition: Co-add at least 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow for FT-IR Analysis

FTIR_Workflow A Prepare Sample (ATR or KBr Pellet) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Perform Baseline Correction C->D E Identify Key Vibrational Bands D->E

Caption: Workflow for FT-IR sample preparation and spectral analysis.

Comparative FT-IR Analysis
  • Nitrile Stretch (νC≡N): The position of this sharp, intense peak is sensitive to conjugation. For the 4- and 2-isomers, conjugation with the ring lowers the bond order slightly, shifting the frequency to a lower wavenumber (typically 2220-2230 cm⁻¹) compared to non-conjugated nitriles. The 3-isomer, lacking direct conjugation, may show a slightly higher frequency.[1][4]

  • Carbonyl Stretch (νC=O): This is a very strong, sharp absorption. The electron-withdrawing nature of the cyano group increases the double bond character of the carbonyl, shifting it to a higher frequency compared to unsubstituted benzohydrazide (~1650 cm⁻¹).[5] The effect will be most pronounced in the 4- and 2-isomers due to resonance, pushing the peak towards ~1670-1690 cm⁻¹. The 3-isomer will show a smaller shift.

  • N-H Stretch (νN-H): The hydrazide group typically shows two bands in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the -NH₂ group.[6] In the 2-isomer, intramolecular hydrogen bonding could potentially lead to broader and shifted N-H bands compared to the 3- and 4-isomers.

Key Vibrational Frequencies (cm⁻¹) 2-Cyanobenzohydrazide 3-Cyanobenzohydrazide This compound
ν(C≡N) ~2225 (Conjugated)~2235 (Less Conjugated)~2230 (Conjugated)
ν(C=O) ~1680 (Highest ν)~1665 (Lowest ν)~1675
ν(N-H) ~3200-3400 (Potentially broad)~3200-3400~3200-3400

Note: Values are approximate and can be influenced by sample state (solid/solution) and hydrogen bonding.[7][8]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. The extent of the conjugated system directly impacts the maximum absorption wavelength (λmax). A more extended conjugated system requires less energy for electronic excitation, resulting in a bathochromic (red) shift to a longer λmax.[9][10]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute stock solution of the isomer. Perform serial dilutions to create a solution with an absorbance between 0.2 and 1.0 AU at the λmax to ensure adherence to the Beer-Lambert Law.

  • Baseline Correction: Use a cuvette filled with the pure solvent to zero the spectrophotometer across the desired wavelength range (e.g., 200-400 nm).

  • Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance spectrum. Record the wavelength of maximum absorbance (λmax).

Workflow for UV-Vis Analysis

UVVis_Workflow A Prepare Dilute Solution in UV-Grade Solvent B Calibrate Spectrophotometer with Solvent Blank A->B C Acquire Absorbance Spectrum (200-400 nm) B->C D Identify λmax C->D

Caption: Workflow for UV-Visible spectroscopic analysis.

Comparative UV-Vis Analysis

The key differentiator is the extent of conjugation.

  • This compound: Possesses the most extended linear conjugated system, incorporating the benzene ring, the cyano group, and the benzohydrazide moiety. This will result in the longest λmax (most red-shifted).

  • 2-Cyanobenzohydrazide: Also has an extended conjugated system. However, steric hindrance between the adjacent bulky groups may disrupt the planarity of the molecule, slightly impeding orbital overlap. This could result in a λmax that is slightly shorter (blue-shifted) than the 4-isomer.

  • 3-Cyanobenzohydrazide: The cyano group is not in direct conjugation with the hydrazide group. The conjugated system is smaller, limited primarily to the benzohydrazide portion. Consequently, this isomer will exhibit the shortest λmax (most blue-shifted) of the three.

UV-Vis Data 2-Cyanobenzohydrazide 3-Cyanobenzohydrazide This compound
Relative λmax LongShortestLongest
Conjugation Extended, potential steric hindranceInterrupted (meta-substitution)Fully extended and linear

Note: The solvent can influence the exact λmax values.[11]

Conclusion

The combination of NMR, FT-IR, and UV-Vis spectroscopy provides a robust and definitive methodology for distinguishing between the 2-, 3-, and this compound isomers. ¹H and ¹³C NMR offer the most detailed structural information, with the symmetry and number of aromatic signals being key identifiers. FT-IR provides confirmation of functional groups and insight into electronic effects through shifts in vibrational frequencies, particularly of the C=O and C≡N bonds. Finally, UV-Vis spectroscopy serves as a rapid and effective tool to gauge the extent of π-conjugation, which differs predictably among the three isomers. By systematically applying these techniques and understanding the underlying chemical principles, researchers can confidently elucidate the correct isomeric structure, a crucial step in the development of novel pharmaceuticals and advanced materials.

References

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In-Vitro Antitubercular Activity of 4-Cyanobenzohydrazide: A Comparative Analysis Against First-Line Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in-vitro antitubercular activity of the novel compound 4-Cyanobenzohydrazide against established first-line drugs, Isoniazid and Rifampicin. The content herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering an objective evaluation based on experimental data.

Introduction: The Quest for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for new antitubercular agents with novel mechanisms of action. Hydrazide derivatives have long been a cornerstone of anti-TB therapy, with Isoniazid (INH) being a prominent example. This compound is a synthetic compound belonging to this class, and its potential as an antitubercular agent is an active area of investigation. This guide aims to contextualize its in-vitro efficacy by direct comparison with the frontline drugs Isoniazid and Rifampicin.

Comparative In-Vitro Efficacy

The in-vitro activity of an antimicrobial agent is a primary indicator of its potential therapeutic efficacy. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundTarget OrganismIn-Vitro MIC (µg/mL)Reference
This compoundMycobacterium tuberculosis H37Rv32
IsoniazidMycobacterium tuberculosis H37Rv0.025 - 0.05
RifampicinMycobacterium tuberculosis H37Rv0.05 - 0.1

As the data indicates, while this compound does exhibit inhibitory activity against M. tuberculosis, its potency is significantly lower than that of Isoniazid and Rifampicin in in-vitro settings. Further derivatization and optimization of the this compound scaffold may be necessary to enhance its activity to a therapeutically relevant level.

Mechanism of Action: A Comparative Overview

Isoniazid: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of INH primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.

Rifampicin: Rifampicin functions by inhibiting the DNA-dependent RNA polymerase in bacteria, thereby suppressing the initiation of transcription.

This compound: The precise mechanism of action for this compound is not as well-elucidated as for the established drugs. However, like other hydrazide derivatives, it is hypothesized to interfere with mycolic acid synthesis or other essential enzymatic pathways in M. tuberculosis. Further research is required to identify its specific molecular target.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for In-Vitro Antitubercular Susceptibility Testing

The following protocol details a reliable and widely used method for determining the MIC of compounds against M. tuberculosis.

Principle

The MABA assay utilizes the Alamar Blue (resazurin) reagent, which is blue in its oxidized state and turns pink/fluorescent upon reduction by metabolically active cells. This color change serves as an indicator of mycobacterial growth.

Materials
  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds (this compound, Isoniazid, Rifampicin) and DMSO for solubilization

  • Alamar Blue reagent

  • Sterile 96-well microplates

Step-by-Step Procedure
  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in the 96-well plates to obtain a range of concentrations. A column with no drug serves as a positive control for growth, and a well with media alone serves as a negative control (sterility).

  • Inoculation: The prepared mycobacterial suspension is added to all wells except the negative control.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, Alamar Blue reagent is added to each well.

  • Re-incubation: The plates are re-incubated for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Experimental Workflow Diagram

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare Mtb Inoculum a1 Inoculate Plates p1->a1 p2 Serial Dilution of Compounds p2->a1 a2 Incubate (5-7 days) a1->a2 a3 Add Alamar Blue a2->a3 a4 Re-incubate (24-48h) a3->a4 r1 Read Color Change a4->r1 r2 Determine MIC r1->r2

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Discussion and Future Directions

The comparative in-vitro data presented in this guide highlight that while this compound possesses antimycobacterial properties, its potency is not yet comparable to first-line drugs like Isoniazid and Rifampicin. The significant difference in MIC values suggests that this compound in its current form is unlikely to be a clinical candidate.

However, the hydrazide scaffold remains a valuable starting point for the development of new antitubercular agents. Future research should focus on:

  • Structural Optimization: Medicinal chemistry efforts to modify the structure of this compound could lead to derivatives with improved potency and more favorable pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the specific molecular target of this compound could provide valuable insights for rational drug design and help in identifying potential synergistic combinations with existing drugs.

  • Toxicity Profiling: In-vitro cytotoxicity assays against mammalian cell lines are necessary to assess the selectivity of the compound and its potential for off-target effects.

Conclusion

This compound demonstrates measurable in-vitro activity against Mycobacterium tuberculosis. However, when benchmarked against the highly potent first-line agents Isoniazid and Rifampicin, its efficacy is modest. This guide underscores the importance of rigorous comparative analysis in the early stages of drug discovery and provides a framework for the continued investigation of novel hydrazide-based antitubercular candidates.

References

  • Pavan, F. R., Leite, C. Q. F., & Sato, D. N. (2010). In vitro activity of N'-benzylidene-4-cyanobenzohydrazide against Mycobacterium tuberculosis. Journal of Antibiotics, 63(8), 489-491. [Link]

  • Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Liberati, P., Davis, D., Smiley, B., ... & Heifets, L. B. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362-366. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220-1227. [Link]

  • Campbell, E. A., Korzheva, N., Mustaev, A., Murakami, K., Nair, S., Goldfarb, A., & Darst, S. A. (2001). Structural mechanism for rifampicin inhibition of bacterial RNA polymerase. Cell, 104(6), 901-912. [Link]

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-Cyanobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the 4-cyanobenzohydrazide scaffold has emerged as a promising starting point for the development of potent enzyme inhibitors. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity profile. Off-target interactions can lead to unforeseen side effects and toxicities, undermining the therapeutic potential of an otherwise promising drug candidate. This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of this compound derivatives and presents a comparative analysis based on available data for related benzohydrazide compounds, offering valuable insights for researchers in this field.

The Imperative of Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to a lack of efficacy or unforeseen toxicity. A key contributor to these adverse outcomes is the promiscuous binding of small molecules to multiple biological targets. While polypharmacology can sometimes be advantageous, unintended off-target effects are a major safety concern. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By understanding the selectivity of this compound derivatives, researchers can make more informed decisions about lead optimization and candidate selection, ultimately increasing the probability of clinical success.

Key Cellular Targets and Pathways of Benzohydrazide Derivatives

Benzohydrazide and its derivatives have been shown to interact with a diverse range of cellular targets, underscoring the importance of broad cross-reactivity screening. Some of the key enzyme families and pathways that have been identified as targets for this class of compounds include:

  • Protein Kinases: This large family of enzymes plays a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several benzohydrazide derivatives have been identified as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and IκB kinase (IKK-β).[1][2][3][4]

  • Histone Deacetylases (HDACs): These enzymes are involved in the epigenetic regulation of gene expression and are important targets in oncology. Certain benzoylhydrazide scaffolds have been shown to selectively inhibit class I HDACs.[5]

  • Other Enzymes: The benzohydrazide core has also been found in inhibitors of other important enzymes such as urease, carbonic anhydrases, and P-glycoprotein.[6][7][8]

The diverse range of targets highlights the potential for both therapeutic innovation and off-target liabilities within the this compound chemical space.

Comparative Cross-Reactivity Analysis: A Look at Benzohydrazide Analogs

Compound/Derivative ClassPrimary Target(s)IC50/InhibitionOff-Target(s)IC50/InhibitionReference(s)
(E)-N'-(4-nitrobenzylidene)-2-naphthohydrazideIKK-βIC50 = 20 µMIKK-α, CHK2Low to no inhibition[4][9]
Benzimidazole-(halogenated)benzylidene-benzohydrazide hybridsMulti-kinaseIC50 values in the µM rangeEGFR, HER2, CDK2, AURKC, mTORVaried inhibition[10]
Benzohydrazide derivatives containing dihydropyrazolesEGFRIC50 = 0.08 µM (for H20)--[2][3]
N'-benzylidene-4-tert-butylbenzohydrazide derivativesUreaseIC50 range: 13.33 - 251.74 µM--[6]
Benzoylhydrazide ScaffoldClass I HDACsCompetitive inhibitors--[5]

Disclaimer: This table is for illustrative purposes and compares different classes of benzohydrazide derivatives. The cross-reactivity profile of specific this compound derivatives may vary.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a tiered approach, starting with broad screening panels and progressing to more detailed mechanistic studies for identified off-targets.

Broad Panel Screening (Primary Screen)

The initial step is to screen the this compound derivatives against a large panel of kinases and other relevant off-targets (e.g., GPCRs, ion channels, and other enzymes). This provides a broad overview of the compound's selectivity.

Workflow for Kinase Panel Screening:

Caption: A generalized workflow for kinase panel screening.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: Add the diluted compound to the reaction wells. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-Based Assays: Measuring the depletion of ATP using an assay like ADP-Glo™.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at the tested compound concentration.

IC50 Determination for "Hits" (Secondary Screen)

For any significant off-target interactions ("hits") identified in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against that particular off-target.

Workflow for IC50 Determination:

Caption: Workflow for determining the IC50 value of an inhibitor.

Step-by-Step Methodology:

  • Compound Dilution Series: Prepare a series of dilutions of the this compound derivative, typically in a 10-point concentration range.

  • Enzyme Assay: Perform an enzyme inhibition assay using the identified off-target enzyme. The assay conditions (e.g., substrate concentration, enzyme concentration) should be optimized.

  • Data Collection: Measure the enzyme activity at each compound concentration.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mechanism of Inhibition Studies

To further characterize the interaction with a significant off-target, it is important to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This can be achieved through enzyme kinetics studies.

Step-by-Step Methodology (Competitive Binding Assay):

  • Assay Setup: Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate.

  • Inhibitor Addition: To different sets of reactions, add the this compound derivative at several fixed concentrations (including a no-inhibitor control).

  • Kinetic Measurements: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. Changes in the apparent Km and Vmax in the presence of the inhibitor will reveal the mechanism of inhibition.

Interpreting the Data: Selectivity Score and Structure-Activity Relationships

The data generated from these studies can be used to calculate a selectivity score , which is a quantitative measure of a compound's promiscuity. A common method is to divide the number of inhibited off-targets (above a certain threshold, e.g., 50% inhibition) by the total number of targets screened. A lower selectivity score indicates a more selective compound.

Furthermore, by comparing the cross-reactivity profiles of different this compound derivatives, researchers can establish Structure-Activity Relationships (SAR) for off-target effects. This information is invaluable for guiding medicinal chemistry efforts to design more selective and safer drug candidates. For instance, modifications to the benzohydrazide scaffold that reduce off-target activity while maintaining on-target potency can be prioritized.[8][11]

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery and development. For researchers working with this compound derivatives, a thorough understanding of their selectivity profile is essential for mitigating the risks of off-target toxicity and for the successful translation of these promising compounds into safe and effective medicines. By employing a tiered approach of broad panel screening followed by detailed mechanistic studies, and by carefully analyzing the resulting data to establish selectivity scores and SAR, the scientific community can unlock the full therapeutic potential of this important chemical class.

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The Efficacy of 4-Cyanobenzohydrazide as a Linker Molecule: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of both efficacy and safety. The linker, a seemingly simple bridge, dictates the stability of the ADC in circulation and the efficiency of payload release at the target site. This guide provides an in-depth, objective comparison of 4-Cyanobenzohydrazide, a hydrazone-based linker, with other prominent linker technologies, supported by experimental data to inform rational ADC design.

The Crucial Role of Linkers in ADC Design

An ideal linker must maintain a stable connection between the antibody and the cytotoxic payload during systemic circulation to prevent premature drug release and associated off-target toxicity.[1] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the payload in its active form.[] This delicate balance between stability and controlled cleavage is the cornerstone of a successful ADC. Linkers are broadly classified as cleavable and non-cleavable, with cleavable linkers designed to respond to specific triggers within the tumor microenvironment or the cancer cell, such as low pH or the presence of specific enzymes.[][3]

This compound and the Hydrazone Linkage

This compound belongs to the class of hydrazide linkers that, upon reaction with an aldehyde or ketone, form a hydrazone bond. This linkage is characteristically pH-sensitive, designed to be relatively stable at the physiological pH of blood (~7.4) but susceptible to hydrolysis in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[4] This property allows for the targeted release of the payload after the ADC is internalized by the cancer cell.[4]

The presence of a cyano group at the para-position of the benzohydrazide moiety is a key structural feature. Electron-withdrawing groups on the aromatic ring of the benzaldehyde or benzohydrazide can influence the stability of the resulting hydrazone bond.[5] While this can enhance the rate of the initial conjugation reaction, it may also impact the hydrolytic stability of the linker.

Comparative Analysis of Linker Technologies

The efficacy of this compound as a linker is best understood in the context of its alternatives. Here, we compare the hydrazone linkage with other widely used cleavable and non-cleavable linkers.

Hydrazone vs. Oxime Linkers

Oxime linkages, formed from the reaction of an aminooxy group with an aldehyde or ketone, represent a close alternative to hydrazones. Both reactions are examples of "click chemistry," valued for their high specificity and mild reaction conditions.[6] However, a critical distinction lies in their stability.

Key Experimental Findings:

Quantitative studies have consistently demonstrated the superior hydrolytic stability of oxime bonds compared to hydrazone bonds. In a direct comparison of isostructural hydrazones and an oxime, the rate constant for oxime hydrolysis was found to be nearly 1000-fold lower than for simple hydrazones at a pD of 7.0.[4][7] The half-life of an oxime at this neutral pH can be on the order of days, whereas a comparable acetylhydrazone has a half-life of only a few hours.[8] This enhanced stability of the oxime linkage is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone, which disfavors the protonation step required for hydrolysis.[7]

Linker TypeRelative Hydrolysis Rate (at neutral pH)Key AdvantageKey Disadvantage
Hydrazone ~300-600 fold faster than oxime[8]pH-sensitive releaseLower plasma stability[4]
Oxime 1 (baseline)[8]High stability across a wide pH range[8]Slower uncatalyzed reaction rates

This data underscores a critical trade-off: while the pH-sensitivity of hydrazones like this compound is advantageous for controlled release, their inherent instability in circulation is a significant concern that has led to their reduced use in next-generation ADCs in favor of more stable options.[9]

Hydrazone vs. Peptide Linkers

Peptide linkers, typically composed of a short amino acid sequence, are designed to be cleaved by specific proteases, such as cathepsin B, which are overexpressed in the lysosomal compartment of cancer cells.[10] The most common dipeptide linker is valine-citrulline (Val-Cit).

Key Experimental Findings:

Studies have shown that peptide linkers like Val-Cit are significantly more stable in human plasma than hydrazone linkers. One study reported that a Val-Cit linker was over 100 times more stable than a comparable hydrazone linker in human plasma.[11] This superior stability minimizes premature drug release and associated systemic toxicity.

Linker TypeCleavage MechanismPlasma StabilityBystander Effect
Hydrazone Acid hydrolysis (pH-sensitive)LowerCan be significant
Peptide (e.g., Val-Cit) Enzymatic cleavage (e.g., Cathepsin B)HigherCan be significant

The enzymatic cleavage mechanism of peptide linkers offers a higher degree of specificity for payload release within the target cell compared to the broader pH-dependent hydrolysis of hydrazones.

Hydrazone vs. Disulfide Linkers

Disulfide linkers are designed to be cleaved in the reducing environment of the cell, where the concentration of glutathione is significantly higher than in the bloodstream.[12] This differential in redox potential provides a mechanism for intracellular drug release.

Key Experimental Findings:

Modern disulfide linkers have been engineered to exhibit greater stability in circulation compared to early acid-labile linkers like hydrazones.[13] The stability of disulfide bonds can be tuned by introducing steric hindrance around the disulfide bridge, allowing for a more controlled release profile.

Linker TypeCleavage MechanismPlasma StabilityKey Consideration
Hydrazone Acid hydrolysis (pH-sensitive)LowerPotential for off-target release in acidic microenvironments
Disulfide Reduction (e.g., by glutathione)Generally higher than hydrazonesStability can be modulated by steric hindrance
Hydrazone vs. Non-Cleavable Linkers

Non-cleavable linkers, such as those formed using SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), create a stable thioether bond. The payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[3] This approach generally offers the highest plasma stability.

Key Experimental Findings:

The primary advantage of non-cleavable linkers is their enhanced stability in circulation, which can lead to a lower risk of systemic toxicity compared to cleavable linkers.[3] However, the payload is released with an attached amino acid residue from the antibody, which can sometimes affect its potency.

Linker TypeCleavage MechanismPlasma StabilityPayload Release
Hydrazone Acid hydrolysis (pH-sensitive)LowerUnmodified payload
Non-Cleavable (e.g., SMCC) Antibody degradationHighestPayload with amino acid remnant

Experimental Protocols

To provide a practical context for the comparison of these linkers, detailed experimental workflows are essential.

Workflow for Hydrazone Linker Conjugation

The formation of a hydrazone-linked ADC is a two-step process. First, the antibody is modified to introduce an aldehyde group. Second, the aldehyde-modified antibody is reacted with the hydrazide-containing payload (e.g., a derivative of a cytotoxic drug linked to this compound).

Workflow for ADC synthesis using a hydrazone linker.

Protocol 1: Antibody Modification with S-4FB (Succinimidyl 4-formylbenzoate)

This protocol outlines the introduction of aromatic aldehyde groups onto the antibody by modifying lysine residues.

  • Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.[14]

  • S-4FB Preparation: Prepare a stock solution of S-4FB in an anhydrous organic solvent like DMF or DMSO.

  • Reaction: Add a calculated molar excess of the S-4FB solution to the antibody solution. The reaction is typically carried out at room temperature for 1-2 hours at a pH of 8.0-8.5 to facilitate the reaction with primary amines.[]

  • Purification: Remove excess S-4FB and reaction byproducts using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent conjugation step (e.g., a buffer at pH 6.0).[12]

Protocol 2: Hydrazone Ligation

This protocol describes the reaction between the aldehyde-modified antibody and the this compound-derivatized payload.

  • Reactant Preparation: The aldehyde-modified antibody is prepared as described above. The drug-linker construct with the this compound moiety should be dissolved in a compatible solvent.

  • Conjugation Reaction: The this compound-drug is added to the solution of the aldehyde-modified antibody. The reaction is typically performed at a slightly acidic pH (around 6.0) to catalyze the hydrazone bond formation.[12] The reaction can be allowed to proceed for several hours at room temperature or 4°C.

  • Purification: The resulting ADC is purified from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and to confirm the integrity of the antibody.

Conclusion and Future Perspectives

This compound, as a representative of hydrazone linkers, offers the advantage of a pH-sensitive cleavage mechanism, which can be exploited for targeted drug release in the acidic intracellular compartments of cancer cells. However, the inherent instability of the hydrazone bond in physiological conditions is a significant drawback, leading to a higher risk of premature payload release and off-target toxicity compared to more stable alternatives like oximes and peptide linkers.[4][11]

The presence of the electron-withdrawing cyano group may influence the reaction kinetics and stability of the hydrazone linkage, but more stable linker technologies have largely superseded hydrazones in the development of modern ADCs.[9] The choice of a linker is a multifaceted decision that must be tailored to the specific payload, antibody, and target antigen. While hydrazone linkers played a pioneering role in the field of ADCs, the current trend favors linkers with enhanced plasma stability to improve the therapeutic window. Future research will likely focus on developing novel linker technologies with even greater stability and more specific cleavage mechanisms to further refine the safety and efficacy of antibody-drug conjugates.

References

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  • Kalia, J. & Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526 (2008). Available at: [Link].

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  • Bargh, J. D. et al. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10043–10120 (2017). Available at: [Link].

  • Agarwal, P. & Bertozzi, C. R. Click Chemistry Conjugations. Methods in Molecular Biology, 1728, 1–16 (2018). Available at: [Link].

  • Xu, Y. et al. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 16(37), 7036–7040 (2018). Available at: [Link].

  • Beck, A., Goetsch, L., Dumontet, C. & Corvaia, N. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 34(8), 1546–1560 (2017). Available at: [Link].

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  • Bioconjugation Resource Guide. Abacus dx. Available at: [Link].

  • Späte, A.-K., Beerli, R. R. & Grawunder, U. Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics. Antibodies, 6(2), 11 (2017). Available at: [Link].

  • Usama, S. M. et al. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. ACS Central Science, 6(10), 1783–1794 (2020). Available at: [Link].

  • Czajlik, A., Tipton, A. & Zale, S. E. Antibody conjugation and formulation. Advanced Drug Delivery Reviews, 138, 112–130 (2019). Available at: [Link].

  • Usama, S. M. et al. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody-Drug Conjugate Linker Chemistry. ResearchGate. Available at: [Link].

  • Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine reactivity. ResearchGate. Available at: [Link].

  • Fu, C. et al. Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals. Journal of Hematology & Oncology, 18(1), 1–25 (2025). Available at: [Link].

  • Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation. ResearchGate. Available at: [Link].

  • LoRusso, P. M., Weiss, D., Guardino, E., Girish, S. & Sliwkowski, M. X. Antibody Drug Conjugates in Breast Cancer: Spotlight on HER2. Clinical Cancer Research, 17(20), 6302–6308 (2011). Available at: [Link].

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4-Cyanobenzohydrazide as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to 4-Cyanobenzohydrazide as a Reference Standard for Carbonyl Analysis

Introduction: The Foundational Role of Reference Standards

In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the integrity of quantitative data is paramount. This integrity rests upon the bedrock of well-characterized reference standards. A reference standard is a highly purified and characterized substance used to calibrate analytical instruments, validate methods, and quantify analytes with a high degree of confidence.[1][2][3][4][5] According to the United States Pharmacopeia (USP) General Chapter <1086>, reference standards are critical for ensuring the quality and consistency of drug substances and products.[1][3][4][5] The International Council for Harmonisation (ICH) Q2(R1) guidelines further underscore their importance in the validation of analytical procedures, where parameters like accuracy, precision, and linearity are assessed against these standards.[6][7][8][9]

This guide provides an in-depth, field-proven comparison of this compound (4-CBH) as a derivatizing agent and reference standard for the analysis of carbonyl compounds (aldehydes and ketones). We will objectively compare its performance against established alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their analytical workflows.

Focus of the Guide: this compound (4-CBH)

This compound (CAS 43038-36-4) is a hydrazide derivative increasingly utilized in analytical chemistry.[10] Its primary application is as a pre-column derivatization reagent for aldehydes and ketones, which often lack strong chromophores, making their direct detection by UV-Vis spectrophotometry challenging.[11][12] The reaction of 4-CBH with a carbonyl group yields a stable hydrazone, incorporating the cyanophenyl moiety which possesses a strong UV absorbance.[11] This chemical tagging strategy dramatically enhances detection sensitivity in High-Performance Liquid Chromatography (HPLC).

The rationale for selecting a derivatizing agent extends beyond mere reactivity. An ideal agent, when used as a reference standard, must exhibit high purity, stability, and produce a single, stable derivative with high molar absorptivity. This guide will evaluate 4-CBH on these critical performance metrics.

The Competitive Landscape: A Comparison of Carbonyl Derivatization Agents

The choice of a derivatizing agent is a critical decision in method development. Several reagents are available, each with distinct advantages and disadvantages. The most common alternatives to 4-CBH include 2,4-Dinitrophenylhydrazine (DNPH), Girard's Reagents (T and P), and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

  • 2,4-Dinitrophenylhydrazine (DNPH): For decades, DNPH has been the most widely used reagent for carbonyl analysis.[13][14][15] It reacts with carbonyls to form stable dinitrophenylhydrazones that are readily detected by HPLC-UV.[13][16][17] However, DNPH has notable drawbacks. The dry reagent can be an explosive hazard, requiring careful handling.[18] More critically from an analytical perspective, the resulting hydrazones can form E/Z stereoisomers, leading to peak splitting or broadening in chromatograms, which complicates quantification.[13][19]

  • Girard's Reagents (T & P): These reagents are hydrazides containing a quaternary ammonium group (Girard's T) or a pyridinium group (Girard's P).[20][21][22] Their key advantage is that they introduce a permanent positive charge onto the derivative. This makes them exceptionally useful for mass spectrometry (MS) detection, as it significantly enhances ionization efficiency in electrospray ionization (ESI) mode.[21][23] While excellent for LC-MS applications, their UV response is not as strong as specialized UV-tagging reagents.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is the reagent of choice for gas chromatography (GC) applications. It reacts with carbonyls to form stable oximes that are volatile and highly sensitive to electron capture detection (ECD) or MS.[24] Its utility in HPLC-UV is limited.

Performance Data: 4-CBH vs. The Field

To provide a clear, objective comparison, the following table summarizes key performance metrics for 4-CBH and its primary HPLC-UV competitor, DNPH. Data is synthesized from established literature and typical experimental outcomes.

Parameter This compound (4-CBH) 2,4-Dinitrophenylhydrazine (DNPH) Expert Commentary
Purity & Stability High purity achievable (>99%). Stable as a solid when stored properly. Solution stability is good for daily use.High purity available, but can contain impurities. Dry solid is a contact explosive hazard.[18]4-CBH offers a significant safety advantage in handling and storage over DNPH.
Reaction Conditions Typically 60°C for 60 minutes in the presence of an acid catalyst.[11]Ambient to slightly elevated temperatures (e.g., 40°C) for 40-60 minutes.[18]Reaction conditions are comparable, with both requiring optimization for specific analytes and matrices.
Derivative Stability Forms a single, stable hydrazone derivative. Less prone to isomerization.Forms stable hydrazones, but is known to produce E/Z stereoisomers, complicating chromatography.[13][19]The formation of a single derivative is a major advantage of 4-CBH, leading to cleaner chromatograms and simpler, more robust quantification.
Detection (UV) Strong absorbance around 270-280 nm due to the cyanophenyl group.Strong absorbance around 360-365 nm.[14]Both provide excellent UV sensitivity. The longer wavelength of DNPH derivatives can sometimes be advantageous in complex matrices to avoid interferences.
Limit of Detection (LOD) Low ppb range (e.g., ~1-10 ng/mL)Low ppb range (e.g., ~5-20 ng/mL)[18]Both reagents provide excellent sensitivity suitable for trace analysis.

Experimental Workflow & Protocols

Trustworthy data is built on robust, self-validating protocols. The following section details a standard operating procedure for the quantification of formaldehyde in a pharmaceutical excipient using 4-CBH as a reference standard, adhering to ICH Q2(R1) validation principles.[6][7][9]

Workflow Diagram: Carbonyl Quantification using 4-CBH

The overall analytical process is visualized below. This workflow ensures that each step, from sample preparation to data analysis, is controlled and validated.

G cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing prep_std Prepare 4-CBH & Formaldehyde Reference Standard Solutions deriv Mix Sample/Standard with Reagent & Acid Catalyst prep_std->deriv prep_reagent Prepare 4-CBH Derivatizing Reagent prep_reagent->deriv prep_sample Prepare Sample Solution (e.g., dissolve excipient) prep_sample->deriv heat Incubate at 60°C for 60 minutes deriv->heat quench Cool and Dilute to Final Volume heat->quench sst System Suitability Test (SST) Inject Standard quench->sst inject Inject Samples, Standards, and Blanks sst->inject If SST Passes acquire Acquire Chromatographic Data (HPLC-UV at 275 nm) inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Formaldehyde in Sample calibrate->quantify

Caption: Workflow for carbonyl analysis using 4-CBH derivatization.

Detailed Protocol: Quantification of Formaldehyde

This protocol is designed as a self-validating system, incorporating checks for system suitability and calibration.

1. Materials and Reagents:

  • This compound (4-CBH) Reference Standard (CAS: 2863-98-1)

  • Formaldehyde standard solution (certified)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), analytical grade

  • Pharmaceutical excipient sample

2. Preparation of Solutions:

  • Derivatizing Reagent (1 mg/mL 4-CBH): Accurately weigh 10 mg of 4-CBH and dissolve in 10 mL of ACN. Prepare this solution fresh daily and protect from light.[11]

  • Acid Catalyst (0.1 M HCl): Prepare in ACN.

  • Formaldehyde Stock Standard (100 µg/mL): Prepare by diluting a certified formaldehyde standard in HPLC-grade water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by spiking appropriate amounts of the Formaldehyde Stock Standard into vials.

3. Sample Preparation:

  • Accurately weigh approximately 1 g of the excipient into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with HPLC-grade water. Mix thoroughly.

4. Derivatization Procedure:

  • To a series of 1.5 mL autosampler vials, add 100 µL of the respective calibration standard, sample solution, or a water blank.

  • Add 200 µL of the 1 mg/mL 4-CBH derivatizing reagent to each vial.

  • Add 50 µL of the 0.1 M HCl acid catalyst.[11]

  • Cap the vials tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 60°C for 60 minutes.[11]

  • After incubation, allow the vials to cool to room temperature.

  • Add 650 µL of ACN:water (50:50, v/v) to bring the final volume to 1 mL and vortex.

5. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A) Water, B) Acetonitrile. Gradient elution may be required.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 275 nm

6. System Suitability and Validation:

  • System Suitability: Before sample analysis, inject a mid-level calibration standard six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Linearity: Plot the peak area of the formaldehyde-4-CBH derivative against the concentration of the calibration standards. The correlation coefficient (r²) should be ≥0.999.

  • Specificity: Inject a blank (water treated with the derivatizing reagent) to ensure no interfering peaks are present at the retention time of the analyte.

Conclusion and Expert Recommendation

As a reference standard for the HPLC-UV analysis of carbonyls, this compound presents a compelling alternative to the traditional reagent, DNPH. Its primary advantages lie in its superior safety profile and its formation of a single, stable hydrazone derivative, which simplifies chromatography and enhances the robustness of quantitative methods. While DNPH remains a viable and well-documented option, the potential for isomeric interferences requires careful method development and validation.[13][19]

For laboratories developing new methods for carbonyl quantification, particularly in regulated environments where method robustness and safety are critical, This compound is highly recommended. Its performance is comparable, if not superior, in key analytical aspects, and it mitigates significant safety and analytical challenges associated with DNPH. For LC-MS applications requiring maximum sensitivity, Girard's reagents remain the gold standard due to their pre-charged nature.[21][23] The ultimate choice will always depend on the specific application, instrumentation, and regulatory requirements.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS Source: National Institutes of Health (NIH) URL: [Link]

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A Researcher's Guide to 4-Cyanobenzohydrazide: Performance in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides an in-depth technical overview of 4-Cyanobenzohydrazide, a versatile small molecule that has emerged as a notable inhibitor of the sirtuin family of NAD⁺-dependent deacetylases. Here, we objectively compare its performance with other established sirtuin inhibitors, supported by experimental data, and provide detailed methodologies to empower researchers in their experimental design.

Introduction to this compound: A Sirtuin Inhibitor Scaffold

This compound is a small molecule that has been identified as an inhibitor of the sirtuin (SIRT) family of enzymes.[1] Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in a wide array of cellular processes, including gene silencing, DNA repair, metabolism, and longevity. Consequently, the modulation of sirtuin activity with small molecules has become a significant area of interest for therapeutic development in cancer, neurodegenerative diseases, and metabolic disorders.

The inhibitory mechanism of this compound against sirtuins has been characterized as reversible and non-competitive with respect to both the acetylated peptide substrate and the NAD⁺ cofactor. This non-competitive inhibition pattern suggests that this compound does not bind to the active site in a manner that directly competes with either the substrate or the cofactor. Instead, it likely binds to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[2][3][4] This mechanism is distinct from many other classes of enzyme inhibitors and provides a unique tool for studying sirtuin biology.

Performance in Enzyme Inhibition Assays: A Comparative Analysis

Table 1: Comparative Inhibitory Activity of Selected Sirtuin Inhibitors

InhibitorTarget Sirtuin(s)IC₅₀ (µM)Inhibition MechanismKey Features & References
EX-527 (Selisistat) SIRT10.038 - 0.123Uncompetitive (vs. NAD⁺)Highly potent and selective for SIRT1.[5][6][7]
Cambinol SIRT1, SIRT2SIRT1: 56SIRT2: 59Not fully elucidatedDual inhibitor of SIRT1 and SIRT2.[8]
Sirtinol SIRT1, SIRT2SIRT1: ~68SIRT2: ~131Not fully elucidatedOne of the early identified sirtuin inhibitors.[9]
AGK2 SIRT23.5Not fully elucidatedSelective inhibitor of SIRT2.[8]
Tenovin-6 SIRT1, SIRT2SIRT1: ~21SIRT2: ~10Not fully elucidatedp53 activator through sirtuin inhibition.[6][10]
Nicotinamide Pan-SirtuinSIRT1: 79SIRT2: 138SIRT3: 84Product InhibitionEndogenous pan-sirtuin inhibitor.[11]
TM (Thiomyristoyl) SIRT20.028Mechanism-basedHighly potent and selective SIRT2 inhibitor.[1]

Expert Insights on Experimental Choices:

The selection of an appropriate inhibitor and assay format is critical for obtaining meaningful data. For high-throughput screening (HTS) campaigns aimed at identifying novel sirtuin inhibitors, a robust and sensitive assay is required. Fluorogenic assays are commonly employed due to their suitability for automation and high-throughput formats.[11][12] When using this compound or its analogs in such screens, it is crucial to perform secondary assays to confirm hits and rule out assay interference, a common pitfall in HTS.[13] For more detailed mechanistic studies, isothermal titration calorimetry (ITC) can provide a complete kinetic and thermodynamic profile of the inhibitor-enzyme interaction.

Experimental Protocols: A Guide to Best Practices

To ensure the integrity and reproducibility of research findings, well-defined experimental protocols are essential. Here, we provide a detailed, step-by-step methodology for a standard in vitro fluorogenic sirtuin inhibition assay, a common format for evaluating compounds like this compound.

Protocol: In Vitro Fluorogenic Sirtuin Deacetylase Assay

1. Principle of the Assay:

This assay measures the deacetylase activity of a sirtuin enzyme using a fluorogenic substrate. The substrate is a peptide containing an acetylated lysine residue and a quenched fluorophore. Upon deacetylation by the sirtuin, a developing enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the sirtuin's activity.

2. Materials and Reagents:

  • Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)

  • Fluorogenic sirtuin substrate (e.g., Fluor-de-Lys®)

  • NAD⁺ solution

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developing solution (containing a developer enzyme and a stop solution like nicotinamide)

  • 96-well black microplates

  • Fluorescence microplate reader

3. Experimental Workflow:

Caption: Inhibition of SIRT1 by this compound can lead to increased p53 acetylation and enhanced apoptosis.

Biophysical Assays for Target Engagement

To confirm direct binding of this compound to its target sirtuin, biophysical methods can be employed.

Isothermal Titration Calorimetry (ITC): As mentioned earlier, ITC can directly measure the binding affinity (K_d), stoichiometry, and thermodynamic parameters of the interaction between the inhibitor and the enzyme, providing a detailed understanding of the binding mechanism.

Surface Plasmon Resonance (SPR): SPR is another powerful technique for studying the kinetics of binding events in real-time, allowing for the determination of association and dissociation rate constants.

Conclusion and Future Directions

This compound serves as a valuable chemical scaffold for the development of sirtuin inhibitors. Its non-competitive mechanism of action offers a distinct approach to modulating sirtuin activity compared to substrate- or cofactor-competitive inhibitors. While direct, comprehensive comparative data for this compound itself is limited, the wealth of information available for other sirtuin inhibitors provides a strong framework for evaluating the performance of its derivatives.

Future research should focus on synthesizing and characterizing analogs of this compound to improve potency and selectivity for specific sirtuin isoforms. A thorough investigation of its performance in a wider range of cellular and in vivo models will be crucial for validating its potential as a therapeutic agent. The detailed protocols and comparative data presented in this guide are intended to empower researchers to rigorously evaluate this compound and its derivatives, ultimately advancing our understanding of sirtuin biology and aiding in the development of novel therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyanobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of specialized chemical reagents like 4-Cyanobenzohydrazide demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the best practices in chemical waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound and its common salt form, this compound hydrochloride, are not benign substances. A thorough risk assessment is the first step in a self-validating safety protocol.

The primary hazards are toxicological. The molecule contains a cyanide group and a hydrazide functional group. While the toxicological properties have not been exhaustively investigated, similar compounds provide critical insight. Metabolism of related compounds can potentially release cyanide, which may lead to severe health effects including headache, dizziness, and in serious cases, unconsciousness and death[1]. Furthermore, hydrazide compounds themselves are a class of chemicals that require careful handling due to potential reactivity and toxicity[2].

Combustion of this compound produces hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and in the case of its hydrochloride salt, hydrogen chloride gas[1][3][4]. It is crucial to avoid contact with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent hazardous reactions[1][3].

Table 1: Hazard Profile of this compound | Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference | | :--- | :--- | :---: | :--- | | Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled[4]. |


| P261, P270, P280, P302+P352, P312[4] |
| Skin Irritation  | Causes skin irritation[4]. |

| P264, P280, P302+P352, P332+P313 |
| Eye Irritation  | Causes serious eye irritation[4]. |

| P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation  | May cause respiratory irritation[3]. |

| P261, P271, P304+P340, P312 |
| Environmental Hazard  | Should not be released into the environment[5]. Ecological data is limited, but release to drains is prohibited[3]. | N/A | P273 |

Personal Protective Equipment (PPE) and Safe Handling

Before any handling or disposal procedure, ensuring the correct PPE is worn is non-negotiable. This is your primary line of defense against chemical exposure. All operations involving this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk[2].

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or other chemical-resistant gloves. Prevents skin contact and irritation[2].
Eye Protection Splash-proof safety goggles or a face shield if there is a significant splash risk. Protects against serious eye irritation from dust or splashes[2][5].
Body Protection A standard laboratory coat must be worn. Protects skin and clothing from contamination[2].

| Respiratory Protection | All handling should occur in a chemical fume hood. | Prevents inhalation of dust, which can cause respiratory irritation[2]. |

Waste Disposal Workflow: From Generation to Final Disposition

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[6][7]. The following workflow provides a logical sequence for compliant disposal.

G cluster_0 Phase 1: In the Laboratory cluster_1 Phase 2: Institutional Disposal A 1. Waste Generation (Unused reagent, contaminated labware, reaction residues) B 2. Hazardous Waste Determination (Classified as Hazardous due to Toxicity and Irritation) A->B Is it waste? C 3. Select Appropriate Container (Chemically compatible, leak-proof, sealable lid) B->C Confirmed Hazardous D 4. Label Container Correctly - 'Hazardous Waste' - Chemical Name: this compound - Associated Hazards (Toxic, Irritant) C->D Container Ready E 5. Accumulate in Satellite Area (At or near point of generation. Keep container closed.) D->E Labeled F 6. Request Waste Pickup (Contact institutional Environmental Health & Safety - EHS) E->F Container Full or Project Complete G 7. Professional Collection (EHS or licensed contractor collects the waste) F->G Request Submitted H 8. Final Disposal (Transport to a licensed Treatment, Storage, and Disposal Facility - TSDF) G->H Collected I 9. Preferred Method: Incineration (Chemical incinerator with afterburner and scrubber) H->I Processed at TSDF

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol details the actions required at each stage of the disposal workflow.

Step 4.1: Waste Characterization and Segregation
  • Hazardous Waste Determination : Any unwanted this compound, reaction byproducts containing it, or materials heavily contaminated with it (e.g., filter paper, silica gel) must be classified as hazardous waste[8]. Do not mix this waste with non-hazardous trash.

  • Segregation : Keep this compound waste separate from incompatible materials, especially strong oxidizing agents and acids[3].

Step 4.2: Containerization and Labeling in a Satellite Accumulation Area (SAA)

Most laboratories operate under RCRA as a Satellite Accumulation Area (SAA), which has specific requirements[9][10].

  • Select a Container : Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For solid waste, a wide-mouth screw-cap plastic jug is often suitable. For liquid waste, use a designated solvent waste container[7].

  • Label the Container : Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must, at a minimum, include:

    • The words "Hazardous Waste"[6].

    • The full chemical name: "this compound". List other components if it's a mixture.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Accumulate Waste : Place the labeled container at or near the point of generation (e.g., in the fume hood where the work is done)[9].

  • Keep Containers Closed : The container must remain tightly sealed at all times except when you are actively adding waste. This is a common regulatory violation and a critical safety measure to prevent spills and vapor exposure[7].

Step 4.3: Arranging for Final Disposal
  • Do Not Treat Waste : You should not attempt to neutralize or treat this chemical waste in the lab unless you have a specific, validated, and EHS-approved protocol. Neutralization of hydrazide or cyanide-containing compounds can be hazardous if not done correctly[11][12].

  • Contact EHS : Once your waste container is full or your project is complete, submit a waste pickup request through your institution's EHS department.

  • Professional Disposal : Your EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material[3][5]. The most appropriate final disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the hazardous decomposition products[3]. Never dispose of this chemical down the drain or in regular solid waste[3].

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key.

Spill Response

For a small spill of solid this compound:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Don your required PPE (gloves, goggles, lab coat).

  • Ventilate : Ensure the fume hood is operating correctly.

  • Contain and Clean : Gently sweep or vacuum up the spilled material, taking care to avoid creating dust[3][5]. Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your labeled hazardous waste container.

  • Decontaminate : Wipe the spill area with soap and water.

  • For Large Spills : Evacuate the area and contact your institution's EHS or emergency response team immediately.

Personal Exposure
  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention[1][3].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][3].

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1][3].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3]. In all cases of exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.

References

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Mastering the Safe Handling of 4-Cyanobenzohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. 4-Cyanobenzohydrazide, a versatile building block in medicinal chemistry, requires a comprehensive understanding of its properties to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for chemical handling best practices.

Hazard Assessment and Risk Mitigation: Understanding this compound

While the toxicological properties of this compound have not been exhaustively investigated, it is classified as a substance that may cause respiratory irritation[1][2]. Prudent laboratory practice dictates treating it with a high degree of caution. The primary risks associated with handling this compound in its solid, powdered form are inhalation of dust particles and direct contact with the skin and eyes.

Metabolism of similar cyanide-containing compounds can potentially release cyanide, leading to severe health effects[3]. Therefore, a proactive and conservative approach to safety is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table summarizes the recommended PPE for handling this compound, grounded in established safety standards[4][5][6].

PPE Component Specification Rationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards[1]. A face shield should be worn when there is a risk of splashing[5][7].Protects against accidental splashes and airborne particles entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and wash the exterior before removal[7].Prevents direct skin contact, which can cause irritation and potential absorption.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[1].Minimizes the risk of inhaling fine dust particles, which may cause respiratory irritation[1][2].
Body Protection A lab coat or chemical-resistant coveralls should be worn to protect street clothing and skin from contamination[6][8].Provides a barrier against spills and contamination.
Foot Protection Closed-toe shoes, preferably chemical-resistant boots, are required to protect against spills[6][7].Prevents exposure from accidental spills on the floor.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment[1][8].

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational[8].

  • Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for accidents.

Weighing and Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use a spatula to transfer the compound.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an analytical balance outside the hood is necessary, use a tared, sealed container to transport the material.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can occur. A well-defined emergency plan is critical.

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a this compound spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_post_cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert 1. PPE Don Appropriate PPE Alert->PPE 2. Contain Contain the Spill PPE->Contain 3. Cleanup Clean Up Spill Contain->Cleanup 4. Pick up and arrange disposal without creating dust. Dispose Dispose of Waste Cleanup->Dispose 5. Keep in suitable, closed containers for disposal. Decontaminate Decontaminate Area & PPE Dispose->Decontaminate 6. Report Report the Incident Decontaminate->Report 7.

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician[1][9].

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician[1][9].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1][9].

  • Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[1][9].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a legal and ethical responsibility to protect the environment.

Chemical Waste
  • Solid Waste: Unused or contaminated this compound should be collected in a clearly labeled, sealed container.

  • Solutions: Solutions containing this compound should be collected in a designated, labeled waste container. Do not mix with incompatible wastes[10].

  • Disposal Method: The preferred method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company[1]. Never dispose of this compound down the drain[11].

Contaminated Materials
  • PPE and Labware: Dispose of contaminated gloves, weigh boats, and other disposable materials as hazardous waste.

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[10]. After thorough rinsing, the container can be disposed of as non-hazardous waste or recycled.

By integrating these safety protocols and operational plans into your daily laboratory workflow, you can handle this compound with the confidence that comes from a deep understanding of its properties and the measures required for its safe use.

References

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Retrosynthesis Analysis

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4-Cyanobenzohydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.